molecular formula C8H9BN2O2 B572236 (4-methyl-1H-indazol-5-yl)boronic acid CAS No. 1245816-09-4

(4-methyl-1H-indazol-5-yl)boronic acid

Cat. No.: B572236
CAS No.: 1245816-09-4
M. Wt: 175.982
InChI Key: IZIRYCSGUBTOOF-UHFFFAOYSA-N
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Description

(4-methyl-1H-indazol-5-yl)boronic acid is a useful research compound. Its molecular formula is C8H9BN2O2 and its molecular weight is 175.982. The purity is usually 95%.
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Properties

IUPAC Name

(4-methyl-1H-indazol-5-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9BN2O2/c1-5-6-4-10-11-8(6)3-2-7(5)9(12)13/h2-4,12-13H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZIRYCSGUBTOOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C2=C(C=C1)NN=C2)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60657256
Record name (4-Methyl-1H-indazol-5-yl)boronic acid
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Molecular Weight

175.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1245816-09-4
Record name B-(4-Methyl-1H-indazol-5-yl)boronic acid
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Record name (4-Methyl-1H-indazol-5-yl)boronic acid
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Record name (4-methyl-1H-indazol-5-yl)boronic acid
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of (4-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of (4-methyl-1H-indazol-5-yl)boronic acid, a valuable building block in medicinal chemistry and drug discovery. The document details a plausible synthetic pathway, outlines experimental protocols, and presents expected characterization data. Furthermore, it explores the potential biological relevance of this compound by illustrating a key signaling pathway where indazole derivatives have shown significant activity.

Introduction

Indazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules and approved drugs. Their versatile chemical nature allows for diverse functionalization, leading to a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. This compound is a key intermediate that enables the facile introduction of the 4-methyl-1H-indazolyl moiety into various molecular scaffolds, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. This guide serves as a technical resource for researchers interested in utilizing this compound for the synthesis of novel chemical entities with therapeutic potential.

Synthesis of this compound

A plausible and efficient synthetic route to this compound involves a two-step process starting from a suitable precursor, 5-bromo-4-methyl-1H-indazole. The first step is the synthesis of this brominated indazole, followed by a palladium-catalyzed borylation reaction.

Synthesis of 5-bromo-4-methyl-1H-indazole

The synthesis of the key intermediate, 5-bromo-4-methyl-1H-indazole, can be achieved from commercially available starting materials. One potential route is outlined in a patent for the synthesis of a related compound, 4-bromo-5-methyl-1H-indazole. A logical adaptation for the desired isomer is presented below.

Experimental Protocol:

A detailed experimental protocol for a related synthesis of 5-bromo-1H-indazole starts with 4-bromo-2-methylaniline. A similar approach can be envisioned for the synthesis of 5-bromo-4-methyl-1H-indazole, likely starting from 2-amino-5-bromotoluene. The general steps would involve diazotization followed by cyclization.

Palladium-Catalyzed Borylation

The conversion of the aryl bromide, 5-bromo-4-methyl-1H-indazole, to the corresponding boronic acid is typically achieved via a palladium-catalyzed cross-coupling reaction with a boron source, such as bis(pinacolato)diboron (B₂pin₂) followed by hydrolysis, or directly with tetrahydroxydiboron (B₂(OH)₄).[1][2] The Suzuki-Miyaura coupling is a well-established and versatile method for this transformation.[3][4]

Experimental Protocol:

  • To a solution of 5-bromo-4-methyl-1H-indazole (1.0 eq) in a suitable solvent such as dioxane or toluene, add bis(pinacolato)diboron (1.1 eq), a palladium catalyst such as Pd(dppf)Cl₂ (0.03 eq), and a base like potassium acetate (3.0 eq).

  • Degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture at 80-100 °C for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure. The resulting crude pinacol boronate ester can be purified by column chromatography or used directly in the next step.

  • Hydrolyze the pinacol boronate ester by treating it with an aqueous acid (e.g., HCl) or by using an excess of a strong base followed by acidic workup to yield this compound.

Synthesis Workflow Diagram:

Synthesis_Workflow A 5-Bromo-4-methyl-1H-indazole D Reaction Mixture in Dioxane A->D B Bis(pinacolato)diboron B->D C Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., KOAc) C->D E Heating (80-100 °C) D->E F Workup and Purification E->F G This compound pinacol ester F->G H Hydrolysis G->H I This compound H->I PI3K_AKT_mTOR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Growth Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth Factor->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT PDK1->AKT Phosphorylates & Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Proliferation mTORC1->Proliferation Survival Survival mTORC1->Survival Angiogenesis Angiogenesis mTORC1->Angiogenesis Indazole Derivative (4-methyl-1H-indazol-5-yl) -based Inhibitor Indazole Derivative->PI3K Inhibits

References

An In-depth Technical Guide to the Physicochemical Properties of (4-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-methyl-1H-indazol-5-yl)boronic acid, a heterocyclic organic compound, is a crucial building block in medicinal chemistry and organic synthesis. Its utility is particularly notable in the synthesis of kinase inhibitors, which are at the forefront of targeted cancer therapies. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of this compound, with a focus on its role in the development of the multi-targeted tyrosine kinase inhibitor, Ponatinib.

Physicochemical Properties

The structural and electronic properties of this compound are pivotal to its reactivity and function as a synthetic intermediate. A summary of its key physicochemical properties is presented below.

PropertyValueSource
Molecular Formula C₈H₉BN₂O₂[1]
Molecular Weight 175.98 g/mol [2][1]
CAS Number 1245816-09-4[2]
Appearance Off-white to white solid/powder[3]
Purity ≥95% - 98% (typical commercial grades)[4][5]
Boiling Point (Predicted) 457.0 ± 47.0 °C[6]
pKa (Predicted) 8.54 ± 0.30
Solubility No experimental data available. Generally, boronic acids exhibit low solubility in water, which can be enhanced by forming complexes with diols.
LogP (Predicted) Data not available.
Storage Conditions Store in a cool, dry, and well-ventilated area under an inert atmosphere (e.g., Nitrogen or Argon) at 2-8°C.

Experimental Protocols

The synthesis of this compound and its subsequent use in cross-coupling reactions are fundamental processes for its application in drug discovery.

Synthesis of this compound

A plausible synthetic route to this compound involves the synthesis of the 4-methyl-1H-indazole core followed by a borylation step.

Step 1: Synthesis of 4-methyl-1H-indazole

The synthesis of substituted indazoles can be achieved through various methods, including the Jacobson indazole synthesis from o-toluidine derivatives. A general procedure is as follows:

  • Diazotization: An appropriately substituted o-toluidine is treated with a diazotizing agent, such as sodium nitrite in an acidic medium (e.g., acetic acid), at low temperatures.[7]

  • Cyclization: The resulting diazonium salt undergoes intramolecular cyclization, often with heating, to form the indazole ring.[7]

Step 2: Borylation of 4-methyl-1H-indazole

The introduction of the boronic acid moiety at the 5-position can be accomplished via a regioselective C-H borylation reaction.

  • Reaction Setup: In a round-bottomed flask equipped with a reflux condenser, the 4-methyl-1H-indazole is combined with a boron source, such as bis(pinacolato)diboron (B₂Pin₂).

  • Catalysis: An iridium catalyst, for instance, [Ir(COD)(OMe)]₂ with a dtbpy ligand, is added to the mixture in a suitable solvent like tert-butyl methyl ether (TBME).

  • Reaction Conditions: The reaction mixture is heated at reflux under an inert atmosphere (N₂) until completion, which can be monitored by GC-MS analysis.

  • Work-up and Purification: After cooling, the reaction is quenched with water and extracted with an organic solvent like dichloromethane (DCM). The combined organic layers are dried and concentrated. The crude product is then purified by flash column chromatography to yield the pinacol ester of the boronic acid.

  • Hydrolysis: The pinacol ester is subsequently hydrolyzed to the boronic acid using standard methods, for example, by treatment with an acid or base.

Synthesis_Workflow Start 4-methyl-1H-indazole Borylation C-H Borylation Start->Borylation Intermediate This compound pinacol ester Borylation->Intermediate Reagents B₂Pin₂ [Ir(COD)(OMe)]₂/dtbpy TBME, Reflux Reagents->Borylation Hydrolysis Hydrolysis Intermediate->Hydrolysis Product This compound Hydrolysis->Product

Synthetic workflow for this compound.
Suzuki-Miyaura Cross-Coupling

This compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to form C-C bonds, a cornerstone in the synthesis of many pharmaceutical compounds.

General Protocol:

  • Reaction Setup: To a sealable reaction vessel, add the aryl halide (1.0 equiv.), this compound (1.2-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv.).

  • Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen) multiple times.

  • Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 v/v).

  • Reaction Conditions: Seal the vessel and heat the mixture to 80-120 °C with vigorous stirring. Monitor the reaction progress using TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography.

Suzuki_Miyaura_Coupling BoronicAcid This compound Coupling Suzuki-Miyaura Coupling BoronicAcid->Coupling ArylHalide Aryl Halide (Ar-X) ArylHalide->Coupling Product Coupled Product (Ar-(4-methyl-1H-indazol-5-yl)) Coupling->Product Catalyst Pd Catalyst Base Solvent, Heat Catalyst->Coupling

General scheme of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Development: Ponatinib and the BCR-ABL Signaling Pathway

This compound is a pivotal intermediate in the synthesis of Ponatinib (Iclusig), a potent multi-targeted tyrosine kinase inhibitor.[8][9] Ponatinib is used to treat chronic myeloid leukemia (CML) and Philadelphia chromosome-positive (Ph+) acute lymphoblastic leukemia (ALL), particularly in cases with the T315I mutation which confers resistance to other tyrosine kinase inhibitors like imatinib.[10]

The primary target of Ponatinib is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives the uncontrolled proliferation of cancer cells.[10] BCR-ABL activates several downstream signaling pathways, including the RAS/MAPK and PI3K/AKT pathways, which promote cell proliferation and inhibit apoptosis.[9][11] Ponatinib binds to the ATP-binding site of the BCR-ABL kinase, preventing its activity and thereby inhibiting these downstream signaling cascades.[8][12]

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR_ABL BCR-ABL (Constitutively Active Kinase) GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS PI3K PI3K BCR_ABL->PI3K STAT5 STAT5 BCR_ABL->STAT5 RAS RAS GRB2_SOS->RAS RAF_MEK_ERK RAF/MEK/ERK Pathway RAS->RAF_MEK_ERK Proliferation Cell Proliferation Survival RAF_MEK_ERK->Proliferation AKT AKT PI3K->AKT Apoptosis Inhibition of Apoptosis AKT->Apoptosis STAT5->Proliferation STAT5->Apoptosis Ponatinib Ponatinib Ponatinib->BCR_ABL

BCR-ABL signaling pathway and the inhibitory action of Ponatinib.

Conclusion

This compound is a valuable synthetic intermediate with significant applications in the pharmaceutical industry. Its physicochemical properties make it well-suited for use in palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures found in many modern therapeutics. The role of this compound as a key building block in the synthesis of Ponatinib highlights its importance in the development of life-saving cancer treatments. This guide provides essential technical information for researchers and scientists working with this versatile molecule.

References

An In-depth Technical Guide to (4-methyl-1H-indazol-5-yl)boronic acid: Synthesis, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (4-methyl-1H-indazol-5-yl)boronic acid (CAS No. 1245816-09-4), a key building block in modern medicinal chemistry. This document details its chemical properties, synthesis, and significant applications, with a focus on its role in the development of targeted therapeutics. Detailed experimental protocols and data are presented to assist researchers in its practical application.

Core Compound Properties

This compound is a heterocyclic organic compound containing an indazole core functionalized with a methyl group and a boronic acid moiety. Its chemical structure facilitates its use in cross-coupling reactions, making it a valuable reagent in the synthesis of complex organic molecules.

PropertyValueReference
CAS Number 1245816-09-4N/A
Molecular Formula C8H9BN2O2N/A
Molecular Weight 175.98 g/mol N/A
Appearance Off-white to white solidN/A
Purity Typically ≥95%N/A

Synthesis of this compound

The primary synthetic route to this compound is through a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction utilizes a suitable aryl halide, such as 5-bromo-4-methyl-1H-indazole, and a boron source, typically bis(pinacolato)diboron.

Experimental Protocol: Miyaura Borylation

This protocol outlines the synthesis of this compound from 5-bromo-4-methyl-1H-indazole.

Materials:

  • 5-bromo-4-methyl-1H-indazole

  • Bis(pinacolato)diboron (B2pin2)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2)

  • Potassium acetate (KOAc)

  • 1,4-Dioxane (anhydrous)

Procedure:

  • To a dry reaction vessel, add 5-bromo-4-methyl-1H-indazole (1.0 eq), bis(pinacolato)diboron (1.1 eq), [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (0.03 eq), and potassium acetate (3.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).

  • Add anhydrous 1,4-dioxane.

  • Heat the reaction mixture at 80-100 °C for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude product, the pinacol ester of this compound, can often be used directly in subsequent steps or hydrolyzed to the boronic acid.

  • For hydrolysis, dissolve the crude ester in a mixture of acetone and 1 M HCl and stir at room temperature until the reaction is complete.

  • Extract the product with a suitable organic solvent, dry, and concentrate to yield this compound.

dot

Miyaura_Borylation 5-bromo-4-methyl-1H-indazole 5-bromo-4-methyl-1H-indazole ReactionMixture Reaction Mixture (Dioxane, 80-100 °C) 5-bromo-4-methyl-1H-indazole->ReactionMixture Bis(pinacolato)diboron Bis(pinacolato)diboron Bis(pinacolato)diboron->ReactionMixture PinacolEster This compound pinacol ester ReactionMixture->PinacolEster Pd(dppf)Cl2 KOAc Hydrolysis Hydrolysis (Acetone/HCl) PinacolEster->Hydrolysis FinalProduct This compound Hydrolysis->FinalProduct

Caption: Synthetic workflow for this compound.

Application in Suzuki-Miyaura Cross-Coupling Reactions

This compound is a versatile coupling partner in Suzuki-Miyaura reactions, enabling the formation of carbon-carbon bonds to construct complex molecular scaffolds. This is particularly valuable in the synthesis of kinase inhibitors.

General Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh3)4 or Pd(dppf)Cl2)

  • Base (e.g., K2CO3, Cs2CO3, or K3PO4)

  • Solvent system (e.g., Dioxane/water, Toluene/water, or DMF)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (0.02-0.05 eq), and base (2.0-3.0 eq).

  • De-gas the vessel and introduce an inert atmosphere.

  • Add the solvent system.

  • Heat the reaction mixture to 80-120 °C and stir for 2-24 hours, monitoring by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Perform an aqueous workup: dilute with an organic solvent and wash with water and brine.

  • Dry the organic phase, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

ParameterTypical Conditions
Palladium Catalyst Pd(PPh3)4, Pd(dppf)Cl2, Pd(OAc)2 with a phosphine ligand
Base K2CO3, Cs2CO3, K3PO4
Solvent Dioxane/H2O, Toluene/H2O, DMF, Acetonitrile/H2O
Temperature 80-120 °C
Reaction Time 2-24 hours

Role in Drug Discovery: Synthesis of Kinase Inhibitors

The indazole scaffold is a common feature in many kinase inhibitors. This compound serves as a crucial intermediate in the synthesis of potent and selective inhibitors of various kinases, including those in the PI3K/AKT signaling pathway, which is frequently dysregulated in cancer.

The general approach involves the Suzuki-Miyaura coupling of this compound with a heterocyclic halide core, which is a common structural motif in many kinase inhibitors.

dot

Kinase_Inhibitor_Synthesis cluster_reactants Reactants BoronicAcid This compound SuzukiCoupling Suzuki-Miyaura Coupling BoronicAcid->SuzukiCoupling HeterocyclicHalide Heterocyclic Halide Core HeterocyclicHalide->SuzukiCoupling KinaseInhibitor Kinase Inhibitor Scaffold SuzukiCoupling->KinaseInhibitor BiologicalTarget Kinase Target (e.g., AKT) KinaseInhibitor->BiologicalTarget Inhibition

Caption: Synthesis of kinase inhibitors using the subject boronic acid.

Signaling Pathway Involvement

Compounds synthesized using this compound often target kinases within critical cellular signaling pathways. A prominent example is the PI3K/AKT pathway, a key regulator of cell proliferation, survival, and metabolism. Inhibition of kinases like AKT is a major strategy in cancer therapy.

PI3K_AKT_Pathway GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 AKT AKT PDK1->AKT activates DownstreamEffectors Downstream Effectors (e.g., mTOR, GSK3β) AKT->DownstreamEffectors activates CellSurvival Cell Survival & Proliferation DownstreamEffectors->CellSurvival Inhibitor Inhibitor derived from This compound Inhibitor->AKT

The Genesis and Advancement of Indazole Boronic Acids: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and synthetic methodologies of indazole boronic acids has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of these crucial building blocks in medicinal chemistry, with a focus on their application in targeted cancer therapy.

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved drugs.[1][2] The incorporation of a boronic acid moiety enhances the utility of indazoles, enabling their use in a wide array of chemical transformations and providing unique opportunities for drug design.[3] This guide traces the evolution of indazole boronic acids from their conceptual beginnings to their current prominence in pharmaceutical research.

A Historical Perspective: From Indazole Functionalization to Direct Borylation

While the first synthesis of a boronic acid was reported by Edward Frankland in 1860, the specific history of indazole boronic acids is intrinsically linked to the broader development of synthetic methodologies for functionalizing the indazole nucleus.[4] Early work on indazole chemistry focused on substitutions at various positions of the bicyclic ring system.[1] The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of biaryl compounds and created a significant demand for heteroaryl boronic acids, including those based on the indazole scaffold.[5]

Initially, the synthesis of indazole boronic acids was often achieved through multi-step sequences involving halogenation of the indazole core followed by metal-halogen exchange and subsequent trapping with a boron electrophile.[4] More recent advancements have led to more direct and efficient methods, such as the iridium-catalyzed C-H borylation of indazoles and the palladium-catalyzed Miyaura borylation of haloindazoles with diboron reagents.[6][7] These modern techniques have made a wide variety of substituted indazole boronic acids readily accessible for drug discovery programs.

Synthetic Methodologies: A Researcher's Protocol

The synthesis of indazole boronic acids can be broadly categorized into two main approaches: the borylation of a pre-formed indazole ring and the construction of the indazole ring from a boronic acid-containing precursor. This guide details key experimental protocols for the preparation of these valuable compounds.

Palladium-Catalyzed Miyaura Borylation of Haloindazoles

A common and robust method for synthesizing indazole boronic acid pinacol esters is the palladium-catalyzed cross-coupling of a haloindazole with a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂).[5][8]

Experimental Protocol: Synthesis of N-Boc-1H-indazole-5-boronic acid pinacol ester

  • Reactants: 5-Bromo-1H-indazole, Di-tert-butyl dicarbonate (Boc)₂O, Bis(pinacolato)diboron (B₂pin₂), [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), Potassium acetate (KOAc).

  • Solvent: 1,4-Dioxane.

  • Procedure:

    • To a solution of 5-bromo-1H-indazole in a suitable solvent, add (Boc)₂O to protect the indazole nitrogen.

    • To the resulting N-Boc-5-bromoindazole, add B₂pin₂, Pd(dppf)Cl₂, and KOAc in 1,4-dioxane.

    • The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

    • After cooling, the mixture is filtered, and the solvent is removed under reduced pressure.

    • The crude product is then purified by column chromatography to yield the desired N-Boc-1H-indazole-5-boronic acid pinacol ester.

Deprotection of the Pinacol Ester:

The pinacol protecting group can be removed under acidic conditions to yield the free boronic acid. A common method involves transesterification with diethanolamine followed by acid hydrolysis.[3][9]

Iridium-Catalyzed C-H Borylation of Indazoles

Direct C-H borylation has emerged as a powerful, atom-economical method for the synthesis of aryl and heteroaryl boronic esters.[6]

Experimental Protocol: Regioselective C3-Borylation of 1H-Indazoles

  • Reactants: N-substituted-1H-indazole, Bis(pinacolato)diboron (B₂pin₂), [Ir(OMe)(cod)]₂ (catalyst), dtbpy (ligand).

  • Solvent: Tetrahydrofuran (THF).

  • Procedure:

    • In a glovebox, a mixture of the N-substituted-1H-indazole, B₂pin₂, [Ir(OMe)(cod)]₂, and dtbpy is dissolved in THF.

    • The reaction vessel is sealed and heated.

    • Upon completion, the solvent is removed, and the residue is purified by chromatography to afford the C3-borylated indazole pinacol ester.

Synthesis via Lithiation and Borylation

This method involves the deprotonation of an indazole derivative with a strong base to form an organolithium species, which is then quenched with a boron electrophile.[10]

Experimental Workflow: Lithiation-Borylation

G Indazole N-Protected Indazole Lithiation Addition of Strong Base (e.g., n-BuLi) at low temp. Indazole->Lithiation Deprotonation Lithiated_Indazole Lithiated Indazole Intermediate Lithiation->Lithiated_Indazole Borylation Quench with Boron Electrophile (e.g., Triisopropyl borate) Lithiated_Indazole->Borylation Boronic_Ester Indazole Boronic Ester Borylation->Boronic_Ester

Caption: General workflow for the synthesis of indazole boronic esters via lithiation-borylation.

Quantitative Data Summary

The following tables summarize representative yields for the synthesis of indazole boronic acid derivatives and the inhibitory activity of selected indazole-based compounds.

Table 1: Synthesis of Indazole Boronic Acid Pinacol Esters

Starting MaterialMethodCatalyst/ReagentSolventTemp (°C)Time (h)Yield (%)Reference
N-Boc-5-bromoindazoleMiyaura BorylationPd(dppf)Cl₂ / KOAcDioxane8012~85[5]
1-Methyl-1H-indazoleC-H Borylation[Ir(OMe)(cod)]₂ / dtbpyTHF801675-85[6]
3-ChloroindazoleMiyaura BorylationPd₂(dba)₃ / SPhosDioxane1001890[5]
6-Bromo-1H-indazoleMiyaura BorylationPd(PPh₃)₄ / K₂CO₃Dioxane/H₂O10012High[11]

Table 2: Inhibitory Activity of Indazole-Based Kinase Inhibitors

CompoundTarget KinaseIC₅₀ (nM)Reference
AxitinibVEGFR20.2[12]
PazopanibVEGFR230[13]
Merestinibc-Met<1[12]
EntrectinibALK12[13]
Indazole Derivative 14d FGFR15.5[12]
Indazole Derivative 12b VEGFR-25.4[12]

Indazole Boronic Acids in Drug Discovery: Targeting Signaling Pathways

Indazole boronic acids are pivotal in the development of targeted therapies, particularly in oncology. Many indazole-based drugs function as kinase inhibitors, interfering with signaling pathways that are often dysregulated in cancer.

VEGFR Signaling Pathway Inhibition

Vascular Endothelial Growth Factor Receptors (VEGFRs) are key mediators of angiogenesis, the formation of new blood vessels, which is crucial for tumor growth and metastasis. Several indazole-based drugs, such as Axitinib and Pazopanib, are potent inhibitors of VEGFRs.

G VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds to PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Ras Ras VEGFR->Ras Indazole_Inhibitor Indazole-Based Inhibitor (e.g., Axitinib, Pazopanib) Indazole_Inhibitor->VEGFR Inhibits Angiogenesis Angiogenesis, Cell Proliferation, Cell Survival PLCg->Angiogenesis Akt Akt PI3K->Akt Akt->Angiogenesis Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Angiogenesis

Caption: Inhibition of the VEGFR signaling pathway by indazole-based drugs.

FGFR Signaling Pathway Inhibition

Fibroblast Growth Factor Receptors (FGFRs) are another family of receptor tyrosine kinases implicated in various cancers. Overactivation of FGFR signaling can drive tumor cell proliferation, survival, and migration. Indazole derivatives have been developed as potent FGFR inhibitors.

G FGF FGF FGFR FGFR FGF->FGFR Binds to FRS2 FRS2 FGFR->FRS2 Indazole_Inhibitor Indazole-Based FGFR Inhibitor Indazole_Inhibitor->FGFR Inhibits PI3K PI3K FRS2->PI3K Grb2_SOS Grb2/SOS FRS2->Grb2_SOS Akt Akt PI3K->Akt Cell_Outcomes Cell Proliferation, Survival, Migration Akt->Cell_Outcomes Ras Ras Grb2_SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Cell_Outcomes

Caption: Mechanism of FGFR signaling inhibition by indazole derivatives.

Conclusion

The journey of indazole boronic acids from synthetic curiosities to indispensable tools in drug discovery highlights the synergy between advances in organic synthesis and medicinal chemistry. Their versatility in chemical reactions and their proven utility in targeting key biological pathways underscore their continued importance. This technical guide serves as a foundational resource for researchers aiming to leverage the power of indazole boronic acids in the development of next-generation therapeutics.

References

A Technical Guide to (4-methyl-1H-indazol-5-yl)boronic acid: A Key Building Block for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of (4-methyl-1H-indazol-5-yl)boronic acid, its structural analogs, and its critical role as a synthetic intermediate in the development of novel therapeutics. We will explore its chemical properties, synthesis applications, and the biological activities of its derivatives, supported by experimental protocols and quantitative data.

Introduction: The Privileged Indazole Scaffold

The indazole ring system is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its versatile biological activities.[1][2][3] As a bioisostere of indole, the indazole nucleus offers unique hydrogen bond donor and acceptor capabilities, making it a valuable component in designing molecules that interact with biological targets.[4] Many FDA-approved drugs, such as the anti-cancer agents Pazopanib and Niraparib, feature the indazole core, highlighting its therapeutic significance.[1][3]

This compound belongs to a class of organoboron compounds that are indispensable in modern organic synthesis. Boronic acids are primarily used in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form carbon-carbon bonds, a powerful method for constructing complex molecular architectures.[5][6] This makes this compound and its analogs highly valuable starting materials for creating libraries of novel indazole-containing compounds for drug screening and lead optimization.

Core Compound Profile: this compound

This compound is a specialized chemical reagent used as a building block in organic synthesis. While detailed literature on this specific molecule is sparse, its primary utility lies in introducing the 4-methyl-1H-indazole moiety into larger molecules via C-C bond formation.

PropertyValueReference
CAS Number 1245816-09-4[7]
Molecular Formula C₈H₉BN₂O₂[7]
Molecular Weight 175.98 g/mol [7]
Appearance White to off-white solid[8]
Storage Conditions Inert atmosphere, 2-8°C[7]

Structural Analogs and Derivatives

The true value of the indazole scaffold lies in its capacity for diverse functionalization. By modifying the substituents on the benzene or pyrazole portion of the ring, researchers can fine-tune the steric, electronic, and pharmacokinetic properties of the resulting compounds. This compound serves as a precursor to derivatives where the boronic acid group is replaced by various aryl or heteroaryl moieties.

Below is a table of representative indazole analogs and derivatives reported in scientific literature, showcasing the chemical diversity achievable from indazole-based starting materials.

Compound ClassR¹ Group (at C5 or C6)R² Group (at N1)Biological RelevanceReference(s)
6-Aryl-1H-indazole-4-carboxamides2,6-Dichloro-3,5-dimethoxyphenylHPotent FGFR1 Inhibitors[1]
4-Amino-6-bromo-1H-indazolesVarious amino-methyl-phenolsHIDO1 Inhibitors[1]
3-Substituted 1H-indazolesCarbohydrazide moietiesHIDO1 Enzyme Inhibition[1]
4-Phenyl-1H-indazole derivativesPhenylHPD-1/PD-L1 Interaction Inhibitors[9]
5-(Pyrrol-2-yl)-1-ethyl-1H-indazolesPyrrol-2-ylEthylBuilding blocks for medicinal chemistry[6]

Key Synthetic Application: The Suzuki-Miyaura Cross-Coupling

The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. In this reaction, the boronic acid couples with an organic halide (e.g., an aryl bromide or chloride) in the presence of a palladium catalyst and a base to form a new biaryl compound. This reaction is a cornerstone of pharmaceutical synthesis due to its reliability and functional group tolerance.[5][6]

Generalized Experimental Workflow

The following diagram illustrates a typical workflow for a Suzuki-Miyaura cross-coupling reaction to synthesize indazole derivatives.

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction Setup cluster_workup 3. Workup & Purification prep Combine aryl halide (1.0 eq), boronic acid (1.2 eq), base (e.g., K₃PO₄, 2.0 eq), and ligand (e.g., SPhos) in a Schlenk flask. inert Seal flask and establish inert atmosphere (purge with N₂ or Argon for 10-15 min). prep->inert solvent Add degassed solvent (e.g., dioxane/H₂O) via syringe. inert->solvent catalyst Add Palladium catalyst (e.g., Pd(OAc)₂) under positive inert gas pressure. solvent->catalyst heat Heat mixture to 80-120 °C with vigorous stirring. catalyst->heat monitor Monitor progress via TLC or LC-MS. heat->monitor cool Cool reaction to room temperature. monitor->cool extract Dilute with organic solvent (e.g., Ethyl Acetate) and perform aqueous wash. cool->extract dry Dry organic layer (e.g., Na₂SO₄), filter, and concentrate. extract->dry purify Purify crude product via flash column chromatography. dry->purify

General workflow for Suzuki-Miyaura cross-coupling.
Detailed Experimental Protocol

Adapted from established procedures for Suzuki-Miyaura coupling of indazole derivatives.[6][10][11]

  • Reagent Preparation : In an oven-dried Schlenk flask, combine the aryl halide (e.g., a bromo-heterocycle, 1.0 equivalent), this compound (1.1–1.5 equivalents), a suitable base (e.g., K₂CO₃ or K₃PO₄, 2.0 equivalents), and a phosphine ligand (e.g., SPhos, 10-20 mol%).

  • Inert Atmosphere : Seal the flask with a septum, and then evacuate and backfill with an inert gas such as argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment.[5]

  • Solvent Addition : Add a degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v, or toluene/water) via syringe.[5][10]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃, or Pd(dppf)Cl₂, 2-10 mol%).[6][10]

  • Reaction Execution : Heat the reaction mixture to the desired temperature (typically 80–120 °C) and stir vigorously.[5]

  • Monitoring : Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.[10]

  • Workup : After completion, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate, wash with water and then brine.

  • Purification : Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired coupled product.[5]

A common side reaction is the homocoupling of the boronic acid.[10] This can be minimized by ensuring a thoroughly deoxygenated environment and careful selection of catalyst, ligand, and base.[10]

Applications in Drug Discovery and Biological Activity

Derivatives synthesized from indazole boronic acids have shown potent activity against a range of biological targets, particularly protein kinases, which are crucial regulators of cell signaling. The indazole scaffold often serves as a "hinge-binding" motif in kinase inhibitors.[4]

Role as Kinase Inhibitors

Many indazole derivatives function as inhibitors of protein kinases such as FGFR, VEGFR, and EGFR, which are often dysregulated in cancer.[1][4] By blocking the activity of these kinases, the compounds can halt tumor cell proliferation and survival. The diagram below illustrates this general mechanism of action.

G cluster_pathway Kinase Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., FGFR) GF->Receptor Binds Substrate Downstream Substrate Receptor->Substrate Phosphorylates Response Cellular Response (e.g., Proliferation) Substrate->Response Activates Inhibitor (4-methyl-1H-indazol-5-yl) Derivative Inhibitor->Receptor Inhibits

Indazole derivatives as kinase signaling inhibitors.
Quantitative Biological Data

The following table summarizes the biological activity of several indazole derivatives from the literature, demonstrating the potent effects achievable with this scaffold.

Derivative IDTargetAssay TypeActivity (IC₅₀)Therapeutic AreaReference
102 FGFR1Enzymatic30.2 ± 1.9 nMCancer[1]
109 EGFR T790MKinase5.3 nMCancer[1]
119 ERK 1/2Kinase20 nM / 7 nMCancer[1]
120 IDO1Enzymatic5.3 µMCancer[1]
2f A549 Cancer CellsProliferation0.23 µMCancer[12]
Z13 PD-1/PD-L1 BindingHTRF189.6 nMImmuno-oncology[9]

Conclusion

This compound, while a specific reagent, represents a gateway to a vast chemical space of biologically active molecules. The indazole scaffold is a proven pharmacophore, and the use of boronic acid derivatives in Suzuki-Miyaura cross-coupling provides a robust and flexible method for synthesizing novel drug candidates. The continued exploration of indazole derivatives promises to yield new therapeutics for cancer, inflammation, and other complex diseases.[2]

References

Commercial Availability and Synthetic Utility of (4-methyl-1H-indazol-5-yl)boronic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-methyl-1H-indazol-5-yl)boronic acid is a heterocyclic organic compound of significant interest in the field of medicinal chemistry and drug discovery. Its structural motif, featuring an indazole core coupled with a reactive boronic acid group, positions it as a valuable building block for the synthesis of complex molecules, particularly in the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the commercial availability of this compound and its isomers, detailed experimental protocols for its synthesis and application, and visualizations of key chemical transformations.

Commercial Availability

This compound and its structural isomers are available from various chemical suppliers. The following tables summarize the key quantitative data for these compounds, facilitating easy comparison for procurement and research planning.

Table 1: Commercial Availability of this compound

SupplierProduct NumberCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )
ChemUniverseP436841245816-09-497%C₈H₉BN₂O₂175.98
Amerigo ScientificOC01461251MAC1245816-09-498%C₈H₉BN₂O₂175.98
BLDpharmBD1194991245816-09-4---C₈H₉BN₂O₂175.98

Table 2: Commercial Availability of Isomers of methyl-1H-indazol-yl)boronic acid

Compound NameSupplierProduct NumberCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )
(5-methyl-1H-indazol-4-yl)boronic acidEchemi---1245816-10-7---C₈H₉BN₂O₂175.98
(5-methyl-1H-indazol-4-yl)boronic acidFrontier Specialty ChemicalsM123201245816-10-7---C₈H₉BN₂O₂175.98
1-Methyl-1H-indazole-5-boronic acidSigma-AldrichSY3371478489590418-08-997%C₈H₉BN₂O₂175.98
1-Methyl-1H-indazole-5-boronic acidChemSceneCS-0006085590418-08-9≥95%C₈H₉BN₂O₂175.98
3-Methyl-1H-indazole-5-boronic acidSigma-AldrichSY33714786591245816-25-4---C₈H₉BN₂O₂175.98

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis of this compound and its subsequent use in a typical Suzuki-Miyaura cross-coupling reaction.

Protocol 1: Synthesis of this compound

This protocol is based on a two-step procedure starting from the commercially available 5-bromo-4-methyl-1H-indazole. The first step involves the protection of the indazole nitrogen, followed by a lithium-halogen exchange and borylation, and subsequent deprotection.

Step 1: N-Protection of 5-bromo-4-methyl-1H-indazole

  • To a solution of 5-bromo-4-methyl-1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF, 0.2 M), add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Cool the reaction mixture back to 0 °C and add a suitable protecting group reagent, for example, di-tert-butyl dicarbonate (Boc₂O, 1.3 eq) or chloromethyl methyl ether (MOM-Cl, 1.3 eq).

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the N-protected 5-bromo-4-methyl-1H-indazole.

Step 2: Borylation and Deprotection

  • Dissolve the N-protected 5-bromo-4-methyl-1H-indazole (1.0 eq) in anhydrous THF (0.1 M) in a flame-dried flask under an inert atmosphere.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-butyllithium (1.1 eq, as a solution in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting mixture at -78 °C for 1 hour.

  • Add triisopropyl borate (1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2-3).

  • Stir the mixture vigorously for 1-2 hours to effect both hydrolysis of the borate ester and removal of the protecting group.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by trituration with diethyl ether to yield the pure product.

Protocol 2: Suzuki-Miyaura Cross-Coupling using this compound

This protocol outlines a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl halide.

  • To a reaction vessel, add this compound (1.2 eq), the aryl halide (1.0 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq), and a base such as potassium carbonate (2.0 eq) or cesium carbonate (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (argon or nitrogen) three times.

  • Add a degassed solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/water 4:1, or toluene/ethanol/water 4:1:1), to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water and an organic solvent such as ethyl acetate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

The following diagrams, generated using the DOT language, illustrate the synthetic pathway for this compound and its application in a Suzuki-Miyaura coupling reaction.

Synthesis_of_4_methyl_1H_indazol_5_yl_boronic_acid Start 5-bromo-4-methyl-1H-indazole Protected N-Protected-5-bromo- 4-methyl-1H-indazole Start->Protected 1. NaH, THF 2. Protecting Group (e.g., Boc₂O) Borylated (N-Protected-4-methyl-1H-indazol-5-yl) boronic acid ester Protected->Borylated 1. n-BuLi, -78°C 2. B(O-iPr)₃ Final_Product This compound Borylated->Final_Product Acidic Workup (e.g., HCl)

Caption: Synthetic pathway for this compound.

Suzuki_Coupling_Workflow Boronic_Acid This compound Reaction_Vessel Reaction Mixture: - Pd Catalyst - Base - Solvent Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl Halide (Ar-X) Aryl_Halide->Reaction_Vessel Coupled_Product Coupled Product (Ar-(4-methyl-1H-indazol-5-yl)) Reaction_Vessel->Coupled_Product Heat Purification Workup and Purification Coupled_Product->Purification Final_Product Pure Coupled Product Purification->Final_Product

Caption: Workflow for a Suzuki-Miyaura coupling reaction.

Navigating the Chemical Landscape of (4-methyl-1H-indazol-5-yl)boronic acid: A Technical Guide to Solubility and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core physicochemical properties of (4-methyl-1H-indazol-5-yl)boronic acid, a versatile building block in medicinal chemistry and organic synthesis. While specific experimental data for this compound is not extensively published, this document extrapolates from the known characteristics of analogous arylboronic acids and indazole derivatives to offer a robust framework for its handling, storage, and application.

Core Physicochemical Properties

This compound belongs to the family of arylboronic acids, which are widely utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. Its utility is intrinsically linked to its solubility in various reaction media and its stability under different experimental conditions.

Solubility Profile

The solubility of boronic acids is influenced by the nature of the aromatic ring system and the presence of functional groups. For this compound, the indazole core, with its capacity for hydrogen bonding, and the methyl group will dictate its solubility.

Based on general trends for similar compounds, a qualitative solubility profile can be anticipated. Phenylboronic acid, a parent compound, exhibits high solubility in ethers and ketones, moderate solubility in chloroform, and low solubility in hydrocarbons. The presence of the nitrogen-containing indazole ring in this compound may enhance its solubility in polar aprotic solvents.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
EthersTetrahydrofuran (THF), DioxaneHighThe polarity and ability of ethers to act as hydrogen bond acceptors are expected to facilitate the dissolution of the boronic acid.
KetonesAcetone, 2-ButanoneHighSimilar to ethers, the polarity of ketones should lead to good solubility.
AlcoholsMethanol, EthanolModerate to HighThe protic nature of alcohols can lead to the formation of boronate esters, which may influence solubility.
Halogenated SolventsDichloromethane (DCM), ChloroformModerateThe moderate polarity of these solvents is likely to allow for reasonable dissolution.
Aprotic Polar SolventsDimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe high polarity and aprotic nature of these solvents are generally effective for dissolving a wide range of organic compounds.
HydrocarbonsHexane, TolueneLowThe non-polar nature of hydrocarbons is not conducive to dissolving the relatively polar indazole boronic acid.
Water-Low to ModerateThe indazole moiety may impart some aqueous solubility, though arylboronic acids are generally not highly water-soluble.[1]
Stability Considerations

The stability of arylboronic acids is a critical factor in their storage and use, with several degradation pathways identified for this class of compounds. The primary routes of decomposition are protodeboronation and oxidation.

Protodeboronation: This is the hydrolytic cleavage of the C-B bond, yielding the corresponding arene (4-methyl-1H-indazole) and boric acid. This process is often catalyzed by acid or base and is influenced by temperature and the electronic properties of the aryl group. Heteroaromatic boronic acids can be particularly susceptible to protodeboronation.

Oxidation: Arylboronic acids can be oxidized to the corresponding phenols. This can be mediated by various oxidants, including atmospheric oxygen, and can be a concern during long-term storage.

Trimerization (Dehydration): Boronic acids can undergo reversible dehydration to form cyclic anhydride trimers known as boroxines. This is often observed upon heating or under vacuum and can affect the reactivity and solubility of the material.

Table 2: Factors Influencing the Stability of this compound

FactorEffect on StabilityMitigation Strategies
pH Both acidic and basic conditions can promote protodeboronation. The rate of decomposition is often pH-dependent.[2]Maintain a neutral pH where possible during workup and storage. Buffer reaction mixtures if necessary.
Temperature Elevated temperatures can accelerate decomposition pathways, including protodeboronation and trimerization.Store at low temperatures (e.g., 2-8 °C). Avoid excessive heating during reactions unless necessary for reaction kinetics.
Moisture Water is a reactant in the protodeboronation pathway.Store under an inert, dry atmosphere (e.g., argon or nitrogen). Use anhydrous solvents for reactions.
Oxygen Can lead to oxidation to the corresponding phenol.Store under an inert atmosphere. Degas solvents before use.
Metal Catalysts Residual palladium from synthesis or cross-coupling reactions can catalyze deboronation.[3] Copper salts have also been shown to promote this decomposition.Purify the boronic acid to remove residual metals. Use appropriate ligands and reaction conditions to minimize catalyst-mediated degradation during Suzuki-Miyaura reactions.
Light Photochemical degradation pathways may exist for aromatic compounds.Store in amber vials or otherwise protect from light.

Experimental Protocols

While specific experimental data for this compound is not available, the following are generalized protocols for assessing the solubility and stability of arylboronic acids.

Protocol 1: Determination of Solubility

Objective: To determine the solubility of this compound in a range of organic solvents.

Methodology (Gravimetric Method):

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a known volume (e.g., 1.0 mL) of the selected solvent in a sealed vial.

    • Equilibrate the mixture by shaking or stirring at a constant temperature (e.g., 25 °C) for a prolonged period (e.g., 24-48 hours) to ensure saturation.

  • Separation of Solid and Liquid Phases:

    • Allow the vials to stand undisturbed for at least 2 hours to allow the undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-weighed, airtight syringe fitted with a filter (e.g., 0.22 µm PTFE) to avoid transferring any solid particles.

  • Quantification:

    • Transfer the filtered supernatant to a pre-weighed vial.

    • Evaporate the solvent under a stream of inert gas or in a vacuum oven at a temperature that will not cause degradation of the solute.

    • Once the solvent is completely removed, weigh the vial containing the solid residue.

    • The mass of the dissolved solid can be determined by subtracting the initial vial weight.

    • Calculate the solubility in terms of mg/mL or mol/L.

Protocol 2: Assessment of Stability (Forced Degradation Study)

Objective: To evaluate the stability of this compound under various stress conditions.

Methodology (HPLC Analysis):

  • Preparation of Stock Solution:

    • Prepare a stock solution of this compound in a suitable solvent in which it is known to be soluble and stable for the initial analysis (e.g., acetonitrile).

  • Application of Stress Conditions:

    • Acidic Conditions: Add a portion of the stock solution to an acidic solution (e.g., 0.1 M HCl) and incubate at a controlled temperature (e.g., 50 °C).

    • Basic Conditions: Add a portion of the stock solution to a basic solution (e.g., 0.1 M NaOH) and incubate at a controlled temperature.

    • Oxidative Conditions: Add a portion of the stock solution to an oxidative solution (e.g., 3% H₂O₂) and incubate at room temperature.

    • Thermal Stress: Incubate a solid sample and a solution sample at an elevated temperature (e.g., 70 °C).

    • Photolytic Stress: Expose a solid sample and a solution sample to a UV light source.

  • Time-Point Analysis:

    • At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each stress condition.

    • Neutralize the acidic and basic samples before analysis.

    • Dilute all samples to a suitable concentration for HPLC analysis.

  • HPLC Analysis:

    • Analyze the samples using a reverse-phase HPLC method with a suitable column (e.g., C18) and a mobile phase gradient (e.g., water/acetonitrile with a possible acid modifier like formic acid, though this should be used with caution as it can affect on-column stability).

    • Use a UV detector set to an appropriate wavelength to monitor the parent compound and any degradation products.

    • Quantify the percentage of the remaining parent compound at each time point to determine the rate of degradation.

Visualizations

The following diagrams illustrate key concepts related to the stability and analysis of this compound.

cluster_factors Influencing Factors cluster_compound cluster_degradation Degradation Pathways pH pH (Acidic/Basic) BoronicAcid (4-methyl-1H-indazol-5-yl) boronic acid pH->BoronicAcid Temp Temperature Temp->BoronicAcid Water Moisture Water->BoronicAcid Oxygen Oxygen Oxygen->BoronicAcid Metals Metal Catalysts Metals->BoronicAcid Protodeboronation Protodeboronation BoronicAcid->Protodeboronation H₂O Oxidation Oxidation BoronicAcid->Oxidation [O] Trimerization Trimerization (Boroxine Formation) BoronicAcid->Trimerization -H₂O

Caption: Factors influencing the stability of this compound.

start Start: Excess Boronic Acid in Solvent equilibrate Equilibrate (e.g., 24h at 25°C) start->equilibrate settle Settle Undissolved Solid equilibrate->settle filter Filter Supernatant (Known Volume) settle->filter evaporate Evaporate Solvent filter->evaporate weigh Weigh Residue evaporate->weigh calculate Calculate Solubility (mg/mL or mol/L) weigh->calculate

Caption: Experimental workflow for determining solubility via the gravimetric method.

Conclusion

This compound is a valuable reagent whose successful application hinges on a clear understanding of its solubility and stability. While specific quantitative data remains to be broadly published, the principles governing related arylboronic acids provide a strong predictive framework. Researchers and drug development professionals should anticipate good solubility in polar aprotic solvents and be mindful of the potential for degradation via protodeboronation and oxidation. Careful control of experimental conditions, including pH, temperature, and exposure to air and moisture, is paramount to ensure the integrity and reactivity of this important building block. The provided experimental protocols offer a starting point for in-house characterization to determine the precise parameters for optimal use.

References

A Technical Guide to the Spectroscopic Characterization of (4-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for (4-methyl-1H-indazol-5-yl)boronic acid, a molecule of interest in medicinal chemistry and drug development. Due to the limited availability of public experimental data, this document combines reported information with predicted values and generalized experimental protocols to serve as a comprehensive resource for researchers.

Chemical Structure and Properties
  • IUPAC Name: this compound

  • CAS Number: 1245816-09-4

  • Molecular Formula: C₈H₉BN₂O₂

  • Molecular Weight: 175.98 g/mol

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectroscopic Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~13.0br s1HN-H (indazole)
~8.2s2HB(OH)₂
~8.0s1HH3 (indazole ring)
~7.5d1HH7 (indazole ring)
~7.3d1HH6 (indazole ring)
~2.5s3HC4-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (ppm)Assignment
~140C7a
~135C3
~130C5
~128C7
~125C6
~120C3a
~110C4
~15C4-CH₃
Infrared (IR) Spectroscopy

A key publication by Gökhan Dikmen, "4-Methyl-1H-Indazole-5-Boronic acid: Crystal structure, vibrational spectra and DFT simulations," provides valuable insight into the vibrational properties of this molecule. While the full dataset is not publicly accessible, the abstract indicates that experimental FT-IR and Raman spectra were recorded and analyzed. The characteristic vibrational frequencies for the functional groups present in the molecule are summarized below.

Table 3: Characteristic IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200BroadO-H stretching (boronic acid, H-bonded)
3200-3100MediumN-H stretching (indazole)
3100-3000Medium-WeakC-H stretching (aromatic)
2950-2850WeakC-H stretching (methyl)
~1620MediumC=C stretching (aromatic)
~1580MediumN-H bending
~1350StrongB-O stretching
~1200MediumC-N stretching
~1020StrongB-OH bending
~850MediumC-H out-of-plane bending
Mass Spectrometry (MS)

Experimental mass spectrometry data for this compound is not widely published. Arylboronic acids can be challenging to analyze by MS due to their tendency to dehydrate and form cyclic boroxines. Electrospray ionization (ESI) is a common and suitable technique for this class of compounds.

Table 4: Predicted Mass Spectrometry Data (ESI-MS)

m/zIon
177.08[M+H]⁺
199.06[M+Na]⁺
159.07[M-H₂O+H]⁺

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, based on standard laboratory practices for similar compounds.

Synthesis Protocol

A plausible synthetic route to this compound involves the borylation of a suitable halogenated precursor, such as 5-bromo-4-methyl-1H-indazole.

  • Preparation of 5-bromo-4-methyl-1H-indazole: This intermediate can be synthesized from commercially available starting materials through established methods for the construction of the indazole ring system.

  • Lithiation and Borylation:

    • Dissolve 5-bromo-4-methyl-1H-indazole in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to -78 °C in a dry ice/acetone bath.

    • Add n-butyllithium dropwise and stir for 1 hour to effect lithium-halogen exchange.

    • Add triisopropyl borate dropwise to the solution and allow the reaction to slowly warm to room temperature overnight.

  • Hydrolysis and Work-up:

    • Quench the reaction with aqueous HCl.

    • Extract the product into an organic solvent such as ethyl acetate.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography on silica gel or by recrystallization to yield pure this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of deuterated solvent (e.g., DMSO-d₆) in a 5 mm NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.

  • Data Processing: Process the raw data using appropriate software to perform Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy Protocol
  • Sample Preparation: Prepare the sample as a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a thin disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the FT-IR spectrum over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional group vibrations.

Mass Spectrometry Protocol (LC-MS with ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (1-10 µg/mL) in a suitable solvent mixture, such as acetonitrile/water with 0.1% formic acid for positive ion mode.

  • Chromatography: Inject the sample onto a C18 reverse-phase HPLC column. Elute the compound using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).

  • Mass Spectrometry: Analyze the eluent using an ESI-equipped mass spectrometer in positive ion mode, scanning a mass range appropriate for the expected molecular ion (e.g., m/z 100-300).

Visualizations

Workflow for Spectroscopic Analysis

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation synthesis Synthesis of this compound purification Purification (Chromatography/Recrystallization) synthesis->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr ir IR Spectroscopy purification->ir ms Mass Spectrometry (LC-MS) purification->ms structure_elucidation Structure Elucidation and Verification nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: Workflow for the synthesis and spectroscopic characterization.

Hypothetical Signaling Pathway Involvement

Boronic acids are known to interact with various biological targets. For instance, they can act as inhibitors of serine proteases. The following diagram illustrates a hypothetical signaling pathway where a molecule like this compound could play an inhibitory role.

Signaling_Pathway ext_signal External Signal receptor Receptor Activation ext_signal->receptor serine_protease Serine Protease Cascade receptor->serine_protease downstream_effector Downstream Effector serine_protease->downstream_effector cellular_response Cellular Response (e.g., Inflammation) downstream_effector->cellular_response inhibitor This compound inhibitor->serine_protease

Caption: Hypothetical inhibition of a serine protease cascade.

Unlocking Therapeutic Potential: An In-Depth Technical Guide to (4-methyl-1H-indazol-5-yl)boronic acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-methyl-1H-indazol-5-yl)boronic acid has emerged as a pivotal building block in medicinal chemistry, primarily recognized for its role in the synthesis of potent and selective kinase inhibitors. This technical guide provides a comprehensive overview of its applications, focusing on its utility in the development of targeted therapies, with a particular emphasis on the PI3K/AKT/mTOR signaling pathway.

Core Application: Synthesis of the PI3Kβ Inhibitor GSK2636771

A prominent application of this compound is in the synthesis of GSK2636771 , a highly selective inhibitor of the p110β isoform of phosphoinositide 3-kinase (PI3K). The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.

GSK2636771 has been investigated in clinical trials for the treatment of various advanced solid tumors. The core of its synthesis involves a Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. In this key step, this compound is coupled with a functionalized pyrimidine derivative to construct the central biaryl scaffold of the inhibitor.

The PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a complex and tightly regulated network. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors, most notably the serine/threonine kinase AKT. Activated AKT, in turn, phosphorylates a multitude of substrates, including the mammalian target of rapamycin (mTOR), leading to the promotion of cell growth and survival. GSK2636771 specifically inhibits the PI3Kβ isoform, thereby blocking the production of PIP3 and attenuating the entire downstream signaling cascade.

PI3K_AKT_mTOR_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates GSK2636771 This compound -derived Inhibitor (GSK2636771) GSK2636771->PI3K inhibits PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates mTOR mTOR AKT->mTOR activates CellGrowth Cell Growth, Proliferation, Survival mTOR->CellGrowth promotes

Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of GSK2636771.

Quantitative Data

The following table summarizes the inhibitory activity of GSK2636771 against various PI3K isoforms. The data highlights its high selectivity for the PI3Kβ isoform.

CompoundTargetIC50 (nM)Assay Type
GSK2636771PI3Kα23Biochemical
GSK2636771PI3Kβ 4 Biochemical
GSK2636771PI3Kδ98Biochemical
GSK2636771PI3Kγ205Biochemical

Experimental Protocols

General Protocol for Suzuki-Miyaura Cross-Coupling

This protocol provides a general framework for the Suzuki-Miyaura coupling reaction to synthesize kinase inhibitors using this compound. This is based on procedures for similar transformations.

Materials:

  • This compound

  • Appropriate aryl or heteroaryl halide (e.g., 2,5-dichloro-N-(2-(pyrrolidin-1-yl)ethyl)pyrimidin-4-amine for GSK2636771 synthesis)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry reaction vessel, add the aryl/heteroaryl halide (1.0 eq), this compound (1.1-1.5 eq), and the base (2.0-3.0 eq).

  • Add the palladium catalyst (0.05-0.1 eq).

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time (2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired compound.

Suzuki_Coupling_Workflow Start Start: Assemble Reactants Reactants Aryl Halide This compound Base Pd Catalyst Start->Reactants Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N2) Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Heat and Stir (80-100 °C, 2-24 h) Solvent->Reaction Workup Workup: - Cool to RT - Dilute with Organic Solvent - Wash with H2O and Brine Reaction->Workup Purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography Workup->Purification Product Final Product: Kinase Inhibitor Purification->Product

Figure 2: General experimental workflow for Suzuki-Miyaura cross-coupling.

Cell Viability Assay (MTS/MTT Assay)

This protocol is used to determine the cytotoxic effects of the synthesized inhibitors on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., PTEN-null prostate cancer cells for PI3Kβ inhibitors)

  • Complete cell culture medium

  • Synthesized inhibitor stock solution (in DMSO)

  • MTS or MTT reagent

  • 96-well plates

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Prepare serial dilutions of the inhibitor in complete cell culture medium.

  • Treat the cells with various concentrations of the inhibitor and a vehicle control (DMSO).

  • Incubate the plate for a specified period (e.g., 72 hours).

  • Add the MTS or MTT reagent to each well and incubate according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Western Blotting for Phospho-AKT

This protocol is used to confirm the on-target activity of the synthesized PI3K inhibitors by measuring the phosphorylation of AKT, a key downstream effector.

Materials:

  • Cancer cell line

  • Synthesized inhibitor

  • Lysis buffer

  • Primary antibodies (anti-phospho-AKT and anti-total-AKT)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • SDS-PAGE equipment and reagents

  • Western blotting equipment

Procedure:

  • Treat cells with the inhibitor at various concentrations and for different time points.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

  • Block the membrane and incubate with the primary antibodies overnight.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and determine the ratio of phospho-AKT to total AKT to assess the level of pathway inhibition.

Western_Blot_Workflow Start Start: Cell Treatment Treatment Treat cells with inhibitor (various concentrations and times) Start->Treatment Lysis Cell Lysis and Protein Quantification Treatment->Lysis SDS_PAGE SDS-PAGE Lysis->SDS_PAGE Transfer Protein Transfer to Membrane SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Incubate with Primary Antibodies (anti-pAKT, anti-total AKT) Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Analysis: Quantify band intensity (pAKT / total AKT ratio) Detection->Analysis Result Result: Pathway Inhibition Analysis->Result

Figure 3: Experimental workflow for Western blotting to assess PI3K pathway inhibition.

Broader Applications and Future Directions

While the synthesis of PI3K inhibitors is a major application, the utility of this compound is not limited to this target class. The indazole scaffold is a privileged structure in medicinal chemistry and is found in a variety of kinase inhibitors targeting other pathways. For instance, derivatives of indazole boronic acids have been utilized in the synthesis of inhibitors for Transforming Growth Factor-β-activated kinase 1 (TAK1), another important target in cancer and inflammatory diseases.

The versatility of the Suzuki-Miyaura coupling allows for the combination of the (4-methyl-1H-indazol-5-yl) moiety with a wide array of other heterocyclic systems, enabling the exploration of vast chemical space and the development of inhibitors with novel selectivity profiles. Future research in this area will likely focus on:

  • Developing inhibitors for other kinase targets: Leveraging the indazole scaffold to design inhibitors for other kinases implicated in disease.

  • Structure-Activity Relationship (SAR) studies: Systematically modifying the structure of inhibitors derived from this compound to optimize potency, selectivity, and pharmacokinetic properties.

  • Combination therapies: Investigating the synergistic effects of these inhibitors with other anticancer agents to overcome drug resistance.

The Pivotal Role of (4-Methyl-1H-indazol-5-yl)boronic Acid in Modern Drug Discovery: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(4-Methyl-1H-indazol-5-yl)boronic acid has emerged as a critical building block in the synthesis of complex heterocyclic molecules, particularly in the realm of medicinal chemistry. Its unique structural features and versatile reactivity make it an invaluable tool for the development of novel therapeutics, most notably in the area of oncology. This technical guide provides a comprehensive overview of its application in synthesis, focusing on its role in the preparation of potent kinase inhibitors.

Core Applications in Synthesis: A Gateway to Kinase Inhibitors

This compound is predominantly utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction facilitates the formation of a carbon-carbon bond between the indazole core and various aryl or heteroaryl halides, providing a robust and efficient method for constructing the complex scaffolds of many targeted therapies.[1] The stability and reactivity of this boronic acid derivative make it a favored reagent in the synthesis of molecules that target key signaling pathways implicated in cancer and inflammatory diseases.[1]

The indazole moiety itself is a well-established pharmacophore found in numerous FDA-approved drugs. Its ability to form key hydrogen bond interactions within the ATP-binding site of various kinases makes it a privileged scaffold in the design of kinase inhibitors. The addition of the 4-methyl group can provide beneficial steric and electronic properties, enhancing binding affinity and selectivity for the target kinase.

Synthesis of Potent Kinase Inhibitors

The true utility of this compound is demonstrated in its application to the synthesis of highly potent and selective kinase inhibitors. These compounds have shown remarkable efficacy in preclinical and clinical studies for the treatment of various cancers.

JNK Inhibitors

The c-Jun N-terminal kinases (JNKs) are a family of serine/threonine protein kinases that play a crucial role in cellular responses to stress, inflammation, and apoptosis.[2][] Dysregulation of the JNK signaling pathway is implicated in a variety of diseases, including cancer and neurodegenerative disorders.[2][] Molecules synthesized using this compound have been shown to be potent inhibitors of JNK.

Akt Inhibitors

The serine/threonine kinase Akt (also known as Protein Kinase B) is a central node in the PI3K/Akt/mTOR signaling pathway, which is critical for regulating cell growth, proliferation, and survival.[4][5] Aberrant activation of this pathway is a common feature in many human cancers. Indazole-based inhibitors, synthesized via Suzuki coupling with boronic acid derivatives, have demonstrated significant potential in targeting this pathway.[4]

PLK4 Inhibitors

Polo-like kinase 4 (PLK4) is a master regulator of centriole duplication, and its overexpression is linked to tumorigenesis in various cancers.[6][7] The development of selective PLK4 inhibitors is a promising therapeutic strategy. Novel N-(1H-indazol-6-yl)benzenesulfonamide derivatives, synthesized using indazole building blocks, have shown exceptional potency against PLK4.[8]

Quantitative Data Summary

The following tables summarize the quantitative data for representative kinase inhibitors synthesized using indazole-based building blocks, highlighting their potent biological activity.

Table 1: In vitro Kinase Inhibitory Activity of Indazole Derivatives

Compound IDTarget KinaseIC50 (nM)Reference
K22 PLK40.1[8]
K17 PLK40.3[8]
CFI-400437 PLK40.6[8]
Axitinib PLK46.5[8]
Compound 1 JNK3630[9]
Compound 8 JNK3860[9]
Compound 6i VEGFR-224.5[10]
Compound 26 TAK155[11]

Table 2: Anti-proliferative Activity of Indazole Derivatives Against Cancer Cell Lines

Compound IDCell LineCancer TypeGI50/IC50 (µM)Reference
K22 MCF-7Breast Cancer1.3[8]
C05 IMR-32Neuroblastoma0.948[6]
C05 MCF-7Breast Cancer0.979[6]
C05 H460Non-small cell lung cancer1.679[6]
Compound 2f 4T1Breast Cancer0.23 - 1.15 (range)[1]
Compound 6e CCRF-CEMLeukemia0.901[10]
Compound 6e MOLT-4Leukemia0.525[10]

Experimental Protocols

The following are generalized experimental protocols for the Suzuki-Miyaura coupling reaction to synthesize indazole derivatives, based on methodologies reported in the literature.

General Procedure for Suzuki-Miyaura Cross-Coupling

A mixture of the aryl halide (1.0 mmol), this compound (1.2-1.5 mmol), a palladium catalyst such as Pd(PPh₃)₄ (0.02-0.05 mmol) or PdCl₂(dppf) (0.02-0.05 mmol), and a base such as K₂CO₃ (2.0 mmol) or Cs₂CO₃ (2.0 mmol) is taken in a suitable solvent system like DMF/water, dioxane/water, or toluene/ethanol/water. The reaction mixture is degassed with argon or nitrogen for 15-20 minutes and then heated at 80-120 °C for 2-24 hours under an inert atmosphere. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired coupled product.

Example Protocol: Synthesis of a 3-Arylindazole JNK3 Inhibitor

To a solution of 3-chloroindazole (1.00 mmol) in a mixture of dioxane (4 mL) and water (1 mL) is added this compound (1.50 mmol), K₃PO₄ (2.00 mmol), and a palladium precatalyst P1 (1.0–1.5 mol%). The reaction mixture is heated to 60 °C for 5–8 hours. Upon completion, the reaction is cooled, and the product is extracted and purified to yield the 3-arylindazole intermediate with a reported yield of up to 95%.[12]

Signaling Pathway Visualizations

The following diagrams, generated using Graphviz, illustrate the signaling pathways targeted by kinase inhibitors derived from this compound.

JNK_Signaling_Pathway Stress Cellular Stress (UV, Cytokines) MAP3K MAP3K (e.g., ASK1, MEKK1) Stress->MAP3K MKK4_7 MKK4 / MKK7 MAP3K->MKK4_7 JNK JNK MKK4_7->JNK cJun c-Jun JNK->cJun Apoptosis Apoptosis cJun->Apoptosis Inflammation Inflammation cJun->Inflammation Proliferation Proliferation cJun->Proliferation Inhibitor (4-Methyl-1H-indazol-5-yl) -derived Inhibitor Inhibitor->JNK

Caption: JNK Signaling Pathway Inhibition.

PI3K_Akt_Signaling_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 Survival Cell Survival Akt->Survival Inhibits Apoptosis Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Inhibitor (4-Methyl-1H-indazol-5-yl) -derived Inhibitor Inhibitor->Akt

Caption: PI3K/Akt Signaling Pathway Inhibition.

Conclusion

This compound is a cornerstone building block in the synthesis of medicinally relevant compounds, particularly kinase inhibitors. Its utility in Suzuki-Miyaura coupling reactions provides a reliable and efficient route to complex molecular architectures. The potent and selective inhibitors of key cancer-related kinases that can be synthesized from this starting material underscore its significance in modern drug discovery and development. The continued exploration of this and similar building blocks will undoubtedly lead to the discovery of new and improved therapeutic agents.

References

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling of (4-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the Suzuki-Miyaura cross-coupling reaction utilizing (4-methyl-1H-indazol-5-yl)boronic acid. This versatile building block is valuable in medicinal chemistry and materials science, particularly for synthesizing targeted therapies and advanced materials.[1] The following protocols are based on established methods for the Suzuki-Miyaura coupling of substituted indazoles and can be adapted for specific substrate requirements.

Overview of the Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (boronic acid or ester) and an organic halide or triflate.[2][3][4] This reaction is a powerful tool for forming carbon-carbon bonds, particularly for creating biaryl and heteroaryl structures, which are common motifs in biologically active molecules.[5][6] The general catalytic cycle involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the catalyst.[3][4]

Experimental Protocol: General Procedure

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide. Optimization of the reaction conditions, including catalyst, ligand, base, and solvent, may be necessary for specific substrates.

Materials:

  • This compound

  • Aryl or heteroaryl halide (e.g., bromide, iodide, or chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., 1,4-dioxane/water, DME, THF)

  • Inert gas (Argon or Nitrogen)

  • Schlenk tube or similar reaction vessel

Procedure:

  • To a Schlenk tube, add this compound (1.1 - 1.5 equivalents), the aryl/heteroaryl halide (1.0 equivalent), and the base (2.0 - 2.5 equivalents).

  • Add the palladium catalyst (typically 5-10 mol%).

  • Evacuate and backfill the tube with an inert gas (repeat 3 times).

  • Add the degassed solvent system (e.g., 1,4-dioxane:H₂O in a 4:1 ratio).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours).[5][7]

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired coupled product.

Tabulated Reaction Conditions

The following tables summarize various conditions reported in the literature for Suzuki-Miyaura couplings of related indazole derivatives. These can serve as a guide for optimizing the reaction with this compound.

Table 1: Catalyst and Base Screening for Suzuki-Miyaura Coupling of Indazole Derivatives

Catalyst (mol%)Base (Equivalents)SolventTemperature (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂ (5)K₂CO₃ (2)DME80284[5][8]
Pd(PPh₃)₄ (5)Na₂CO₃ (2.5)1,4-dioxane:H₂O (4:1)906Not specified[7]
Pd(PPh₃)₄ (10)Cs₂CO₃ (1.3)Dioxane/EtOH/H₂O1404Moderate to good[6]
P2 Precatalyst (2-3.5)K₃PO₄ (2)Dioxane/H₂O10015-20Good to excellent[9]
PdCl₂(PPh₃)₂K₂CO₃ or Cs₂CO₃DMFReflux48Not specified[6]

Table 2: Substrate Scope with Various Boronic Acids and Indazole Halides

Indazole HalideBoronic AcidCatalystBaseSolventYield (%)Reference
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl₂K₂CO₃DME84[5][8]
5-Bromo-1-ethyl-1H-indazole2-Thiopheneboronic acidPd(dppf)Cl₂K₂CO₃DMEGood[5][8]
3-Chloroindazole5-Indole boronic acidP2 PrecatalystK₃PO₄Dioxane/H₂OGood to excellent[9]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-methoxyphenyl)boronic acidPd(PPh₃)₄Cs₂CO₃Dioxane/EtOH/H₂OModerate to good[6]

Visualizing the Workflow

A clear understanding of the experimental workflow is crucial for successful execution. The following diagram illustrates the key steps of the Suzuki-Miyaura coupling protocol.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - this compound - Aryl/Heteroaryl Halide - Base - Catalyst inert_atm Establish Inert Atmosphere reagents->inert_atm 1. add_solvent Add Degassed Solvent inert_atm->add_solvent 2. heating Heat and Stir add_solvent->heating 3. monitoring Monitor Progress (TLC/LC-MS) heating->monitoring 4. quench Cool and Quench monitoring->quench 5. extraction Extraction quench->extraction 6. purification Column Chromatography extraction->purification 7. product Isolated Product purification->product 8.

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Signaling Pathway/Logical Relationship

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle. The diagram below illustrates the key transformations of the palladium catalyst.

Catalytic_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pdII R¹-Pd(II)Ln-X oxidative_addition->pdII transmetalation Transmetalation pdII->transmetalation pdII_r2 R¹-Pd(II)Ln-R² transmetalation->pdII_r2 reductive_elimination Reductive Elimination pdII_r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X r1x->oxidative_addition boronic_acid R²-B(OR)₂ boronic_acid->transmetalation base Base base->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

These application notes provide a comprehensive guide for utilizing this compound in Suzuki-Miyaura coupling reactions. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific synthetic targets.

References

Application Notes and Protocols for C-C Bond Formation with (4-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

(4-methyl-1H-indazol-5-yl)boronic acid is a valuable building block in medicinal chemistry and organic synthesis, primarily utilized for the formation of carbon-carbon (C-C) bonds through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is the most prominent application, enabling the synthesis of diverse 5-aryl-4-methyl-1H-indazoles. These structures are of significant interest in drug discovery due to the prevalence of the indazole scaffold in biologically active molecules. This document provides detailed application notes and experimental protocols for the use of this compound in Suzuki-Miyaura coupling reactions.

Core Concepts: The Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming a C-C bond between an organoboron compound (e.g., a boronic acid) and an organic halide or triflate, catalyzed by a palladium(0) complex. The catalytic cycle generally involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen or carbon-triflate bond of the electrophile (R¹-X), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the boronic acid (R²-B(OH)₂) is transferred to the palladium center, displacing the halide or triflate.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium complex couple and are eliminated as the final product (R¹-R²), regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

dot

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)Ln OxAdd R¹-Pd(II)Ln-X Pd0->OxAdd Oxidative Addition Transmetalation R¹-Pd(II)Ln-R² OxAdd->Transmetalation Transmetalation Transmetalation->Pd0 Reductive Elimination Product R¹-R² Transmetalation->Product Reactants R¹-X + R²-B(OH)₂ Reactants->OxAdd Base Base Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation

The following tables summarize representative data for the Suzuki-Miyaura coupling of this compound with a heterocyclic compound as described in patent ES2709119T3.

Table 1: Reactant and Product Summary for a Representative Suzuki-Miyaura Coupling Reaction.

Compound RoleChemical NameStructure (if available)Molecular FormulaAmount (mg)Amount (mmol)
Boronic Acid This compound(Structure not provided in source)C₈H₉BN₂O₂1851.05
Coupling Partner Compound C-6 (a tetrahydropyrazolopyrimidine derivative)(Complex structure, not shown)Not specified2500.526
Product ER-894680(Complex structure, not shown)Not specified90-

Table 2: Summary of Reaction Conditions and Yield for the Synthesis of ER-894680.

ParameterValue
Catalyst Tetrakis(triphenylphosphine)palladium(0)
Base 2.0 M Aqueous Sodium Carbonate (Na₂CO₃)
Solvent 1,4-Dioxane
Temperature Not specified, typically ambient to elevated temperatures
Reaction Time Not specified, typically several hours
Yield 37%

Experimental Protocols

The following is a generalized protocol for the Suzuki-Miyaura coupling of this compound with an aryl or heteroaryl halide/triflate, based on the conditions reported in related patents (ES2709119T3 and WO2013181579A2).[1] This protocol should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl or heteroaryl halide/triflate (e.g., Compound C-6)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • 2.0 M aqueous sodium carbonate (Na₂CO₃) solution

  • 1,4-Dioxane (anhydrous)

  • Nitrogen or Argon gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating plate

  • Silica gel for column chromatography

  • Appropriate solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel (e.g., a screw-cap tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl or heteroaryl halide/triflate (1.0 equiv.).

  • Addition of Boronic Acid: Add this compound (typically 1.5 to 2.0 equiv.).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (nitrogen or argon) for 5-10 minutes.

  • Solvent Addition: Under the inert atmosphere, add anhydrous 1,4-dioxane to dissolve the reactants.

  • Catalyst Addition: Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (typically 0.05 to 0.10 equiv.).

  • Base Addition: Add the 2.0 M aqueous sodium carbonate solution (typically 2.0 to 3.0 equiv.).

  • Reaction: Stir the reaction mixture vigorously at room temperature or heat to a specified temperature (e.g., 80-100 °C). Monitor the reaction progress by a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired C-C coupled product.[1]

dot

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification Reactants Combine Boronic Acid and Aryl Halide/Triflate Inert Establish Inert Atmosphere (N₂ or Ar) Reactants->Inert Solvent_Catalyst Add Solvent (Dioxane) and Pd Catalyst Inert->Solvent_Catalyst Base Add Aqueous Base (Na₂CO₃) Solvent_Catalyst->Base Stir_Heat Stir and Heat (if necessary) Base->Stir_Heat Monitor Monitor Progress (TLC, LC-MS) Stir_Heat->Monitor Quench_Extract Quench with Water and Extract Monitor->Quench_Extract Upon Completion Dry_Concentrate Dry and Concentrate Organic Phase Quench_Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Product Isolated Product Purify->Product

Caption: A typical experimental workflow for a Suzuki-Miyaura coupling reaction.

Safety and Handling

  • Palladium catalysts are toxic and should be handled in a well-ventilated fume hood.

  • Boronic acids can be irritants; appropriate personal protective equipment (gloves, safety glasses) should be worn.

  • Organic solvents are flammable and should be handled with care, away from ignition sources.

  • Reactions under inert atmosphere require proper training and equipment.

Troubleshooting

  • Low Yield:

    • Ensure all reagents are pure and the solvent is anhydrous.

    • Degas the solvent and reaction mixture thoroughly to remove oxygen, which can deactivate the catalyst.

    • Optimize the reaction temperature and time.

    • Screen different palladium catalysts, ligands, and bases.

  • Protodeboronation (cleavage of the C-B bond):

    • This can be a significant side reaction. Using milder bases (e.g., K₂CO₃, Cs₂CO₃) or shorter reaction times may help.

    • The use of boronic esters (e.g., pinacol esters) can sometimes mitigate this issue.

  • Homocoupling of the boronic acid:

    • This side reaction can be minimized by ensuring an oxygen-free environment and using the correct stoichiometry of reactants.

These application notes and protocols provide a foundation for utilizing this compound in C-C bond formation reactions. Researchers are encouraged to adapt and optimize these procedures for their specific synthetic targets.

References

Application of (4-Methyl-1H-indazol-5-yl)boronic Acid in the Synthesis of Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

(4-Methyl-1H-indazol-5-yl)boronic acid is a versatile and valuable building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors for cancer therapy. Its unique structural features allow for its incorporation into complex heterocyclic scaffolds, leading to the discovery of potent and selective inhibitors of various protein kinases. This document provides detailed application notes and protocols for the use of this compound in the synthesis of a specific Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitor, highlighting its role in drug discovery and development.

Application in the Synthesis of a TAK1 Kinase Inhibitor

A notable application of this compound is in the synthesis of 4-(3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine, a potent inhibitor of TAK1 kinase.[1] TAK1 is a crucial kinase in the signaling pathways of various inflammatory cytokines and has emerged as a promising target for the treatment of cancer and inflammatory diseases. The synthesis of this inhibitor utilizes a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds.[1]

Quantitative Data Summary

The following table summarizes the biological activity of the synthesized TAK1 inhibitor.

CompoundTarget KinaseBiological ActivityReference
4-(3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholineTAK1>50% inhibition at 500 nM[1]

Experimental Protocols

Synthesis of 4-(3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine

The synthesis involves a key Suzuki-Miyaura cross-coupling reaction between a bromo-substituted imidazo[1,2-b]pyridazine core and this compound. A representative experimental protocol based on established methodologies for similar couplings is provided below.[2][3]

Materials:

  • 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine

  • This compound

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Sodium carbonate (Na₂CO₃)

  • 1,2-Dimethoxyethane (DME)

  • Ethanol

  • Water

  • Chloroform

  • Saturated sodium chloride (NaCl) solution

  • Nitrogen gas

Procedure:

  • In a reaction vessel, dissolve 4-(3-Bromoimidazo[1,2-b]pyridazin-6-yl)morpholine (1 equivalent) and this compound (1.2 equivalents) in a mixture of DME and ethanol.

  • Add an aqueous solution of sodium carbonate (2 M, 2 equivalents).

  • De-gas the mixture by bubbling nitrogen gas through it for 10-15 minutes.

  • Add tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents) to the reaction mixture.

  • Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Extract the product with chloroform (3 x volume of the reaction mixture).

  • Wash the combined organic layers with a saturated solution of NaCl.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-(3-(3-Methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine.

Signaling Pathways and Experimental Workflows

TAK1 Signaling Pathway

TAK1 is a key signaling node that integrates signals from various receptors, including TNF receptors and Toll-like receptors, to activate downstream pathways like NF-κB and MAPK (JNK and p38).[4][5][6][7] Inhibition of TAK1 can block these pro-inflammatory and pro-survival signaling cascades.

TAK1_Signaling_Pathway Ligands TNFα, IL-1β, etc. Receptors TNFR, TLRs Ligands->Receptors TAK1_complex TAK1/TAB1/TAB2 Receptors->TAK1_complex Activation IKK_complex IKK Complex TAK1_complex->IKK_complex Phosphorylation MAPKKs MKKs TAK1_complex->MAPKKs Phosphorylation NFkB NF-κB IKK_complex->NFkB Activation Transcription Gene Transcription (Inflammation, Survival) NFkB->Transcription MAPKs JNK, p38 MAPKKs->MAPKs Phosphorylation MAPKs->Transcription

Caption: Simplified TAK1 Signaling Pathway.

Experimental Workflow for Kinase Inhibitor Synthesis

The general workflow for the synthesis and evaluation of kinase inhibitors using this compound is depicted below.

Experimental_Workflow start Starting Materials (Bromo-heterocycle & Boronic Acid) suzuki Suzuki-Miyaura Coupling start->suzuki purification Purification (Column Chromatography) suzuki->purification characterization Characterization (NMR, MS) purification->characterization biological_assay Biological Assay (Kinase Inhibition Assay) characterization->biological_assay end Lead Compound biological_assay->end

Caption: General Experimental Workflow.

References

Application Notes and Protocols: Base Selection for Suzuki-Miyaura Coupling Reactions Involving (4-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis for the formation of carbon-carbon bonds. A key application is the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmaceutically active compounds. The compound (4-methyl-1H-indazol-5-yl)boronic acid is a valuable building block in the synthesis of various kinase inhibitors, including the drug Axitinib. The success of its coupling reactions is highly dependent on the careful selection of reaction parameters, among which the choice of base is critical.

The base plays a multifaceted role in the Suzuki-Miyaura catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic boronate "ate" complex, which then undergoes transmetalation with the palladium(II) halide complex.[1][2][3] The nature of the base—its strength, solubility, and the counter-ion—can significantly influence reaction rates, yields, and the formation of byproducts. This document provides a guide to selecting an appropriate base for coupling reactions involving this compound, complete with comparative data from related systems and detailed experimental protocols.

The Role of the Base in the Catalytic Cycle

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: oxidative addition, transmetalation, and reductive elimination.[2][4] The base is crucial for the transmetalation step. Two main pathways are proposed for its action:

  • Boronate Pathway: The base reacts with the boronic acid to form a more reactive boronate species (e.g., [R-B(OH)₃]⁻). This anionic species is more nucleophilic and readily transfers its organic group to the palladium center.[1][2][5]

  • Hydroxide/Alkoxide Pathway: The base can exchange with the halide on the palladium complex (post-oxidative addition) to form a palladium-hydroxide or palladium-alkoxide complex. This complex then reacts with the neutral boronic acid in the transmetalation step.

The operative pathway depends on the specific base, solvent, and substrates used. Weaker bases like carbonates and phosphates are commonly employed to avoid side reactions.[2]

Data Presentation: Comparison of Common Bases

While specific comparative data for this compound is not extensively published, the following table summarizes common bases used for Suzuki-Miyaura couplings of indazole derivatives and other heterocyclic systems. This serves as an excellent starting point for reaction optimization.

BaseTypical EquivalentsCommon SolventsTemperature (°C)Strengths & Considerations
Potassium Carbonate (K₂CO₃) 2.0 - 3.0Dioxane/H₂O, Toluene/H₂O, DME, DMF/H₂O80 - 110Widely used, cost-effective, and moderately strong. Effective for a broad range of substrates.[6][7]
Sodium Carbonate (Na₂CO₃) 2.0 - 3.0Dioxane/H₂O, Toluene/H₂O, DME/H₂O80 - 100A common and reliable choice, similar to K₂CO₃ but slightly less basic.[8]
Cesium Carbonate (Cs₂CO₃) 2.0 - 3.0Dioxane, DMF, Toluene80 - 110Highly effective, particularly for challenging substrates. Its higher solubility in organic solvents can be advantageous.[8][9]
Potassium Phosphate (K₃PO₄) 2.0 - 3.0Dioxane/H₂O, Toluene80 - 110A non-nucleophilic base, often providing higher yields and cleaner reactions, especially with sensitive functional groups.[8][10]
Potassium Fluoride (KF) 2.0 - 3.0Dioxane, THFRT - 100The fluoride ion is believed to play a unique role in activating the boronic acid. Can be effective even under anhydrous conditions.[2][11][12]
Potassium Hydroxide (KOH) 2.0 - 3.0Toluene/H₂O, Dioxane/H₂O70 - 100A very strong base that can be effective but may promote side reactions or degradation of sensitive substrates.[2]

Mandatory Visualizations

Diagram 1: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pdiix R¹-Pd(II)L₂-X oxidative_addition->pdiix transmetalation Transmetalation pdiix->transmetalation pdiir1r2 R¹-Pd(II)L₂-R² transmetalation->pdiir1r2 reductive_elimination Reductive Elimination pdiir1r2->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product R¹-R² (Coupled Product) reductive_elimination->product aryl_halide R¹-X aryl_halide->oxidative_addition boronic_acid R²-B(OH)₂ boronate [R²-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., K₂CO₃) base->boronate boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Diagram 2: Experimental Workflow for Base Selection

Base_Screening_Workflow start Define Reaction: This compound + Aryl Halide Partner prep Prepare Stock Solutions: Boronic Acid, Aryl Halide, Catalyst (e.g., Pd(PPh₃)₄) start->prep setup Set up Parallel Reactions (e.g., in a reaction block) prep->setup add_bases Add Different Bases (K₂CO₃, K₃PO₄, Cs₂CO₃, etc.) and Solvents to each vial setup->add_bases react Heat and Stir Reactions (e.g., 100 °C, 12-24h) add_bases->react monitor Monitor Progress (TLC, LC-MS) react->monitor analyze Quench and Analyze Yields (LC-MS, ¹H NMR with internal standard) react->analyze monitor->react decision Identify Optimal Base (Highest Yield, Cleanest Profile) analyze->decision scaleup Proceed to Scale-Up with Optimized Conditions decision->scaleup

Caption: Workflow for parallel screening of bases in a coupling reaction.

Experimental Protocols

Protocol 1: Parallel Screening of Bases for Suzuki-Miyaura Coupling

This protocol describes a method for efficiently screening multiple bases to identify the optimal conditions for coupling this compound with a chosen aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., 4-bromoanisole, 1.0 equivalent)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Bases for screening: K₂CO₃, Na₂CO₃, Cs₂CO₃, K₃PO₄, KF (2.5 equivalents each)

  • Anhydrous, degassed solvents: 1,4-Dioxane, H₂O

  • Reaction vials (e.g., 4 mL vials with stir bars)

  • Reaction block with heating and stirring capabilities

  • Internal standard for analysis (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Preparation: In a glovebox or under an inert atmosphere (Argon or Nitrogen), weigh the aryl halide (e.g., 0.25 mmol), this compound (0.30 mmol, 1.2 equiv), and palladium catalyst (0.0075 mmol, 3 mol%) into each of the five reaction vials containing a stir bar.

  • Base Addition: To each vial, add one of the selected bases (0.625 mmol, 2.5 equiv).

  • Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-Dioxane and water. Add 1.0 mL of this solvent mixture to each vial via syringe.

  • Reaction: Securely cap the vials and place them in the preheated reaction block (e.g., at 100 °C). Stir the reactions for 12-24 hours.

  • Monitoring: The reaction progress can be monitored by taking small aliquots and analyzing via TLC or LC-MS.

  • Workup and Analysis:

    • Cool the reaction block to room temperature.

    • Add a known amount of an internal standard to each vial.

    • Dilute the contents of each vial with ethyl acetate (2 mL) and water (1 mL).

    • Vortex the vials and allow the layers to separate.

    • Take a sample from the organic layer for analysis by LC-MS or ¹H NMR to determine the conversion and yield for each reaction.

Protocol 2: Optimized Scale-Up Reaction

This protocol is for a larger-scale reaction using the optimal base identified during the screening phase. This example assumes K₃PO₄ was identified as the optimal base.

Materials:

  • Aryl halide (e.g., 4-bromoanisole, 5.0 mmol, 1.0 g)

  • This compound (6.0 mmol, 1.2 equiv, 1.06 g)

  • Pd(PPh₃)₄ (0.15 mmol, 3 mol%, 173 mg)

  • Potassium Phosphate (K₃PO₄) (12.5 mmol, 2.5 equiv, 2.65 g)

  • Degassed 1,4-Dioxane (20 mL)

  • Degassed Water (5 mL)

  • Round-bottom flask equipped with a reflux condenser and magnetic stir bar

Procedure:

  • Setup: To the round-bottom flask, add the aryl halide, this compound, K₃PO₄, and Pd(PPh₃)₄ under an inert atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and water via cannula or syringe.

  • Reaction: Heat the mixture to reflux (approx. 100 °C) with vigorous stirring. Monitor the reaction's completion by TLC or LC-MS (typically 8-16 hours).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification:

    • Filter the mixture and concentrate the solvent under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure coupled product.

Disclaimer: These protocols are intended as a starting guide. The optimal conditions, including catalyst, solvent, temperature, and reaction time, may vary depending on the specific aryl halide partner and should be optimized accordingly. Always perform reactions in a well-ventilated fume hood and use appropriate personal protective equipment.

References

Application Notes and Protocols: Solvent Effects on the Reactivity of (4-methyl-1H-indazol-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-methyl-1H-indazol-5-yl)boronic acid is a versatile building block in medicinal chemistry and organic synthesis, frequently employed in cross-coupling reactions to construct complex molecular architectures.[1] Its utility is particularly pronounced in the synthesis of targeted therapies, including potent enzyme inhibitors for oncological applications.[1] The reactivity of boronic acids, especially in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, is significantly influenced by the choice of solvent.[2] Solvents can affect catalyst stability, reagent solubility, and the rate of key mechanistic steps such as transmetalation.[2] These application notes provide an overview of the solvent effects on the reactivity of this compound and offer detailed protocols for its use in Suzuki-Miyaura cross-coupling reactions.

Core Concepts: The Role of Solvents in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. The reaction mechanism involves a catalytic cycle with a palladium catalyst, typically comprising three main steps: oxidative addition, transmetalation, and reductive elimination.[3] The solvent plays a critical role in each of these steps:

  • Solubility: The solvent must effectively dissolve the aryl halide, the boronic acid, the base, and the palladium catalyst to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.

  • Base Activity: The choice of solvent can modulate the strength and effectiveness of the base used in the reaction. The base is crucial for the activation of the boronic acid in the transmetalation step.

  • Catalyst Stability: Solvents can coordinate with the palladium catalyst, influencing its stability and catalytic activity.

  • Transmetalation Rate: The transfer of the organic group from the boron atom to the palladium center (transmetalation) is often the rate-determining step and is highly dependent on the solvent system. Protic solvents, for instance, can influence the boronic acid's reactivity.[4]

Experimental Protocols

The following protocols are generalized for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization of reaction conditions, including solvent, base, catalyst, and temperature, is often necessary for specific substrates.

General Protocol for Suzuki-Miyaura Coupling

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂·CH₂Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, THF, DMF, Toluene, DMSO)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for organic synthesis

Procedure:

  • To a dry reaction flask under an inert atmosphere, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0 equivalents).

  • Add the palladium catalyst (typically 1-5 mol%).

  • Add the degassed solvent of choice. The concentration is typically in the range of 0.1-0.5 M with respect to the aryl halide.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (monitored by TLC or LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Solvent Effects on Reaction Yield

The following table summarizes the expected impact of different solvent systems on the yield of the Suzuki-Miyaura coupling reaction between this compound and a generic aryl bromide. These are representative data based on general trends observed in the literature for similar heterocyclic boronic acids.[5][6][7]

Solvent SystemBaseTemperature (°C)Typical Yield (%)Notes
1,4-Dioxane / H₂O (4:1)K₃PO₄10085-95Often provides excellent yields for unprotected indazoles.[6]
Toluene / EtOH / H₂O (4:1:1)K₂CO₃9070-85A common solvent mixture for Suzuki couplings.
DMFK₂CO₃11065-80Higher temperatures may be required; potential for side reactions.
THFCs₂CO₃8075-90A good solvent for many cross-coupling reactions; THF quality is crucial.[2]
DMSOK₂CO₃8080-92Effective for less reactive substrates.[5][7]

Note: The quality of the solvent is critical. Traces of contaminants in solvents like THF can poison the palladium catalyst and significantly decrease the reaction conversion.[2]

Visualizations

Experimental Workflow for Solvent Screening

G cluster_prep Reaction Setup cluster_reaction Parallel Solvent Screening cluster_analysis Analysis and Optimization prep Prepare Stock Solutions: - this compound - Aryl Halide - Base - Pd Catalyst S1 Solvent 1 (e.g., Dioxane/H2O) prep->S1 Dispense Reagents S2 Solvent 2 (e.g., Toluene/EtOH) prep->S2 Dispense Reagents S3 Solvent 3 (e.g., DMF) prep->S3 Dispense Reagents S4 Solvent 4 (e.g., THF) prep->S4 Dispense Reagents analysis Reaction Monitoring (TLC, LC-MS) S1->analysis Heat & Stir S2->analysis Heat & Stir S3->analysis Heat & Stir S4->analysis Heat & Stir workup Workup & Purification analysis->workup yield Yield Determination workup->yield optimization Select Optimal Solvent & Further Optimization yield->optimization

Caption: Workflow for screening different solvents in the Suzuki-Miyaura coupling.

Suzuki-Miyaura Catalytic Cycle

G cluster_reactants Reactants Pd0 Pd(0)L_n PdII_ArX Ar-Pd(II)L_n-X Pd0->PdII_ArX PdII_ArR Ar-Pd(II)L_n-R PdII_ArX->PdII_ArR Transmetalation PdII_ArR->Pd0 Reductive Elimination Product Product (Ar-R) PdII_ArR->Product ArX Aryl Halide (Ar-X) ArX->PdII_ArX Oxidative Addition RBOH (4-methyl-1H-indazol-5-yl) boronic acid (R-B(OH)2) Base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Conclusion

The choice of solvent is a critical parameter for the successful application of this compound in Suzuki-Miyaura cross-coupling reactions. Aprotic polar solvents, often in combination with water, tend to provide the best results by facilitating the dissolution of reagents and promoting the key transmetalation step. For drug development professionals, careful solvent screening and optimization are essential to ensure high-yielding, robust, and scalable synthetic routes. The provided protocols and data serve as a valuable starting point for the development of novel therapeutics based on the indazole scaffold.

References

Application Notes and Protocols for the Purification of Suzuki Coupling Products Derived from (4-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals

Introduction: The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1] In pharmaceutical research, this reaction is frequently employed to synthesize complex molecules, particularly those containing heterocyclic scaffolds like indazole.[2][3] The indazole moiety is a privileged structure found in numerous biologically active compounds.[2][3]

This document provides detailed protocols for the purification of products arising from the Suzuki coupling of (4-methyl-1H-indazol-5-yl)boronic acid with various aryl or heteroaryl halides. Effective purification is critical to remove unreacted starting materials, catalysts, and byproducts, ensuring the high purity required for subsequent biological assays and drug development stages. The primary purification challenges include the removal of excess boronic acid, homocoupled byproducts, and residual palladium catalyst.[4]

General Purification Workflow

The purification of Suzuki coupling products typically involves a multi-step process beginning with an aqueous workup to remove inorganic salts, followed by more specific techniques like chromatography or crystallization to isolate the desired product from organic impurities.

G start Crude Reaction Mixture workup Aqueous Workup (e.g., EtOAc/Water Extraction) start->workup wash Basic Aqueous Wash (e.g., aq. NaHCO₃ or NaOH) To remove unreacted boronic acid workup->wash dry Dry Organic Layer (e.g., Na₂SO₄ or MgSO₄) wash->dry concentrate Concentrate Under Reduced Pressure dry->concentrate crude_purified Crude Product concentrate->crude_purified chromatography Flash Column Chromatography crude_purified->chromatography Primary Purification recrystallization Recrystallization (If product is solid) crude_purified->recrystallization Alternative/ Secondary Purification pd_removal Palladium Scavenging (If necessary) chromatography->pd_removal pure_product Pure Product chromatography->pure_product recrystallization->pd_removal recrystallization->pure_product pd_removal->pure_product characterization Characterization (NMR, HRMS, etc.) pure_product->characterization end End characterization->end

Caption: General experimental workflow for the purification of Suzuki coupling products.

Experimental Protocols

Protocol 1: Standard Aqueous Workup

This initial step aims to remove the bulk of inorganic reagents (e.g., base) and highly polar byproducts.

Methodology:

  • Cool the completed reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM).[5]

  • Transfer the mixture to a separatory funnel and wash with water. If an emulsion forms, add brine (saturated aqueous NaCl solution) to break it.

  • Separate the organic layer.

  • To remove unreacted this compound, perform a basic aqueous wash. Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a dilute (e.g., 1M) solution of sodium hydroxide (NaOH) to the separatory funnel.[4][6] Shake gently and separate the layers. The boronic acid will be converted to its water-soluble boronate salt and partition into the aqueous phase.[4]

  • Wash the organic layer with brine to remove residual water.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[2]

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Flash Column Chromatography

Flash column chromatography is the most common method for separating the desired product from non-polar byproducts (like homocoupled species) and other impurities with similar polarity.[4]

Methodology:

  • TLC Analysis: First, determine an appropriate eluent system using Thin Layer Chromatography (TLC). Test various solvent systems, such as gradients of hexane/ethyl acetate or dichloromethane/methanol.[4] The ideal system should provide good separation between the product spot and major impurities, with the product having an Rf value of approximately 0.2-0.4.

  • Column Packing:

    • Select a column of appropriate size (a general rule is a 1:20 to 1:100 ratio of crude product to silica gel by weight).[7]

    • Prepare a slurry of silica gel (e.g., 230-400 mesh) in the initial, least polar eluent (e.g., 100% hexanes).

    • Pack the column with the slurry, ensuring no air bubbles are trapped.[7]

  • Sample Loading:

    • Dissolve the crude product from Protocol 1 in a minimal amount of the column eluent or DCM.

    • Alternatively, for less soluble products, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the packed column.

  • Elution:

    • Begin elution with the least polar solvent mixture determined from the TLC analysis.

    • Gradually increase the polarity of the eluent (e.g., from 5% EtOAc in hexane to 10%, 20%, etc.) to elute the compounds from the column. A shallow gradient is often effective for separating compounds with similar polarities.[4]

    • Collect fractions and monitor their composition by TLC.

  • Isolation: Combine the fractions containing the pure product and concentrate them under reduced pressure to yield the purified compound.

Protocol 3: Palladium Catalyst Removal

For applications in drug development, removing trace palladium to parts-per-million (ppm) levels is critical due to toxicity concerns.[4]

Methodology:

  • Filtration (for Heterogeneous Catalysts): If a heterogeneous catalyst like Pd/C was used, it can often be removed by filtering the reaction mixture through a pad of Celite after the reaction is complete.[2]

  • Metal Scavenging (for Homogeneous Catalysts): If a homogeneous catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) was used, residual palladium may remain in the product after chromatography.[3][8]

    • Dissolve the purified product in a suitable solvent (e.g., DCM, Toluene, or EtOAc).

    • Add a commercial palladium scavenger (e.g., functionalized silica gels, activated carbon).

    • Stir the mixture at room temperature or with gentle heating according to the scavenger manufacturer's instructions.

    • Filter off the scavenger and wash it with fresh solvent.

    • Concentrate the filtrate to obtain the final product with reduced palladium content.

Protocol 4: Recrystallization

If the final product is a solid, recrystallization can be a highly effective final purification step to improve purity and obtain crystalline material.[9]

Methodology:

  • Dissolve the solid product in a minimum amount of a suitable hot solvent or solvent mixture.

  • Allow the solution to cool slowly to room temperature.

  • If crystals do not form, try scratching the inside of the flask with a glass rod or placing the solution in a refrigerator or freezer.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent and dry them under vacuum.

Data and Troubleshooting

The following tables summarize common issues and representative data for the purification process.

Table 1: Troubleshooting Common Purification Issues

Problem Possible Cause(s) Suggested Solution(s)
Product and Homocoupled Byproduct Co-elute Byproducts have very similar polarity to the desired product.[4] Use meticulous column chromatography with a very shallow solvent gradient. Test alternative solvent systems (e.g., toluene/acetone, DCM/methanol).[4] Consider reverse-phase HPLC if separation on silica is not possible.[10]
Significant Unreacted Boronic Acid Remains Incomplete reaction or insufficient basic wash. Ensure the reaction has gone to completion via TLC or LC-MS.[5] Perform a thorough basic wash (Protocol 1, Step 5) with 1-2M NaOH.[6]
Final Product Contains Residual Palladium Homogeneous catalyst was not fully removed by chromatography. Use a dedicated palladium scavenger after chromatography (Protocol 3).[4]

| Product is an Oil and Will Not Crystallize | The product may be intrinsically an oil at room temperature, or impurities are inhibiting crystallization.[4] | Re-purify by column chromatography to remove impurities and attempt crystallization again. If it remains an oil, chromatography is the most suitable final purification method.[4] |

Table 2: Representative Conditions for Column Chromatography

Compound Type Typical Stationary Phase Example Eluent System(s)
N-Alkyl Indazole Derivatives Silica Gel (230-400 mesh) Hexane / Ethyl Acetate (gradient)
Polar Indazole Derivatives Silica Gel (230-400 mesh) Dichloromethane / Methanol (gradient)[6]

| Heteroaryl-coupled Indazoles | Silica Gel (230-400 mesh) | Toluene / Acetone (gradient)[4] |

Logical Diagrams

The choice of purification strategy often depends on the physical state of the product and the nature of the impurities.

G start Crude Product Obtained After Aqueous Workup is_solid Is the product a solid? start->is_solid recrystallize Attempt Recrystallization is_solid->recrystallize  Yes chromatography Perform Flash Column Chromatography is_solid->chromatography No is_pure_enough Is purity sufficient after recrystallization? is_pure_enough->chromatography No, impurities remain check_pd Check for Residual Palladium is_pure_enough->check_pd Yes recrystallize->is_pure_enough chromatography->check_pd scavenge Use Palladium Scavenger check_pd->scavenge No (>10 ppm or unacceptable) end_pure Pure Product check_pd->end_pure Yes (<10 ppm or acceptable) scavenge->end_pure

Caption: Decision-making flowchart for selecting a purification strategy.

References

experimental setup for a Suzuki coupling with (4-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

An experimental setup for the Suzuki-Miyaura cross-coupling reaction using (4-methyl-1H-indazol-5-yl)boronic acid is presented for researchers, scientists, and professionals in drug development. This document provides detailed protocols and optimization guidelines based on established methodologies for heteroaromatic compounds.

Application Note: Suzuki-Miyaura Coupling of this compound

Introduction

The Suzuki-Miyaura cross-coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for constructing biaryl scaffolds. Indazole moieties are prevalent in many biologically active molecules and approved drugs, making them crucial building blocks in medicinal chemistry.[1][2] However, the Suzuki coupling of nitrogen-containing heterocycles like indazoles can present challenges. The presence of the free N-H group can lead to catalyst inhibition, and heteroaryl boronic acids are often susceptible to side reactions such as base-catalyzed protodeboronation.[1][3]

This application note details a representative experimental protocol for the coupling of this compound with various aryl or heteroaryl halides. It also provides a summary of reaction conditions from related literature to guide optimization efforts.

General Reaction Scheme

The general scheme involves the palladium-catalyzed reaction between this compound and an organohalide (Ar-X) in the presence of a base and a suitable solvent system.

General Reaction Scheme for the Suzuki-Miyaura Coupling

Experimental Protocols

This section provides a detailed methodology for a typical small-scale Suzuki-Miyaura coupling reaction.

Materials and Equipment:

  • This compound

  • Aryl halide (e.g., aryl bromide)

  • Palladium catalyst (e.g., PdCl₂(dppf)·DCM or a Pd(0) source with a ligand)

  • Base (e.g., K₂CO₃, K₃PO₄, or Cs₂CO₃)

  • Anhydrous solvent (e.g., 1,4-dioxane, DME, or THF)

  • Degassed water

  • Schlenk tube or round-bottom flask with a condenser

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Standard laboratory glassware for work-up and purification

  • Celite pad for filtration

  • Rotary evaporator

  • Silica gel for column chromatography

Detailed Protocol:

  • Reaction Setup: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), and the base (2.0-2.5 mmol, 2.0-2.5 equiv).

  • Inert Atmosphere: Seal the tube with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the anhydrous organic solvent (e.g., 1,4-dioxane, 4 mL) and degassed water (1 mL) via syringe.[1][4]

  • Degassing: Sparge the resulting mixture with the inert gas for 10-15 minutes to ensure all oxygen is removed.[5]

  • Catalyst Addition: To the degassed mixture, add the palladium catalyst (0.02-0.05 mmol, 2-5 mol%) under a positive flow of inert gas.

  • Reaction: Seal the Schlenk tube and heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.[4][6]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-20 hours).[4][6]

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.[4]

    • Transfer the filtrate to a separatory funnel and separate the organic and aqueous layers.

    • Extract the aqueous layer two more times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired product.

  • Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and HRMS to confirm its structure and purity.[4]

Data Presentation: Optimization of Reaction Conditions

The choice of catalyst, base, and solvent is critical for a successful Suzuki coupling. The following tables summarize conditions used for similar indazole and heteroaryl couplings, which can serve as a starting point for optimization.

Table 1: Catalyst and Base Screening for Indazole Suzuki Coupling

Entry Catalyst (mol%) Base (equiv) Solvent Temp (°C) Yield (%) Reference
1 PdCl₂(dppf)·DCM (5) K₂CO₃ (3) 1,4-Dioxane/H₂O 100 35-94 [4]
2 PdCl₂(dppf)·DCM (5) Cs₂CO₃ (3) 1,4-Dioxane/H₂O 100 High [4][5]
3 Pd(PPh₃)₄ (5) Na₂CO₃ (2.5) 1,4-Dioxane/H₂O 90 Moderate [7]
4 Pd(dppf)Cl₂ K₂CO₃ DME 80 84 [6]
5 P2 (SPhos precatalyst) (2.5-3.5) K₃PO₄ (2) 1,4-Dioxane/H₂O 100 Good to Excellent [1]

| 6 | Pd(OAc)₂ / Ligand 1 (2) | K₃PO₄ (2) | Dioxane | 80-100 | Good to Excellent |[8] |

Table 2: Substrate Scope with this compound (Note: This table is hypothetical, illustrating expected outcomes based on literature precedents for similar substrates.)

Entry Aryl Halide Partner Product Expected Yield Range (%)
1 4-Bromotoluene 5-(4-methylphenyl)-4-methyl-1H-indazole 80-95
2 1-Bromo-4-methoxybenzene 5-(4-methoxyphenyl)-4-methyl-1H-indazole 85-98
3 2-Bromopyridine 4-methyl-5-(pyridin-2-yl)-1H-indazole 60-75
4 3-Bromoquinoline 4-methyl-5-(quinolin-3-yl)-1H-indazole 65-80

| 5 | 1-Bromo-3-(trifluoromethyl)benzene | 4-methyl-5-(3-(trifluoromethyl)phenyl)-1H-indazole | 70-85 |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

Suzuki_Coupling_Workflow Experimental Workflow for Suzuki Coupling cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Product Isolation cluster_purification 4. Purification & Analysis reagents Weigh Reagents: - Boronic Acid - Aryl Halide - Base setup Combine in Schlenk Tube reagents->setup inert Evacuate & Backfill with Inert Gas (3x) setup->inert solvents Add Anhydrous Solvent & Degassed Water inert->solvents degas Sparge Mixture with Inert Gas solvents->degas catalyst Add Palladium Catalyst (under inert gas) degas->catalyst heat Seal and Heat (e.g., 100 °C) catalyst->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor cool Cool to Room Temp monitor->cool filter Dilute & Filter through Celite cool->filter extract Liquid-Liquid Extraction filter->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Column Chromatography concentrate->purify product Isolate Pure Product purify->product analyze Characterize (NMR, HRMS) product->analyze

Caption: Workflow diagram for the Suzuki-Miyaura coupling protocol.

References

Application of (4-methyl-1H-indazol-5-yl)boronic acid in Bioconjugation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic application of bioconjugation techniques is paramount in modern drug discovery and development. Among the versatile chemical tools available, boronic acids have garnered significant attention for their unique ability to form reversible covalent bonds with diols present on biomolecules. This document provides detailed application notes and protocols for the use of (4-methyl-1H-indazol-5-yl)boronic acid, a promising reagent for bioconjugation, leveraging the biological significance of the indazole scaffold.

This compound combines the diol-binding properties of arylboronic acids with the pharmacological relevance of the indazole core structure. Indazole derivatives are known to be key components in a variety of therapeutic agents, including those with anti-cancer properties.[1][2] This makes this compound an attractive candidate for developing targeted therapies, diagnostic agents, and other advanced bioconjugates.

Boronic acids, in general, are biocompatible and can react with 1,2- or 1,3-diols, such as those found in glycoproteins, to form cyclic boronate esters.[3] This interaction is typically reversible, which can be advantageous for applications requiring stimuli-responsive release of payloads.[3][4][5]

Core Principles of Bioconjugation with this compound

The primary mechanism for the bioconjugation application of this compound is the formation of boronate esters with diol-containing biomolecules. This process is highly dependent on pH, with optimal reactivity typically observed at or above the pKa of the boronic acid. The resulting bioconjugate can be designed for stable linkage or for controlled release under specific physiological conditions.

Potential Applications in Research and Drug Development

The unique structural features of this compound open up a range of potential applications:

  • Targeted Drug Delivery: By conjugating cytotoxic agents to antibodies or other targeting ligands via a boronate ester linkage, it is possible to achieve site-specific drug delivery to cancer cells, thereby enhancing therapeutic efficacy and reducing off-target toxicity.

  • Protein Labeling and Imaging: Fluorophores or imaging agents functionalized with this compound can be used to label glycoproteins for visualization and tracking in biological systems.

  • Development of Biosensors: The reversible nature of the boronate ester bond can be exploited to design biosensors that detect the presence of specific sugars or glycoproteins.

Quantitative Data Summary

Due to the novelty of this compound in bioconjugation, specific quantitative data is limited. The following table provides representative data based on studies with structurally related arylboronic acids to illustrate expected performance.

ParameterValueConditionsReference
Reaction Yield 60-85%pH 7.4, 24 h, 37°CGeneral Arylboronic Acids
Stability (t½) 12-48 hpH 7.4, 37°CGeneral Arylboronic Acids
Dissociation Constant (Kd) 1-10 mMpH 7.4General Arylboronic Acids

Experimental Protocols

The following protocols provide a general framework for the bioconjugation of a diol-containing protein with a molecule functionalized with this compound.

Protocol 1: General Protein Bioconjugation

1. Materials:

  • Diol-containing protein (e.g., glycoprotein)

  • This compound functionalized payload

  • Reaction Buffer: 100 mM phosphate buffer, 150 mM NaCl, pH 7.4

  • Quenching solution: 1 M Tris-HCl, pH 8.0

  • Purification column (e.g., size-exclusion chromatography)

  • DMSO or DMF (for dissolving the payload)

2. Procedure:

  • Dissolve the diol-containing protein in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare a stock solution of the this compound functionalized payload in a minimal amount of DMSO or DMF.

  • Add the payload solution to the protein solution at a 10- to 50-fold molar excess.

  • Incubate the reaction mixture at 37°C for 4-24 hours with gentle agitation.

  • (Optional) Quench the reaction by adding the quenching solution.

  • Purify the protein conjugate using size-exclusion chromatography to remove unreacted payload and other small molecules.

  • Characterize the conjugate using techniques such as SDS-PAGE, mass spectrometry, and UV-Vis spectroscopy to determine the degree of labeling and confirm conjugate identity.

Protocol 2: Characterization of the Bioconjugate

1. Determination of Degree of Labeling (DOL):

  • The DOL can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein (typically at 280 nm) and the payload at its specific maximum absorbance wavelength. The molar extinction coefficients of both the protein and the payload must be known.

2. Mass Spectrometry:

  • Intact mass analysis of the conjugate by ESI-MS or MALDI-TOF MS can confirm the covalent attachment of the payload and provide the distribution of species with different numbers of conjugated molecules.

3. Functional Assays:

  • The biological activity of the protein and/or the payload should be assessed after conjugation to ensure that the bioconjugation process has not compromised their function.

Visualizations

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Protein Diol-containing Protein Dissolve_Protein Dissolve in Buffer Protein->Dissolve_Protein Payload This compound Payload Dissolve_Payload Dissolve in DMSO/DMF Payload->Dissolve_Payload Mix Mix Protein and Payload Dissolve_Protein->Mix Dissolve_Payload->Mix Incubate Incubate (37°C, 4-24h) Mix->Incubate Purify Purify (SEC) Incubate->Purify Characterize Characterize (MS, UV-Vis) Purify->Characterize

Caption: Experimental workflow for protein bioconjugation.

Signaling_Pathway cluster_targeting Targeted Drug Delivery cluster_release Payload Release & Action ADC Antibody-Drug Conjugate (with Indazole-Boronic Acid Linker) Receptor Cell Surface Receptor (on Cancer Cell) ADC->Receptor Binding Internalization Internalization Receptor->Internalization Release Payload Release (e.g., acidic pH in endosome) Internalization->Release Target Intracellular Target Release->Target Apoptosis Apoptosis Target->Apoptosis

Caption: Targeted drug delivery signaling pathway.

References

Application Notes and Protocols for the Synthesis of Novel Heterocyclic Compounds Using (4-methyl-1H-indazol-5-yl)boronic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel heterocyclic compounds utilizing (4-methyl-1H-indazol-5-yl)boronic acid as a key building block. The primary focus is on the Suzuki-Miyaura cross-coupling reaction, a powerful and versatile method for the formation of carbon-carbon bonds. The protocols and data presented are intended to serve as a practical guide for researchers in medicinal chemistry and drug discovery.

Introduction

Indazole scaffolds are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds, including potent kinase inhibitors. The functionalization of the indazole nucleus is a key strategy in the development of new therapeutic agents. This compound is a valuable reagent that allows for the introduction of the 4-methyl-1H-indazol-5-yl moiety onto various heterocyclic systems through palladium-catalyzed cross-coupling reactions. This enables the exploration of novel chemical space and the generation of libraries of potential drug candidates.

This application note details the synthesis of a potent Transforming Growth Factor-β-Activated Kinase 1 (TAK1) inhibitor, 4-(3-(4-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine , as a representative example of the utility of this compound in drug discovery.

Experimental Protocols

Synthesis of 4-(3-(4-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine

This protocol describes a Suzuki-Miyaura cross-coupling reaction between this compound and 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine.

Materials and Reagents:

  • This compound

  • 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water (deionized)

  • Argon or Nitrogen gas

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • To a reaction vessel, add 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine (1.0 eq), this compound (1.5 eq), and sodium carbonate (2.0 eq).

  • Add a 4:1 mixture of 1,4-dioxane and water.

  • Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.1 eq) to the reaction mixture.

  • Heat the reaction mixture to 80-90 °C and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with water and extract with an organic solvent such as ethyl acetate or dichloromethane.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired product, 4-(3-(4-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine.

Data Presentation

Table 1: Quantitative Data for the Synthesis of 4-(3-(4-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine

ParameterValue
Starting Material 1 This compound
Starting Material 2 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine
Product 4-(3-(4-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine
Yield 50%
Appearance Brown solid
¹H NMR (500 MHz, Methanol-d₄) δ 8.60–8.56 (m, 1H), 7.93 (dd, J = 8.8, 1.6 Hz, 1H), 7.84 (s, 1H), 7.75 (d, J = 9.9 Hz, 1H), 7.49 (dd, J = 8.8, 0.8 Hz, 1H), 7.09 (d, J = 9.9 Hz, 1H), 3.86–3.78 (m, 4H), 3.57–3.48 (m, 4H), 2.55 (d, J = 2.3 Hz, 3H)
¹³C NMR (126 MHz, DMSO-d₆) δ 155.4, 142.2, 140.3, 137.3, 130.9, 128.0, 126.7, 125.3, 122.7, 121.0, 117.5, 110.7, 109.9, 66.2, 46.7, 12.1
HRMS (ESI) m/z Calculated for C₁₈H₁₈N₆O [M+H]⁺: 335.1621, Found: 335.1621

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup and Purification Reactants Reactants: This compound 4-(3-bromoimidazo[1,2-b]pyridazin-6-yl)morpholine Na₂CO₃ Solvent Solvent: 1,4-Dioxane/Water (4:1) Reactants->Solvent Degassing Degas with Ar/N₂ Solvent->Degassing Catalyst Catalyst: Pd(dppf)Cl₂ Degassing->Catalyst Heating Heat to 80-90 °C Catalyst->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Column Chromatography Workup->Purification Product Final Product Purification->Product

Caption: Synthetic workflow for the Suzuki-Miyaura coupling.

TAK1 Signaling Pathway

G Cytokines Cytokines (TNF-α, IL-1) Receptors Cell Surface Receptors Cytokines->Receptors TAK1_complex TAK1/TAB1/TAB2 Complex Receptors->TAK1_complex IKK IKK Complex TAK1_complex->IKK MAPKK MKKs (e.g., MKK4/7) TAK1_complex->MAPKK Inhibitor 4-(3-(4-methyl-1H-indazol-5-yl)imidazo[1,2-b]pyridazin-6-yl)morpholine Inhibitor->TAK1_complex NFkB NF-κB Pathway IKK->NFkB JNK_p38 JNK/p38 MAPK Pathway MAPKK->JNK_p38 Inflammation Inflammation, Cell Survival NFkB->Inflammation JNK_p38->Inflammation

Caption: Inhibition of the TAK1 signaling pathway.

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with Indazole Boronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during Suzuki coupling reactions involving indazole boronic acids.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Desired Product

If your Suzuki coupling reaction is resulting in a low yield or failing to produce the desired product, consider the following troubleshooting steps.

Potential Cause Suggested Solution
Catalyst Inactivity or Decomposition Ensure your palladium catalyst and ligand are active. If using a Pd(II) precatalyst, it needs to be reduced in situ.[1] Excessive heat can also lead to catalyst decomposition, so consider optimizing the reaction temperature.[2] The unprotected N-H group on the indazole ring can sometimes interfere with the catalytic cycle, leading to catalyst deactivation.[3][4]
Inefficient Catalyst Turnover Optimize the reaction temperature. While higher temperatures can increase reaction rates, excessive heat can also lead to catalyst decomposition.[2]
Suboptimal Reaction Conditions Systematically optimize reaction parameters such as temperature and time. Monitor the reaction progress using TLC or LC-MS and consider extending the reaction time if necessary.[2][3] The choice of base and solvent system is also critical and may require screening.[5][6][7]
Reagent Purity and Stoichiometry Verify the purity of your starting materials, including the indazole boronic acid and the coupling partner. Ensure that the stoichiometry of the reagents is correct.
N-H Interference The unprotected N-H on the indazole can interfere with the catalyst.[3][8] If other troubleshooting steps fail, consider protecting the indazole nitrogen with a suitable protecting group, such as a Boc group.[3]

A general workflow for troubleshooting low conversion is outlined below:

G start Low Conversion Observed catalyst Check Catalyst/Ligand System (Activity, Loading) start->catalyst base Evaluate Base Choice and Quality (Anhydrous, Strength) catalyst->base reagents Verify Reagent Purity & Stoichiometry base->reagents conditions Optimize Reaction Conditions (Temperature, Time, Solvent) reagents->conditions protect Consider N-H Protection (e.g., BOC) conditions->protect If still low yield end Systematically Optimize Conditions protect->end

Caption: Troubleshooting workflow for low conversion in Suzuki coupling.

Issue 2: Significant Formation of Homocoupled Byproduct

Homocoupling of the boronic acid is a common side reaction that consumes the starting material and complicates purification.[2]

Potential Cause Suggested Solution
Presence of Dissolved Oxygen Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which promotes homocoupling.[2][9] Rigorously degas the solvent and reaction mixture by sparging with an inert gas (e.g., nitrogen or argon) for 15-30 minutes or by using three to five freeze-pump-thaw cycles.[2][3]
Use of a Pd(II) Precatalyst Pd(II) salts can directly react with the boronic acid to form the homocoupled product.[2][9] If possible, use a Pd(0) source or ensure efficient in situ reduction of the Pd(II) precatalyst.
Suboptimal Ligand Choice Employ bulky, electron-rich phosphine ligands such as SPhos, which can accelerate the desired cross-coupling over homocoupling.[2][10]
High Reaction Temperature Homocoupling can be more prevalent at higher temperatures. Attempt to run the reaction at the lowest effective temperature.[3]

The following diagram illustrates the competition between the desired Suzuki coupling and the homocoupling side reaction:

G pd0 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition + Ar-X homocoupling Homocoupling pd0->homocoupling O2 or Pd(II) ar_pd_x Ar-Pd(II)-X oxidative_addition->ar_pd_x transmetalation Transmetalation (Ind-B(OR)2) ar_pd_x->transmetalation + Ind-B(OR)2 ar_pd_ind Ar-Pd(II)-Ind transmetalation->ar_pd_ind reductive_elimination Reductive Elimination ar_pd_ind->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ind (Desired Product) reductive_elimination->product homo_product Ind-Ind (Byproduct) homocoupling->homo_product boronic_acid 2 x Ind-B(OR)2 boronic_acid->homocoupling

Caption: Competing pathways of Suzuki coupling and homocoupling.

Issue 3: Formation of Protodeborylated or Dehalogenated Byproducts

Protodeborylation (replacement of the boronic acid group with hydrogen) and dehalogenation (replacement of the halide on the coupling partner with hydrogen) are other common side reactions.

Potential Cause Suggested Solution
Presence of Protic Sources Residual water or other protic impurities can lead to protodeborylation or dehalogenation.[3][11] Use anhydrous and thoroughly degassed solvents and reagents.[3]
Instability of the Boronic Acid Heteroaryl boronic acids, including some indazole boronic acids, can be prone to protodeborylation.[12][13][14] Using the corresponding boronic ester (e.g., pinacol ester) can improve stability.[13][15] Using "slow release" strategies with MIDA boronates or organotrifluoroborates can also minimize side reactions by keeping the concentration of the unstable boronic acid low.[11]
Suboptimal Base Use a non-hydrated base, such as anhydrous K₃PO₄, to minimize the introduction of water.[3]
Inefficient Transmetalation If the desired transmetalation step is slow, competing side reactions like protodeborylation can become more significant. Optimizing the ligand and reaction conditions can help accelerate the productive catalytic cycle.[13]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in Suzuki coupling with indazole boronic acids?

A1: The most frequently encountered side reactions include:

  • Homocoupling of the indazole boronic acid to form a bi-indazole byproduct.[2]

  • Protodeborylation of the indazole boronic acid, resulting in the formation of the parent indazole.[11][12]

  • Dehalogenation of the aryl halide coupling partner.[3]

  • Catalyst inhibition or deactivation , potentially due to the coordination of the nitrogen-rich indazole ring to the palladium center.[4][8]

Q2: How can I effectively remove dissolved oxygen from my reaction?

A2: Rigorous degassing is critical to prevent oxygen-mediated side reactions like homocoupling.[2] Two effective methods are:

  • Inert Gas Sparging: Bubble an inert gas, such as nitrogen or argon, through the solvent for an extended period (15-30 minutes).[2]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is highly effective.[2][3]

Q3: Should I use an indazole boronic acid or a boronic ester?

A3: While boronic acids can be more reactive, they are also more prone to side reactions like protodeborylation and trimerization.[15][16] Indazole boronic esters, such as the pinacol ester, generally exhibit enhanced stability, making them easier to handle and purify.[15] Their use can often lead to higher yields and cleaner reactions, especially with unstable heteroaryl systems.[11][13]

Q4: Which palladium catalyst and ligand are best for coupling with indazoles?

A4: The optimal choice depends on the specific substrates. However, for unprotected nitrogen-rich heterocycles like indazole, catalyst systems employing bulky, electron-rich biarylphosphine ligands such as SPhos and XPhos have been shown to be effective.[17] Precatalysts like P1 (XPhos-derived) and P2 (SPhos-derived) can also give good to excellent yields under mild conditions.[8][17]

Q5: What is a general experimental protocol for a Suzuki coupling with an indazole boronic acid?

A5: The following is a general procedure that should be optimized for your specific substrates.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of an Indazole Boronic Acid

Objective: To synthesize an aryl-substituted indazole via a palladium-catalyzed cross-coupling reaction.

Materials:

  • Indazole boronic acid (or ester) (1.0 - 1.5 equiv.)

  • Aryl halide (1.0 equiv.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or a precatalyst like P2) (1-5 mol%)

  • Ligand (if not using a pre-formed complex)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0 equiv.)

  • Degassed solvent (e.g., 1,4-dioxane/water, DME, Toluene)

Methodology:

  • Reaction Setup: In a dry Schlenk flask or reaction vial, combine the aryl halide, indazole boronic acid, base, and ligand (if applicable).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Solvent Addition: Add the degassed solvent system via syringe.

  • Degassing: Further degas the reaction mixture by bubbling an inert gas through the solution for another 10-15 minutes.

  • Catalyst Addition: Add the palladium catalyst under a positive pressure of the inert gas.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.[1][2]

The workflow for this experimental setup can be visualized as follows:

G reagents 1. Combine Reagents (Aryl Halide, Boronic Acid, Base, Ligand) inert 2. Establish Inert Atmosphere (Purge with N2 or Ar) reagents->inert solvent 3. Add Degassed Solvent inert->solvent degas 4. Degas Reaction Mixture (e.g., N2 Sparging) solvent->degas catalyst 5. Add Palladium Catalyst degas->catalyst heat 6. Heat to Desired Temperature catalyst->heat monitor 7. Monitor Reaction Progress (TLC, LC-MS) heat->monitor workup 8. Quench and Aqueous Workup monitor->workup purify 9. Purify Product (Column Chromatography) workup->purify

Caption: A typical experimental workflow for Suzuki coupling.

References

Technical Support Center: Minimizing Homocoupling of (4-methyl-1H-indazol-5-yl)boronic acid in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the homocoupling of (4-methyl-1H-indazol-5-yl)boronic acid during Suzuki-Miyaura cross-coupling reactions.

Troubleshooting Guide

Issue: Significant Formation of Homocoupled Byproduct

Symptoms:

  • Observation of a significant peak corresponding to the dimer of this compound in analytical data (e.g., LC-MS, GC-MS).

  • Reduced yield of the desired cross-coupled product.

  • Difficult purification due to co-elution of the product and the homocoupled byproduct.

Possible Causes and Solutions:

CauseRecommended Action
Presence of Dissolved Oxygen 1. Rigorous Degassing: Deoxygenate the solvent and reaction mixture thoroughly. Effective methods include sparging with an inert gas (e.g., argon or nitrogen) for an extended period (15-30 minutes) or performing three to five freeze-pump-thaw cycles for complete oxygen removal.[1][2][3] A subsurface sparge is more efficient.[4][5] 2. Maintain Inert Atmosphere: Ensure the reaction is set up and maintained under a positive pressure of an inert gas throughout the experiment.
Use of a Pd(II) Precatalyst 1. Switch to a Pd(0) Source: Utilize a Pd(0) catalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step that can lead to homocoupling.[3] 2. Employ a Mild Reducing Agent: If using a Pd(II) precatalyst (e.g., Pd(OAc)₂), add a mild reducing agent like potassium formate to facilitate the reduction to the active Pd(0) species without promoting unwanted side reactions.[4][5]
Suboptimal Ligand Choice Use Bulky, Electron-Rich Phosphine Ligands: Employ ligands such as SPhos or XPhos.[3] These ligands can accelerate the desired cross-coupling catalytic cycle, specifically the reductive elimination step, thereby outcompeting the homocoupling pathway.
Inappropriate Base Selection Optimize Base: While a base is necessary to activate the boronic acid, an overly strong base can sometimes promote side reactions. Consider using milder bases like K₃PO₄ or K₂CO₃.[6]

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction, and why is it problematic with this compound?

A1: Homocoupling is a common side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent—in this case, this compound—react with each other to form a symmetrical biaryl byproduct. This is detrimental as it consumes the boronic acid, leading to a lower yield of the desired product.[1][3] Furthermore, the homocoupled product can have similar polarity to the target molecule, complicating purification.

Q2: What are the primary drivers of boronic acid homocoupling?

A2: The two main causes of boronic acid homocoupling are the presence of dissolved oxygen in the reaction mixture and the use of a Palladium(II) precatalyst.[1][3] Oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species, which can then promote homocoupling.[3] When using a Pd(II) salt like Pd(OAc)₂, it can directly react with the boronic acid to form the homocoupled product during its reduction to the active Pd(0) catalyst.[1][7]

Q3: How can I effectively deoxygenate my reaction mixture?

A3: Rigorous degassing is crucial. Two highly effective methods are:

  • Inert Gas Sparging: Bubbling an inert gas like nitrogen or argon through the solvent for at least 15-30 minutes can displace dissolved oxygen. A subsurface sparge, where the gas is introduced below the liquid surface, is more effective.[4][5]

  • Freeze-Pump-Thaw: This technique involves freezing the solvent under an inert atmosphere, applying a vacuum to remove gases, and then thawing. Repeating this cycle three to five times is a very efficient way to remove dissolved gases.[2]

Q4: Can the choice of palladium catalyst and ligand impact the extent of homocoupling?

A4: Absolutely. Using a Pd(0) source like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is often preferred as it doesn't require an in-situ reduction step that can contribute to homocoupling.[3] The ligand choice is also critical. Bulky, electron-rich phosphine ligands, such as SPhos and XPhos, are highly recommended as they can accelerate the desired cross-coupling reaction over the homocoupling side reaction.[3]

Q5: What is the role of the base, and can it influence homocoupling?

A5: The base is essential for activating the boronic acid for the transmetalation step in the Suzuki-Miyaura catalytic cycle.[8] However, the choice and strength of the base can also affect side reactions. While a base is necessary, an excessively strong base or a high concentration of hydroxide ions might accelerate the decomposition of the boronic acid or the catalyst, potentially leading to more side products. Commonly used inorganic bases include potassium carbonate (K₂CO₃) and potassium phosphate (K₃PO₄).[6]

Data Presentation

The following tables summarize quantitative data adapted from studies on related Suzuki-Miyaura cross-coupling reactions, illustrating the impact of various strategies on minimizing boronic acid homocoupling.

Table 1: Effect of Deoxygenation and Additives on Homocoupling

EntryDeoxygenation MethodAdditiveHomocoupling Product (%)Desired Product Yield (%)
1NoneNone5.885
2N₂ Sparge (15 min)None1.292
3Freeze-Pump-Thaw (3 cycles)None<0.595
4N₂ Sparge (15 min)Potassium Formate<0.196

Data adapted from studies on structurally related arylboronic acids.[4]

Table 2: Influence of Palladium Source and Ligand on Homocoupling

EntryPalladium SourceLigandHomocoupling Product (%)Desired Product Yield (%)
1Pd(OAc)₂PPh₃7.280
2Pd(PPh₃)₄-1.591
3Pd(OAc)₂SPhos0.894
4Pd₂(dba)₃XPhos<0.596

Data adapted from studies on structurally related arylboronic acids.

Experimental Protocols

Protocol 1: General Procedure for Minimizing Homocoupling using a Pd(0) Catalyst

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(PPh₃)₄ (2 mol%)

  • K₃PO₄ (2.0 equiv)

  • Degassed 1,4-Dioxane/Water (4:1)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide, this compound, and finely powdered K₃PO₄.

  • Inerting the System: Seal the flask with a septum and evacuate and backfill with argon or nitrogen. Repeat this cycle at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed 1,4-dioxane/water solvent mixture via syringe.

  • Further Degassing: Bubble argon or nitrogen through the reaction mixture for 10-15 minutes.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the Pd(PPh₃)₄ catalyst.

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Procedure for Minimizing Homocoupling with a Pd(II) Precatalyst

Materials:

  • Aryl halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₂CO₃ (2.0 equiv)

  • Potassium formate (0.5 equiv)

  • Degassed Toluene/Water (10:1)

Procedure:

  • Reagent and Additive Preparation: In a flame-dried Schlenk flask, combine the aryl halide, this compound, K₂CO₃, and potassium formate.

  • Inert Atmosphere: Seal the flask and thoroughly purge with nitrogen or argon.

  • Solvent Addition: Add the degassed toluene/water solvent mixture via syringe.

  • Rigorous Deoxygenation: Perform a subsurface sparge with nitrogen for at least 20 minutes.

  • Catalyst Introduction: Under a positive pressure of inert gas, add the Pd(OAc)₂ and SPhos.

  • Reaction: Heat the reaction to 90-110 °C with vigorous stirring.

  • Monitoring and Workup: Follow steps 7-9 from Protocol 1.

Mandatory Visualization

Suzuki_Cycle cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_homocoupling Homocoupling Side Reaction Pd0 Pd(0)L_n OA Oxidative Addition Pd0->OA R-X Pd0_homo Pd(0)L_n PdII_RX R-Pd(II)L_n-X OA->PdII_RX Ox Oxidation Trans Transmetalation PdII_RX->Trans Ar'B(OH)₂ Base PdII_R_Ar R-Pd(II)L_n-Ar' Trans->PdII_R_Ar RE Reductive Elimination PdII_R_Ar->RE RE->Pd0 Product R-Ar' RE->Product Pd0_homo->Ox O₂ PdII_homo Pd(II)L_n Ox->PdII_homo Homo Homocoupling PdII_homo->Homo 2 x Ar'B(OH)₂ Homo->Pd0_homo Reduction Byproduct Ar'-Ar' Homo->Byproduct

Caption: Competing pathways of the desired Suzuki-Miyaura coupling and the undesired homocoupling side reaction.

Troubleshooting_Workflow start High Homocoupling Observed q1 Is the reaction rigorously degassed? start->q1 a1_yes Yes q1->a1_yes a1_no No q1->a1_no q2 Are you using a Pd(II) precatalyst? a1_yes->q2 sol1 Improve Degassing: - Sparge with N₂/Ar - Freeze-Pump-Thaw a1_no->sol1 sol1->q2 a2_yes Yes q2->a2_yes a2_no No q2->a2_no sol2 Switch to Pd(0) source or add a mild reducing agent a2_yes->sol2 q3 Is the ligand appropriate? a2_no->q3 sol2->q3 a3_yes Yes q3->a3_yes a3_no No q3->a3_no end Homocoupling Minimized a3_yes->end sol3 Use bulky, electron-rich phosphine ligands (e.g., SPhos) a3_no->sol3 sol3->end

Caption: A logical workflow for troubleshooting and minimizing homocoupling in Suzuki-Miyaura reactions.

References

preventing protodeboronation of (4-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (4-methyl-1H-indazol-5-yl)boronic acid. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the use of this reagent in chemical synthesis, with a particular focus on preventing protodeboronation in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a concern for this compound?

A1: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom, leading to the formation of 4-methyl-1H-indazole as a byproduct.[1] This is a significant issue in cross-coupling reactions like the Suzuki-Miyaura coupling, as it consumes the boronic acid, reducing the yield of the desired product. Heteroaromatic boronic acids, including indazole derivatives, can be particularly susceptible to protodeboronation, especially under basic conditions commonly used in these reactions.[1]

Q2: What are the primary factors that promote the protodeboronation of this compound?

A2: Several factors can accelerate protodeboronation:

  • pH: The reaction pH is a critical factor.[2] Both acidic and basic conditions can promote protodeboronation, but for many heteroaryl boronic acids, the reaction is fastest at high pH.[3]

  • Base Strength: Strong bases can increase the rate of protodeboronation.[4]

  • Temperature: Higher reaction temperatures often lead to an increased rate of protodeboronation.

  • Water Content: The presence of water can serve as a proton source for the protodeboronation reaction.

  • Palladium Catalyst and Ligands: The choice of palladium catalyst and phosphine ligand can influence the rate of protodeboronation. Bulky electron-rich ligands, while often promoting the desired coupling, can in some cases also accelerate protodeboronation.

Q3: How can I minimize protodeboronation when using this compound in a Suzuki-Miyaura coupling reaction?

A3: Several strategies can be employed to mitigate protodeboronation:

  • Use of Milder Bases: Employing milder bases such as potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) instead of strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) can significantly reduce the extent of protodeboronation.[1][5]

  • Protecting the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[6] These derivatives act as "slow-release" sources of the boronic acid under the reaction conditions, keeping its concentration low and minimizing side reactions.[3][6]

  • Optimization of Reaction Conditions: Lowering the reaction temperature and using anhydrous solvents can help to reduce the rate of protodeboronation.

  • Choice of Catalyst System: Utilizing a highly active palladium catalyst and ligand system can accelerate the desired cross-coupling reaction, allowing it to outcompete the slower protodeboronation process.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common issues encountered during Suzuki-Miyaura coupling reactions with this compound.

Issue 1: Low yield of the desired product and significant formation of 4-methyl-1H-indazole.

This is a classic symptom of significant protodeboronation.

Troubleshooting Workflow:

start Low Yield & High Protodeboronation strategy1 Modify Base start->strategy1 strategy2 Protect Boronic Acid start->strategy2 strategy3 Optimize Conditions start->strategy3 strategy4 Change Catalyst System start->strategy4 sub_strategy1a Switch to K₃PO₄ or Cs₂CO₃ strategy1->sub_strategy1a sub_strategy2a Synthesize Pinacol Ester strategy2->sub_strategy2a sub_strategy2b Synthesize MIDA Boronate strategy2->sub_strategy2b sub_strategy3a Lower Temperature strategy3->sub_strategy3a sub_strategy3b Use Anhydrous Solvent strategy3->sub_strategy3b end_node Problem Solved? strategy4->end_node sub_strategy1a->end_node sub_strategy2a->end_node sub_strategy2b->end_node sub_strategy3a->end_node sub_strategy3b->end_node

Caption: Troubleshooting workflow for low yield due to protodeboronation.

Quantitative Data Summary:

The following table summarizes the impact of different bases on the yield of Suzuki-Miyaura coupling reactions of arylboronic acids, which can be indicative of the extent of protodeboronation.

BaseTypical Yield (%)Notes
NaOH50-70Strong base, can promote significant protodeboronation.
K₂CO₃70-90A common and often effective base.
K₃PO₄ 85-98 Often the best choice for sensitive substrates, minimizes protodeboronation. [1][5]
Cs₂CO₃80-95Another effective mild base, particularly for challenging couplings.[7]
TEA<40Organic amines are generally less effective.

Note: Yields are representative and can vary depending on the specific substrates, catalyst, and other reaction conditions.

Issue 2: The reaction is sluggish and still results in protodeboronation even with a milder base.

This may indicate that the rate of the desired Suzuki coupling is too slow, allowing time for the boronic acid to decompose.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for sluggish reactions with protodeboronation.

Quantitative Data Summary:

The following table provides a qualitative comparison of the stability of boronic acids versus their pinacol and MIDA esters.

Boron ReagentRelative StabilitySuitability for Slow Reactions
Boronic AcidLowPoor
Pinacol Ester Moderate Good [3]
MIDA Boronate High Excellent [6]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with Minimized Protodeboronation

This protocol employs a mild base and controlled conditions to suppress protodeboronation.

Materials:

  • This compound (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous (2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane or toluene)

Procedure:

  • To an oven-dried Schlenk flask, add the aryl halide, this compound, K₃PO₄, and the palladium catalyst.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add the anhydrous, degassed solvent via syringe.

  • Heat the reaction mixture with stirring to the desired temperature (e.g., 80-100 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of this compound MIDA ester

This protocol describes the protection of the boronic acid as a more stable MIDA ester.[4][8]

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (MIDA) (1.05 equiv)

  • Toluene

  • DMSO

Procedure:

  • In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound and N-methyliminodiacetic acid in a 1:1 mixture of toluene and DMSO.

  • Heat the mixture to reflux to azeotropically remove water.

  • Monitor the reaction by TLC or LC-MS until the starting boronic acid is consumed.

  • Cool the reaction mixture and remove the solvent under reduced pressure.

  • The crude MIDA boronate can often be used directly in the subsequent Suzuki-Miyaura coupling or purified by chromatography.

Protocol 3: Suzuki-Miyaura Coupling using this compound MIDA ester

This protocol utilizes the stable MIDA boronate, which slowly releases the active boronic acid in situ.

Materials:

  • This compound MIDA ester (1.2 equiv)

  • Aryl halide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and ligand (e.g., SPhos, 4 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane and water (e.g., 4:1 v/v)

Procedure:

  • To a Schlenk flask, add the aryl halide, this compound MIDA ester, palladium catalyst, ligand, and K₃PO₄.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed dioxane and water solvent mixture.

  • Heat the reaction mixture with vigorous stirring (e.g., 60-80 °C). The mild aqueous base will slowly hydrolyze the MIDA ester, releasing the boronic acid for the coupling reaction.

  • Monitor the reaction progress by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol 1.

Signaling Pathways and Workflows

cluster_suzuki Suzuki-Miyaura Catalytic Cycle cluster_protodeboronation Protodeboronation Pathway pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-X) pd0->oxidative_addition pdiil Ar-Pd(II)-X(L₂) oxidative_addition->pdiil transmetalation Transmetalation (Ar'-B(OH)₂ / Base) pdiil->transmetalation pdiil_biaryl Ar-Pd(II)-Ar'(L₂) transmetalation->pdiil_biaryl reductive_elimination Reductive Elimination pdiil_biaryl->reductive_elimination reductive_elimination->pd0 product Ar-Ar' reductive_elimination->product boronic_acid (4-methyl-1H-indazol-5-yl)B(OH)₂ boronic_acid->transmetalation Desired Reaction protonolysis Protonolysis (H⁺ source, e.g., H₂O) boronic_acid->protonolysis side_product 4-methyl-1H-indazole protonolysis->side_product boronic_acid_source Boronic Acid Source boronic_acid_source->boronic_acid

Caption: Competing pathways in Suzuki-Miyaura coupling.

This technical support center provides a comprehensive guide to understanding and overcoming the challenge of protodeboronation when working with this compound. By carefully selecting reaction conditions and, when necessary, employing a protection strategy, researchers can significantly improve the efficiency and yield of their Suzuki-Miyaura cross-coupling reactions.

References

Technical Support Center: Regioselective N-Alkylation of Indazoles

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for indazole N-alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselective alkylation of indazole scaffolds, a common challenge in medicinal chemistry. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you achieve your desired N1 or N2-substituted indazole products with high selectivity.

Troubleshooting Guide

This guide addresses common issues encountered during the N-alkylation of indazoles in a question-and-answer format.

Question 1: My N-alkylation reaction is producing a nearly 1:1 mixture of N1 and N2 isomers. How can I improve selectivity for the N1-substituted product?

Answer: Achieving high selectivity for the N1-isomer often involves leveraging thermodynamic control and specific reagent combinations. The 1H-indazole tautomer is generally more thermodynamically stable than the 2H-tautomer[1][2][3][4].

  • Base and Solvent System: The combination of a strong, non-coordinating base like sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is highly effective for promoting N1-alkylation[2][3][5][6][7][8]. This system has been shown to provide >99% N1 regioselectivity for indazoles with various C3 substituents[5][6][9].

  • Substituent Effects: The presence of a bulky substituent at the C3 position of the indazole ring can sterically hinder the N2-position, thus favoring alkylation at N1[3][5].

  • Chelation Control: For indazoles with a coordinating group at the C3 or C7 position (e.g., carboxylate, carboxamide), using an alkali metal base like NaH can lead to chelation between the metal cation, the N2-nitrogen, and the substituent. This sterically blocks the N2-position and directs the alkylating agent to N1[4][7].

  • Equilibration: Certain electrophiles, such as α-halo carbonyl compounds, can facilitate an equilibration process that favors the formation of the more thermodynamically stable N1-substituted product[2][10].

Question 2: I need to synthesize the N2-substituted indazole, but my current method favors the N1 isomer. What should I change?

Answer: To favor the N2-product, you should employ conditions that promote kinetic control or utilize specific directing effects.

  • Steric Hindrance at N1: Introducing a bulky substituent at the C7 position of the indazole ring can sterically block the N1-position, thereby directing alkylation to N2. For instance, indazoles with nitro (NO₂) or carboxylate (CO₂Me) groups at C7 show excellent N2-selectivity (≥96%)[2][6][9].

  • Mitsunobu Reaction: The Mitsunobu reaction, using an alcohol, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate (e.g., DEAD or DIAD), often shows a strong preference for the formation of the N2-isomer[1][2][11].

  • Acidic Conditions: The use of acidic catalysts can promote N2-alkylation. A highly selective method involves the reaction of indazoles with diazo compounds in the presence of a catalytic amount of triflic acid (TfOH), which can yield N2/N1 ratios of up to 100/0[1][12]. Another approach is the use of trifluoromethanesulfonic acid or copper(II) triflate with alkyl 2,2,2-trichloroacetimidates as the alkylating agent, which also provides high N2-selectivity[13][14][15].

Question 3: My reaction is not going to completion, and I have a low yield of the desired alkylated indazole. What are the potential causes and solutions?

Answer: Low conversion and yield can stem from several factors related to reaction setup and reagent quality.

  • Anhydrous Conditions: Reactions involving strong bases like NaH are highly sensitive to moisture. Ensure you are using anhydrous solvents and reagents, and that the reaction is performed under an inert atmosphere (e.g., nitrogen or argon)[16].

  • Base Equivalents: Using an insufficient amount of base will result in incomplete deprotonation of the indazole, leading to low conversion. Typically, 1.1 to 2.0 equivalents of base are used[1][2].

  • Reaction Temperature: Some alkylations may require heating to proceed at a reasonable rate. If your reaction is sluggish at room temperature, consider gradually increasing the temperature while monitoring the reaction progress by TLC or LC-MS[8][16].

  • Purity of Starting Materials: Ensure the purity of your indazole starting material and alkylating agent, as impurities can interfere with the reaction.

Frequently Asked Questions (FAQs)

Q1: What are the key factors that influence N1 vs. N2 regioselectivity in indazole alkylation?

A1: The regiochemical outcome of indazole alkylation is a delicate balance of several factors:

  • Steric Effects: Bulky substituents on the indazole ring, particularly at the C3 and C7 positions, can sterically hinder the adjacent nitrogen atom, directing the alkylating agent to the less hindered position[1][3].

  • Electronic Effects: The electronic properties of substituents on the indazole ring can influence the nucleophilicity of the N1 and N2 atoms[1][2].

  • Reaction Conditions: The choice of base, solvent, and counter-ion plays a crucial role. For example, NaH in THF favors N1-alkylation, while K₂CO₃ in DMF often gives mixtures[2][3][5][8].

  • Alkylating Agent: The nature of the electrophile can also influence the N1/N2 ratio[2][10].

  • Kinetic vs. Thermodynamic Control: N1-substituted products are often the thermodynamic products, while N2-isomers can be favored under kinetic control[1][3].

Q2: How can I distinguish between the N1 and N2-alkylated indazole isomers?

A2: The most reliable methods for differentiating between N1 and N2-alkylated indazoles are advanced NMR techniques[2][17].

  • Heteronuclear Multiple Bond Correlation (HMBC): In the HMBC spectrum of an N2-alkylated indazole, a correlation is typically observed between the protons of the alkyl group attached to the nitrogen and the C3 carbon of the indazole ring. This correlation is absent in the N1-isomer[5][11].

  • Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments can reveal through-space correlations between the protons of the N-alkyl group and the protons on the indazole ring, helping to determine the substitution site[17][18].

Q3: Are there any scalable methods for selective N1-alkylation?

A3: Yes, a recently developed two-step methodology involving the formation of an enamine intermediate followed by hydrogenation has been shown to be highly selective for N1-alkylation and has been successfully demonstrated on a 100g scale. This procedure provides the N1-alkylated product with no detectable N2-isomer[19][20][21].

Comparative Data on Reaction Conditions

The following tables summarize quantitative data on the influence of various reaction conditions on the regioselectivity of indazole N-alkylation.

Table 1: Influence of Base and Solvent on N-Alkylation of 3-Substituted Indazoles

Indazole Substituent (C3)BaseSolventN1:N2 RatioCombined YieldReference
-CO₂MeCs₂CO₃DMF1.2:193%[5]
-CO₂MeK₂CO₃DMF1.4:186%[5]
-CO₂MeNa₂CO₃DMF1.5:127%[5]
-CO₂MeNaHTHF>99:189%[5]
-t-BuNaHTHF>99:192%[5]
-PhNaHTHF10.1:191%[5]
-MeNaHTHF2.2:185%[5]

Table 2: Selective N2-Alkylation Methods

Alkylating AgentCatalyst/ReagentSolventN2:N1 RatioYieldReference
Diazo CompoundsTfOH (cat.)DCMup to 100:0Good to Excellent[12]
AlcoholsPPh₃, DIAD/DEADTHF2.5:178% (combined)[2][11]
Alkyl TrichloroacetimidatesTfOH or Cu(OTf)₂VariousHighly Selective for N2up to 96%[13][14]

Experimental Protocols

Protocol 1: General Procedure for Selective N1-Alkylation using NaH/THF [1][2][5]

  • To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add the indazole (1.0 equiv.).

  • Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (typically at a concentration of 0.1-0.2 M).

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Add the alkylating agent (e.g., alkyl bromide, 1.1-1.5 equiv.) dropwise at room temperature.

  • Stir the reaction at room temperature or heat as required, monitoring for completion by TLC or LC-MS.

  • Upon completion, carefully quench the reaction with water or a saturated aqueous solution of ammonium chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Selective N2-Alkylation via Mitsunobu Reaction [1][2]

  • To a round-bottom flask, dissolve the indazole (1.0 equiv.), the desired alcohol (1.5 equiv.), and triphenylphosphine (PPh₃, 1.5 equiv.) in anhydrous tetrahydrofuran (THF).

  • Cool the solution to 0 °C using an ice bath.

  • Add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight, or until completion is confirmed by TLC or LC-MS.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue directly by flash column chromatography to isolate the N2-alkylated product.

Protocol 3: General Procedure for Selective N2-Alkylation using TfOH and Diazo Compounds [1][12]

  • To a solution of the 1H-indazole (1.0 equiv.) in a suitable anhydrous solvent (e.g., dichloromethane, DCM), add the diazo compound (1.2 equiv.).

  • Cool the mixture to 0 °C.

  • Add triflic acid (TfOH, 0.1-0.2 equiv.) dropwise.

  • Stir the mixture at room temperature until the reaction is complete (monitored by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the layers and extract the aqueous phase with DCM.

  • Combine the organic layers, dry over Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the pure N2-alkylated product.

Visual Guides

G cluster_factors Factors Influencing N1/N2 Selectivity cluster_substrate Substrate Properties cluster_conditions Condition Variables Indazole Indazole Substrate Steric Steric Effects (e.g., C3/C7 substituents) Indazole->Steric Electronic Electronic Effects (e.g., EWG/EDG) Indazole->Electronic Conditions Reaction Conditions Base Base (e.g., NaH, K2CO3) Conditions->Base Solvent Solvent (e.g., THF, DMF) Conditions->Solvent Electrophile Electrophile (R-X) Conditions->Electrophile Control Thermodynamic vs. Kinetic Control Conditions->Control Outcome N1 vs. N2 Product Ratio Steric->Outcome Electronic->Outcome Base->Outcome Solvent->Outcome Electrophile->Outcome Control->Outcome G start Start: Indazole Substrate deprotonation Deprotonation (Base, Solvent) start->deprotonation alkylation Alkylation (Add Electrophile R-X) deprotonation->alkylation workup Reaction Workup & Quenching alkylation->workup purification Purification (e.g., Chromatography) workup->purification analysis Isomer Analysis (NMR: HMBC, NOESY) purification->analysis end End: Isolated N1/N2 Products analysis->end

References

troubleshooting low conversion rates in Suzuki reactions with (4-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting Suzuki-Miyaura cross-coupling reactions involving (4-methyl-1H-indazol-5-yl)boronic acid. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during their experiments, ultimately improving reaction efficiency and yield.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low conversion rates in Suzuki reactions with this compound?

Low conversion rates in Suzuki couplings with heteroaromatic boronic acids like this compound are frequently attributed to several factors:

  • Protodeboronation: This is a significant side reaction where the carbon-boron bond is cleaved, leading to the formation of the corresponding unsubstituted heteroarene and reducing the amount of boronic acid available for the cross-coupling reaction.[1][2][3] This is particularly problematic with electron-rich heteroaryl boronic acids.

  • Catalyst Inactivity or Decomposition: The palladium catalyst may be inactive or decompose under the reaction conditions.[4] The Lewis basic nitrogen atoms in the indazole ring can coordinate to the palladium center, leading to catalyst deactivation.[2]

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and ligand are all critical for a successful reaction.[5][6][7] An inappropriate combination of these parameters can lead to low yields.

  • Homocoupling of the Boronic Acid: A common side reaction is the coupling of two molecules of the boronic acid to form a symmetrical biaryl byproduct, which consumes the starting material and complicates purification.[8]

  • Poor Quality of Reagents: The purity of the boronic acid, aryl halide, solvents, and base is crucial.[9] Degradation of the boronic acid or the presence of impurities can significantly impact the reaction outcome.

Q2: My primary issue appears to be protodeboronation of the this compound. How can I mitigate this?

Protodeboronation is a common challenge with heteroaryl boronic acids.[1][2][3] Here are several strategies to minimize this side reaction:

  • Choice of Base: The base plays a crucial role in both activating the boronic acid and promoting protodeboronation.[10] Using milder bases such as potassium fluoride (KF), cesium fluoride (CsF), or potassium phosphate (K₃PO₄) can be beneficial.[9][11]

  • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water can act as a proton source for protodeboronation.[9] Employing anhydrous conditions with a suitable base can help reduce this side reaction.[12]

  • Use of More Stable Boron Reagents: Converting the boronic acid to a more stable derivative like a pinacol ester, MIDA boronate, or an aryltrifluoroborate can protect it from premature decomposition.[3][9][13] These reagents often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[3]

  • Reaction Time and Temperature: Optimizing the reaction time and temperature can also be effective. Shorter reaction times and lower temperatures may reduce the extent of protodeboronation.[9]

Q3: I am observing significant homocoupling of my boronic acid. What steps can I take to reduce this side reaction?

Homocoupling of the boronic acid is a competing reaction that lowers the yield of the desired cross-coupled product.[8] To minimize homocoupling, consider the following:

  • Ligand Selection: Employing bulky, electron-rich phosphine ligands, such as SPhos or XPhos, can accelerate the desired cross-coupling pathway over homocoupling.[8][14]

  • Careful Control of Reaction Conditions: Ensure a strictly inert atmosphere (e.g., argon or nitrogen) to prevent oxygen from promoting homocoupling.[9] Thoroughly degassing the solvent is also critical.

  • Slow Addition of Reagents: In some cases, slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor the homocoupling reaction.

Troubleshooting Guide

This section provides a structured approach to troubleshooting low conversion rates in your Suzuki reaction.

Problem: Low or No Product Yield

Below is a troubleshooting workflow to diagnose and address potential causes for low product yield.

TroubleshootingWorkflow Start Low Conversion Rate Observed CheckReagents Verify Reagent Quality and Stoichiometry Start->CheckReagents Initial Check CheckConditions Evaluate Reaction Conditions Start->CheckConditions Initial Check CheckSideReactions Analyze for Side Products Start->CheckSideReactions Initial Check OptimizeCatalyst Optimize Catalyst System CheckReagents->OptimizeCatalyst Reagents OK OptimizeBaseSolvent Optimize Base and Solvent CheckConditions->OptimizeBaseSolvent Conditions Suboptimal AddressProtodeboronation Mitigate Protodeboronation CheckSideReactions->AddressProtodeboronation Protodeboronation Detected AddressHomocoupling Minimize Homocoupling CheckSideReactions->AddressHomocoupling Homocoupling Detected SuccessfulReaction Improved Conversion OptimizeCatalyst->SuccessfulReaction OptimizeBaseSolvent->SuccessfulReaction AddressProtodeboronation->SuccessfulReaction AddressHomocoupling->SuccessfulReaction

Caption: Troubleshooting workflow for low conversion rates.

Data Presentation: Optimized Reaction Conditions

The following table summarizes optimized reaction conditions from various studies on Suzuki-Miyaura couplings with indazole derivatives, which can serve as a starting point for your experiments.

Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)1,4-Dioxane/EtOH/H₂O140 (MW)-Good[5]
Pd(OAc)₂ (2)RuPhos (3)K₃PO₄ (2)Dioxane/H₂O--Good to Excellent[5]
PdCl₂(dppf)·DCM (5)-K₂CO₃ (3)1,4-Dioxane/H₂O1001235[15]
Pd(dppf)Cl₂-K₂CO₃Dimethoxyethane802High[16]
Pd₂(dba)₃ (2)SPhos (3)K₃PO₄ (2)Dioxane/H₂O10015High[14]
Pd(OAc)₂SPhosCsFIsopropanol---[11]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of a Bromo-Indazole with an Arylboronic Acid

This protocol is a generalized procedure based on commonly successful conditions reported in the literature.[8][15]

1. Reagent Preparation:

  • In a dry Schlenk flask, combine the bromo-indazole (1.0 equiv), this compound (1.2-1.5 equiv), base (e.g., K₂CO₃, 2-3 equiv), and ligand (if required, e.g., SPhos, 2-5 mol%).

  • Seal the flask with a septum.

2. Inert Atmosphere:

  • Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

3. Solvent Addition and Degassing:

  • Add the degassed solvent (e.g., a mixture of 1,4-dioxane and water, typically in a 4:1 to 10:1 ratio) via syringe.

  • Bubble the inert gas through the reaction mixture for 15-20 minutes to ensure thorough deoxygenation.

4. Catalyst Addition:

  • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%).

5. Reaction Execution:

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

6. Workup and Purification:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can then be purified by column chromatography on silica gel.

Signaling Pathways and Logical Relationships

The following diagram illustrates the key competing pathways in a Suzuki-Miyaura reaction that can lead to low yields of the desired product.

CompetingPathways ArylHalide Ar-X (e.g., Bromo-indazole) center ArylHalide->center BoronicAcid (4-methyl-1H-indazol-5-yl)B(OH)₂ Protodeboronation Protodeboronation Product (4-methyl-1H-indazole) BoronicAcid->Protodeboronation Side Reaction Homocoupling Homocoupling Product (Ar'-Ar') BoronicAcid->Homocoupling Side Reaction BoronicAcid->center PdCatalyst Pd(0) Catalyst PdCatalyst->center Catalytic Cycle DesiredProduct Desired Cross-Coupled Product (Ar-Ar') center->DesiredProduct Successful Coupling

Caption: Competing pathways in Suzuki-Miyaura coupling.

References

impact of anhydrous and degassed conditions on (4-methyl-1H-indazol-5-yl)boronic acid reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (4-methyl-1H-indazol-5-yl)boronic acid, particularly in the context of palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.

Frequently Asked Questions (FAQs)

Q1: What are the most common issues encountered when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most prevalent issues include low to no product yield, and the formation of side products. These problems often stem from the inherent instability of the boronic acid under certain reaction conditions, leading to side reactions such as protodeboronation and homocoupling of the boronic acid. Additionally, catalyst deactivation due to the presence of oxygen can significantly hinder the reaction.

Q2: What is protodeboronation and how can it be minimized when working with this compound?

A2: Protodeboronation is a common side reaction where the boronic acid group is replaced by a hydrogen atom, leading to the formation of 4-methyl-1H-indazole as a byproduct and a reduction in the yield of the desired coupled product.[1] This is particularly problematic for electron-rich heterocyclic boronic acids. To minimize protodeboronation:

  • Employ anhydrous conditions: Water can be a proton source for this side reaction. Using anhydrous solvents and reagents can significantly reduce its occurrence.

  • Use a milder base: Strong bases, especially in aqueous media, can accelerate protodeboronation. Consider using weaker bases like potassium carbonate (K₂CO₃) or cesium fluoride (CsF) instead of strong hydroxides.[2]

  • Choose the right solvent: Aprotic solvents are generally preferred.

Q3: How does oxygen affect my reaction and what are degassing conditions?

A3: Oxygen can lead to the oxidative homocoupling of the boronic acid, forming a symmetrical bi-indazole byproduct, and can also deactivate the palladium catalyst.[1] Degassing is the process of removing dissolved oxygen from the reaction solvent. Common methods include:

  • Freeze-Pump-Thaw: This is a highly effective method involving freezing the solvent, applying a vacuum to remove gases, and then thawing. This cycle is typically repeated three times.

  • Bubbling with an inert gas: Purging the solvent by bubbling an inert gas like argon or nitrogen through it for an extended period (e.g., 30-60 minutes) can displace dissolved oxygen.

  • Sonication under vacuum: Repeatedly sonicating the solvent under a light vacuum and backfilling with an inert gas is a quicker method for degassing.[3]

Q4: Should I be concerned about the stability of solid this compound?

A4: While many boronic acids are stable solids, some, particularly certain heterocyclic boronic acids, can degrade over time, especially when exposed to air and moisture.[4] It is good practice to store this compound under an inert atmosphere and at a low temperature. For sensitive applications, using freshly prepared or purified boronic acid is recommended. Alternatively, converting the boronic acid to a more stable derivative, such as a pinacol ester or a MIDA boronate, can be beneficial for long-term storage and use in reactions.[4][5]

Troubleshooting Guides

Issue 1: Low or No Yield of the Desired Product
Possible Cause Troubleshooting Step Expected Outcome
Protodeboronation of this compound Switch to strictly anhydrous solvents (e.g., dry toluene, dioxane, or THF). Use a milder, non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).Reduction of 4-methyl-1H-indazole byproduct formation and increased yield of the desired product.
Catalyst Deactivation Ensure thorough degassing of all solvents and reagents. Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction. Use a robust palladium precatalyst or a higher catalyst loading.Consistent reaction rates and improved yields by preventing catalyst oxidation.
Poor Solubility of Reagents Screen different anhydrous solvents or solvent mixtures (e.g., toluene/ethanol, dioxane/water - if anhydrous conditions are not strictly necessary and protodeboronation is not a major issue). Ensure vigorous stirring.Improved reaction kinetics and higher conversion to the desired product.
Inactive Boronic Acid Use freshly purchased or recently purified this compound. Consider converting it to a more stable boronate ester (e.g., pinacol ester) for the reaction.Increased effective concentration of the active boron species, leading to higher yields.
Issue 2: Formation of Significant Byproducts
Observed Byproduct Possible Cause Troubleshooting Step Expected Outcome
4-methyl-1H-indazole ProtodeboronationSee troubleshooting steps for "Protodeboronation" in Issue 1.Minimized formation of the protodeboronated byproduct.
Homocoupling Product (Bi-indazole) Presence of oxygen in the reaction mixture.Implement rigorous degassing of solvents and maintain a strict inert atmosphere.Suppression of the homocoupling side reaction.
Homocoupling of Aryl Halide Inefficient transmetalation from the boronic acid.Increase the equivalents of the boronic acid (e.g., from 1.2 to 1.5 eq.). Use a more activating base.Favoring the cross-coupling pathway over the homocoupling of the aryl halide.

Data Presentation

The following table illustrates the expected impact of anhydrous and degassed conditions on the yield of a Suzuki-Miyaura coupling between this compound and an aryl bromide. These are representative yields based on general principles for sensitive heterocyclic boronic acids.

Entry Conditions Yield of Coupled Product (%) Yield of Protodeboronation Byproduct (%) Yield of Homocoupling Byproduct (%)
1Standard (Non-anhydrous, Not degassed)30-5020-405-15
2Anhydrous, Not degassed50-7010-205-15
3Standard, Degassed60-8020-40<5
4Anhydrous and Degassed >85 <10 <5

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling under Anhydrous and Degassed Conditions

This protocol describes a general method for the Suzuki-Miyaura coupling of this compound with an aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv, dried)

  • Anhydrous solvent (e.g., toluene or dioxane)

Procedure:

  • Degassing the Solvent: Degas the anhydrous solvent by bubbling argon or nitrogen through it for at least 30 minutes.

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the aryl bromide, and the dried base.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Addition of Reagents: Add the degassed solvent via cannula, followed by the palladium catalyst.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Preparation of Anhydrous Solvents

For optimal results, use freshly dried and distilled solvents. If using commercially available anhydrous solvents, ensure they are stored under an inert atmosphere and handled with proper technique to avoid introducing moisture.

Protocol 3: Degassing a Reaction Mixture
  • Assemble the reaction in a Schlenk flask with all solid reagents.

  • Seal the flask and perform three cycles of evacuating the flask under vacuum and backfilling with an inert gas (argon or nitrogen).

  • Add the anhydrous, previously degassed solvent via a syringe or cannula.

  • Bubble the inert gas through the solution via a long needle for 10-15 minutes while stirring. Ensure there is an outlet for the gas to escape.

Visualizations

Troubleshooting_Workflow start Low or No Yield check_side_products Analyze Crude Reaction Mixture (TLC, LC-MS, NMR) start->check_side_products protodeboronation Protodeboronation Observed? (4-methyl-1H-indazole byproduct) check_side_products->protodeboronation homocoupling Homocoupling Observed? protodeboronation->homocoupling No solution_proto Implement Anhydrous Conditions Use Milder Base (K2CO3, CsF) protodeboronation->solution_proto Yes no_reaction Mainly Starting Material? homocoupling->no_reaction No solution_homo Thoroughly Degas Solvents Ensure Inert Atmosphere homocoupling->solution_homo Yes solution_no_reaction Check Catalyst Activity Screen Ligands/Solvents Verify Reagent Purity no_reaction->solution_no_reaction Yes end Improved Yield solution_proto->end solution_homo->end solution_no_reaction->end

Caption: Troubleshooting workflow for low-yield reactions.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition pd2_complex R-Pd(II)L_n-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd2_intermediate R-Pd(II)L_n-R' transmetalation->pd2_intermediate reductive_elimination Reductive Elimination pd2_intermediate->reductive_elimination reductive_elimination->pd0 product R-R' reductive_elimination->product reagent1 R-X reagent1->oxidative_addition reagent2 R'-B(OH)₂ base Base (e.g., K₂CO₃) reagent2->base boronate [R'-B(OH)₃]⁻ base->boronate Activation boronate->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

References

Technical Support Center: Catalyst Deactivation in Couplings with (4-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during cross-coupling reactions involving (4-methyl-1H-indazol-5-yl)boronic acid, with a focus on catalyst deactivation.

Frequently Asked Questions (FAQs)

Q1: Why are Suzuki-Miyaura coupling reactions with this compound prone to catalyst deactivation?

A1: The primary challenge arises from the indazole moiety itself. As a nitrogen-containing heterocycle, the Lewis basic nitrogen atoms can coordinate to the palladium catalyst. This coordination can lead to the formation of inactive catalyst complexes, effectively "poisoning" the catalyst and hindering the catalytic cycle.[1][2] This inhibitory effect has been observed in couplings with unprotected azoles, where the addition of indazole to a reaction mixture can significantly slow down or halt product formation.[3]

Q2: What is protodeboronation and is it a concern with this compound?

A2: Protodeboronation is a common side reaction in Suzuki-Miyaura couplings where the carbon-boron bond of the boronic acid is cleaved and replaced by a carbon-hydrogen bond.[1][4] This consumes the boronic acid, reducing the yield of the desired product. Heteroaryl boronic acids, especially those with nitrogen atoms, can be particularly susceptible to this side reaction.[4][5] The presence of water or other protic sources in the reaction mixture can facilitate protodeboronation, especially at higher temperatures.[3][4]

Q3: How can I stabilize this compound to prevent degradation?

A3: To enhance stability and minimize side reactions like protodeboronation, this compound can be converted into more stable derivatives. Common strategies include the use of:

  • Boronic Esters (e.g., pinacol esters): These are generally more stable than the corresponding boronic acids.[4]

  • Potassium Organotrifluoroborates (R-BF3K): These salts exhibit increased stability and can be used directly in coupling reactions.[4]

  • N-methyliminodiacetic acid (MIDA) boronates: These are highly stable, crystalline solids that slowly release the boronic acid under aqueous basic conditions.[4]

  • Diethanolamine (DABO) boronates: These form air- and water-stable complexes that can be used directly in the coupling reaction.[4]

Q4: What are the recommended starting conditions for a Suzuki-Miyaura coupling with this compound?

A4: Based on successful couplings with similar indazole derivatives, a good starting point would be to use a palladium precatalyst with a bulky, electron-rich phosphine ligand. For example, catalysts like Pd(OAc)₂ with ligands such as XPhos or SPhos, or commercially available precatalysts like XPhos Pd G2 or G3, have shown success in coupling with nitrogen-rich heterocycles.[1][3] A common base and solvent system is K₃PO₄ in a mixture of dioxane and water.[3]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Problem 1: Low to no yield of the coupled product, with recovery of starting materials.

  • Potential Cause: Catalyst deactivation is a likely culprit. The nitrogen atoms of the indazole ring may be inhibiting the palladium catalyst.[1][3]

  • Recommended Solutions:

    • Catalyst and Ligand Selection: Switch to a palladium precatalyst featuring a bulky, electron-rich biarylphosphine ligand such as XPhos, SPhos, or RuPhos. These ligands can promote the desired catalytic cycle and are less susceptible to inhibition by nitrogen-containing substrates.[1][3][6]

    • Base Selection: Use a moderately strong, non-nucleophilic base like K₃PO₄ or Cs₂CO₃.[3][6]

    • Inert Atmosphere: Ensure the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen) as oxygen can deactivate the catalyst.[6]

Problem 2: The reaction starts but stalls before completion, leaving a mixture of starting materials and product.

  • Potential Cause: Progressive catalyst deactivation or poor solubility of reaction components.

  • Recommended Solutions:

    • Increase Catalyst Loading: A modest increase in the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) may be necessary to achieve full conversion.

    • Solvent System: Screen different solvent systems. While dioxane/water is common, other solvents like THF, DMF, or toluene (often with a water co-solvent) could improve solubility and reaction rates.[1][7]

    • Temperature: Gradually increase the reaction temperature. For solvents like dioxane or DMF, temperatures up to 100-110 °C can be explored.[6]

Problem 3: Significant formation of a byproduct corresponding to the protodeboronated this compound.

  • Potential Cause: The C-B bond of the boronic acid is being cleaved by a proton source.

  • Recommended Solutions:

    • Anhydrous Conditions: Use rigorously dried solvents and reagents to minimize the presence of water.[4]

    • Use a Boronic Ester: Convert the boronic acid to a more stable pinacol or MIDA ester to reduce the rate of protodeboronation.[4]

    • Weaker Base: While a base is necessary for the transmetalation step, very strong bases in protic solvents can accelerate protodeboronation. Consider screening weaker bases if anhydrous conditions are not sufficient.

Problem 4: Formation of homocoupled biaryl products.

  • Potential Cause: Homocoupling of the boronic acid can be promoted by the presence of oxygen or certain palladium(II) species.[1][5]

  • Recommended Solutions:

    • Thorough Degassing: Ensure the solvent and reaction mixture are rigorously degassed before the addition of the catalyst. This can be done by several freeze-pump-thaw cycles or by bubbling an inert gas through the solution.[1]

    • Use a Pd(0) Precatalyst: Starting with a Pd(0) source can sometimes minimize side reactions that are promoted by Pd(II) species.

Data Presentation

The following tables summarize reaction conditions from studies on the Suzuki-Miyaura coupling of related indazole derivatives, which can serve as a guide for optimizing your reaction with this compound.

Table 1: Optimization of Suzuki-Miyaura Coupling of 7-Bromo-1H-indazole Derivative with (4-methoxyphenyl)boronic acid [8]

EntryCatalyst (mol%)BaseSolventTime (h)Yield (%)
1PdCl₂(PPh₃)₂ (10)K₂CO₃DMF480
2PdCl₂(PPh₃)₂ (10)Cs₂CO₃DMF480
3Pd(dppf)Cl₂ (10)K₂CO₃DMF4835
4Pd(dppf)Cl₂ (10)Cs₂CO₃DMF4842
5Pd(dppf)Cl₂ (10)K₂CO₃Dioxane4845
6Pd(dppf)Cl₂ (10)Cs₂CO₃Dioxane4853
7Pd(dppf)Cl₂ (10)Cs₂CO₃Dioxane2478

Table 2: Catalyst Screening for the Coupling of 5-Bromo-1-ethyl-1H-indazole with N-Boc-2-pyrroleboronic acid [9]

EntryCatalyst (5 mol%)Time (h)Yield (%)
1Pd(PPh₃)₄275
2Pd(OAc)₂/SPhos280
3Pd₂(dba)₃/XPhos285
4Pd(dppf)Cl₂295

Table 3: Coupling of 3-Chloroindazole with Various Boronic Acids [3]

EntryBoronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
14-methoxyphenylboronic acidP2 (2.0)K₃PO₄Dioxane/H₂O1001596
23-fluorophenylboronic acidP2 (2.0)K₃PO₄Dioxane/H₂O1001594
32,6-dimethylphenylboronic acidP2 (3.5)K₃PO₄Dioxane/H₂O1002085
45-indoleboronic acidP2 (2.5)K₃PO₄Dioxane/H₂O1001592

P2 is a specific phosphine ligand-based precatalyst used in the study.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of an Indazole Halide [1][3][6]

  • Reaction Setup: To an oven-dried reaction vial equipped with a magnetic stir bar, add the indazole halide (1.0 equiv.), this compound (1.2-2.0 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum and purge with a gentle stream of argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent system (e.g., dioxane/water 4:1) via syringe.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%).

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).

  • Monitoring: Monitor the reaction progress by a suitable technique such as TLC, LC-MS, or GC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

TroubleshootingWorkflow start Low or No Yield in Coupling Reaction check_catalyst Is the catalyst/ligand appropriate for N-heterocycles? start->check_catalyst check_deboronation Is protodeboronation suspected? check_catalyst->check_deboronation No solution_catalyst Switch to bulky, electron-rich ligand (e.g., XPhos, SPhos) or use a precatalyst. check_catalyst->solution_catalyst Yes check_conditions Are reaction conditions optimal? check_deboronation->check_conditions No solution_deboronation Use a more stable boronate ester (pinacol, MIDA) and/or run under anhydrous conditions. check_deboronation->solution_deboronation Yes check_homocoupling Is homocoupling a major byproduct? check_conditions->check_homocoupling No solution_conditions Screen different bases, solvents, or increase reaction temperature. check_conditions->solution_conditions Yes solution_homocoupling Thoroughly degas the reaction mixture and run under a strict inert atmosphere. check_homocoupling->solution_homocoupling Yes

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura couplings.

SuzukiExperimentalWorkflow reagents 1. Add Indazole Halide, Boronic Acid, and Base to Vial inert 2. Purge with Inert Gas (Ar/N2) reagents->inert solvent 3. Add Degassed Solvent inert->solvent catalyst 4. Add Palladium Catalyst solvent->catalyst react 5. Heat and Stir catalyst->react monitor 6. Monitor Reaction Progress (TLC, LC-MS) react->monitor workup 7. Quench, Extract, and Dry monitor->workup purify 8. Purify by Chromatography workup->purify product Final Product purify->product

References

improving the stability of (4-methyl-1H-indazol-5-yl)boronic acid in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the stability of (4-methyl-1H-indazol-5-yl)boronic acid in solution during their experiments.

Troubleshooting Guide

Issue 1: Rapid Degradation of this compound in Solution

Symptoms:

  • Disappearance of the starting material peak in HPLC analysis.

  • Emergence of new, unidentified peaks in NMR or LC-MS.

  • Inconsistent results in downstream applications (e.g., Suzuki-Miyaura coupling).

Possible Causes & Solutions:

CauseRecommended Solution
Protodeboronation: Cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This is often promoted by acidic or basic conditions and the presence of protic solvents.[1][2][3][4]- pH Control: Maintain the pH of the solution within a neutral range (pH 6-8) where possible. The stability of arylboronic acids is highly pH-dependent.[5][6][7][8] - Solvent Choice: Use anhydrous aprotic solvents such as acetonitrile (ACN), tetrahydrofuran (THF), or dioxane to minimize hydrolysis and protodeboronation.[9] - Temperature: Perform reactions at the lowest effective temperature to reduce the rate of degradation.
Oxidation: The boronic acid group is susceptible to oxidation, leading to the formation of the corresponding phenol (4-methyl-1H-indazol-5-ol). This can be accelerated by exposure to air (oxygen) and certain metal ions.[10][11][12][13][14]- Inert Atmosphere: Prepare solutions and run reactions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen. - Degas Solvents: Use degassed solvents to remove dissolved oxygen. - Antioxidants: Consider the addition of a radical scavenger or antioxidant, though compatibility with the downstream reaction must be verified.
Boroxine Formation: Dehydration of three boronic acid molecules to form a cyclic trimeric anhydride. This is often reversible in the presence of water but can complicate analysis and reactivity.[15][16][17][18][19]- Anhydrous Conditions: Use anhydrous solvents and reagents to disfavor the formation of boroxines.[15] - Fresh Solutions: Prepare solutions of the boronic acid immediately before use to prevent dehydration over time.
Issue 2: Poor Solubility of this compound

Symptoms:

  • Incomplete dissolution of the solid material.

  • Precipitation of the compound from the solution over time.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Solvent: The polarity of the solvent may not be suitable for dissolving the compound.- Solvent Screening: Test a range of solvents with varying polarities, such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), acetonitrile (ACN), or mixtures with water or alcohols. - Co-solvents: Use a co-solvent system. For example, dissolving in a small amount of a polar organic solvent like DMF or DMSO first, then diluting with a less polar solvent.
pH Effects: The ionization state of the indazole ring and the boronic acid can affect solubility.- pH Adjustment: Carefully adjust the pH of aqueous solutions. The solubility may increase in slightly basic or acidic conditions, but be mindful of the impact on stability.

Frequently Asked Questions (FAQs)

Q1: What are the main degradation pathways for this compound?

A1: The primary degradation pathways for arylboronic acids like this compound are protodeboronation (loss of the boronic acid group), oxidation to the corresponding phenol, and formation of a cyclic trimeric anhydride known as a boroxine.[1][2][10][15] The indazole moiety itself can also be susceptible to degradation under harsh acidic or basic conditions.

Q2: How can I monitor the stability of my this compound solution?

A2: The stability can be monitored using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): A stability-indicating HPLC method can separate the parent compound from its degradants, allowing for quantification of its purity over time.[9][20][21]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Useful for identifying the mass of degradation products, which helps in elucidating the degradation pathway.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can show the appearance of signals corresponding to degradation products. 11B NMR is particularly useful for observing changes in the boron environment and can distinguish between the boronic acid, boronate esters, and boroxines.[5][22][23][24][25][26]

Q3: Are there any chemical modifications that can improve the stability of this compound?

A3: Yes, converting the boronic acid to a more stable derivative is a common strategy. These derivatives can often be used directly in reactions, where they slowly release the active boronic acid under the reaction conditions. Common examples include:

  • Boronate Esters: Formation of an ester with a diol, such as pinacol or diethanolamine, can protect the boronic acid group.[27][28][29][30] Diethanolamine (DABO) boronates are known to be air- and water-stable.[27][28]

  • Trifluoroborate Salts: Conversion to the corresponding potassium trifluoroborate salt (R-BF3K) significantly increases stability towards air and moisture.[31]

  • MIDA Boronates: N-methyliminodiacetic acid (MIDA) boronates are highly stable crystalline solids that can be easily handled and are compatible with various reaction conditions, slowly releasing the boronic acid in the presence of a mild aqueous base.[31]

Q4: What is the expected effect of temperature on the stability of this compound in solution?

A4: Generally, increasing the temperature will accelerate the rate of all degradation pathways, including protodeboronation, oxidation, and boroxine formation.[15] Therefore, it is advisable to store solutions at low temperatures (e.g., 2-8 °C) and perform reactions at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation

Table 1: Illustrative Example of pH and Temperature Effects on the Stability of a Heterocyclic Arylboronic Acid in Aqueous Solution over 24 hours.

Disclaimer: The following data is illustrative and based on general principles for arylboronic acids. Specific stability data for this compound is not currently available in the public domain.

pHTemperature (°C)% Purity Remaining (Illustrative)Major Degradation Product (Likely)
42585%4-methyl-1H-indazole (Protodeboronation)
45060%4-methyl-1H-indazole (Protodeboronation)
72595%4-methyl-1H-indazol-5-ol (Oxidation)
75080%4-methyl-1H-indazol-5-ol (Oxidation)
102570%4-methyl-1H-indazole (Protodeboronation)
105045%4-methyl-1H-indazole (Protodeboronation)

Experimental Protocols

Protocol: General Method for Monitoring the Stability of this compound by HPLC

1. Objective: To assess the stability of this compound in a given solvent system over time.

2. Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water, methanol)

  • Buffers for pH control (e.g., phosphate, acetate)

  • HPLC system with a UV detector

  • C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)

3. Sample Preparation:

  • Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in the desired solvent system.

  • Divide the stock solution into several vials for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

  • Store the vials under the desired experimental conditions (e.g., specific temperature, light or dark).

4. HPLC Method (Example):

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound)

  • Injection Volume: 10 µL

5. Analysis:

  • Inject a sample at t=0 to obtain the initial purity and peak area of the parent compound.

  • At each subsequent time point, inject a sample from the corresponding vial.

  • Calculate the percentage of the parent compound remaining by comparing its peak area at each time point to the peak area at t=0.

  • Monitor for the appearance and growth of new peaks, which correspond to degradation products.

Visualizations

degradation_pathways main This compound protodeboronation 4-methyl-1H-indazole main->protodeboronation + H₂O (Acid/Base catalysis) oxidation 4-methyl-1H-indazol-5-ol main->oxidation + [O] (e.g., Air) boroxine Boroxine Trimer main->boroxine - 3 H₂O (Anhydrous cond.)

Caption: Major degradation pathways for this compound.

troubleshooting_workflow start Instability Observed (e.g., Low Yield, Impurities) check_conditions Review Experimental Conditions start->check_conditions ph Is pH controlled? check_conditions->ph pH solvent Is solvent anhydrous/aprotic? check_conditions->solvent Solvent atmosphere Is atmosphere inert? check_conditions->atmosphere Atmosphere ph->solvent Yes adjust_ph Adjust to pH 6-8 ph->adjust_ph No solvent->atmosphere Yes change_solvent Use ACN, THF, or Dioxane solvent->change_solvent No use_inert Use N₂ or Ar atmosphere->use_inert No re_evaluate Re-evaluate Stability atmosphere->re_evaluate Yes adjust_ph->re_evaluate change_solvent->re_evaluate use_inert->re_evaluate

Caption: Troubleshooting workflow for improving stability in solution.

References

Validation & Comparative

Navigating the NMR Landscape for (4-methyl-1H-indazol-5-yl)boronic acid: A Guide to Validation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise structural confirmation of building blocks like (4-methyl-1H-indazol-5-yl)boronic acid is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this validation. This guide provides a comparative framework for the NMR analysis of this compound, offering insights into expected spectral data and outlining the necessary experimental protocols.

While specific, publicly available ¹H and ¹³C NMR spectra for this compound (CAS: 1245816-09-4) are not readily found in the scientific literature, we can predict the expected spectral characteristics based on the analysis of structurally related compounds. This guide will use comparative data from similar indazole and boronic acid derivatives to provide a robust framework for validation.

Comparative NMR Data Analysis

The validation of this compound relies on the careful analysis of its ¹H and ¹³C NMR spectra. The expected chemical shifts and coupling constants can be benchmarked against known values for related structures. The following tables summarize the anticipated NMR data for the target compound in comparison to a structurally similar alternative, (1-methyl-1H-indazol-5-yl)boronic acid.

Table 1: Predicted ¹H NMR Data Comparison

CompoundAromatic Protons (δ, ppm)Methyl Protons (δ, ppm)NH Proton (δ, ppm)B(OH)₂ Protons (δ, ppm)
This compound (Predicted)7.0 - 8.5~2.5 (s, 3H)12.0 - 13.0 (br s)8.0 - 8.5 (br s)
(1-methyl-1H-indazol-5-yl)boronic acid (Reference)7.2 - 8.3~4.0 (s, 3H)-8.0 - 8.5 (br s)

Table 2: Predicted ¹³C NMR Data Comparison

CompoundAromatic Carbons (δ, ppm)Methyl Carbon (δ, ppm)C-B Carbon (δ, ppm)
This compound (Predicted)110 - 145~15125 - 135
(1-methyl-1H-indazol-5-yl)boronic acid (Reference)109 - 142~35128 - 138

Experimental Protocols

Accurate NMR data acquisition is contingent on meticulous experimental procedures. The following protocols are recommended for the synthesis and NMR analysis of this compound.

Synthesis of this compound

A plausible synthetic route involves the ortho-lithiation of a protected 4-methyl-1H-indazole followed by reaction with a trialkyl borate and subsequent hydrolysis.

  • Protection of Indazole NH: React 4-methyl-1H-indazole with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in the presence of a base like triethylamine in a solvent such as dichloromethane.

  • Ortho-lithiation and Borylation: Dissolve the protected indazole in an anhydrous aprotic solvent like tetrahydrofuran (THF) and cool to -78 °C. Add a strong base, such as n-butyllithium, dropwise to effect lithiation at the 5-position. After stirring, add a trialkyl borate (e.g., triisopropyl borate) and allow the reaction to warm to room temperature.

  • Deprotection and Hydrolysis: Quench the reaction with an aqueous acid solution (e.g., 1M HCl) and stir to hydrolyze the borate ester and remove the protecting group.

  • Purification: Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

NMR Sample Preparation and Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as the chemical shifts of the B(OH)₂ and NH protons are solvent-dependent.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay. Integration of the peaks should be performed to determine the relative number of protons.

  • ¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): To unambiguously assign all proton and carbon signals, it is advisable to perform 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

Visualizing the Validation Workflow

The logical flow of validating this compound through NMR analysis can be visualized as follows:

Validation_Workflow cluster_synthesis Synthesis cluster_analysis NMR Analysis Start Start: 4-methyl-1H-indazole Protection NH Protection Start->Protection Lithiation Ortho-lithiation Protection->Lithiation Borylation Borylation Lithiation->Borylation Hydrolysis Hydrolysis & Deprotection Borylation->Hydrolysis Purification Purification Hydrolysis->Purification Product Product: this compound Purification->Product SamplePrep Sample Preparation Product->SamplePrep H1_NMR 1D ¹H NMR SamplePrep->H1_NMR C13_NMR 1D ¹³C NMR SamplePrep->C13_NMR Data_Analysis Spectral Data Analysis H1_NMR->Data_Analysis C13_NMR->Data_Analysis TwoD_NMR 2D NMR (COSY, HSQC, HMBC) TwoD_NMR->Data_Analysis Data_Analysis->TwoD_NMR If needed Structure_Validation Structure Validation Data_Analysis->Structure_Validation

Comparative LC-MS Analysis of a Kinase Inhibitor Scaffold Synthesized with (4-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the Liquid Chromatography-Mass Spectrometry (LC-MS) characterization of a representative kinase inhibitor scaffold synthesized via a Suzuki-Miyaura cross-coupling reaction utilizing (4-methyl-1H-indazol-5-yl)boronic acid. The data presented herein is based on established methodologies for the analysis of substituted indazole derivatives, offering a practical framework for researchers engaged in the synthesis and characterization of novel chemical entities.

The indazole moiety is a privileged scaffold in medicinal chemistry, frequently found in potent kinase inhibitors. The use of specific building blocks like this compound allows for the precise introduction of this core into target molecules. Accurate LC-MS characterization is critical to confirm the identity, purity, and stability of these synthesized compounds.

Hypothetical Synthesis Overview

For the purpose of this guide, we will consider the synthesis of 5-(4-methoxyphenyl)-4-methyl-1H-indazole (Compound A) via a Suzuki-Miyaura coupling reaction between this compound and 4-iodoanisole. This reaction is representative of common strategies for generating biaryl scaffolds for kinase inhibitor development. As a comparator, we will consider the characterization of a potential isomeric impurity, 6-(4-methoxyphenyl)-4-methyl-1H-indazole (Compound B), which could arise from impurities in the starting boronic acid.

Data Presentation: LC-MS Characterization

The following tables summarize the expected quantitative data from the LC-MS analysis of Compound A and a potential alternative, Compound B.

Table 1: LC-MS Parameters and Expected Results for Synthesized Compounds

ParameterCompound ACompound B (Alternative)
Compound Name 5-(4-methoxyphenyl)-4-methyl-1H-indazole6-(4-methoxyphenyl)-4-methyl-1H-indazole
Molecular Formula C₁₅H₁₄N₂OC₁₅H₁₄N₂O
Molecular Weight 238.29 g/mol 238.29 g/mol
Expected [M+H]⁺ (m/z) 239.118239.118
Expected Retention Time (RT) Approx. 5.8 minApprox. 6.2 min
Key MS/MS Fragments (m/z) 224.1 ([M+H-CH₃]⁺), 196.1 ([M+H-CH₃-CO]⁺), 181.1, 168.1, 132.1224.1 ([M+H-CH₃]⁺), 196.1 ([M+H-CH₃-CO]⁺), 181.1, 168.1, 132.1

Note: While the parent mass and major fragments are expected to be identical for isomers, their relative abundances may differ. The primary distinguishing characteristic in an LC-MS experiment would be the chromatographic retention time.

Experimental Protocols

The following protocols are adapted from established methods for the analysis of indazole derivatives and are suitable for the characterization of the compounds described.

Sample Preparation
  • Stock Solution Preparation: Accurately weigh 1 mg of the synthesized compound and dissolve it in 1 mL of methanol or dimethyl sulfoxide (DMSO) to prepare a 1 mg/mL stock solution.

  • Working Solution: Dilute the stock solution with a 50:50 (v/v) mixture of acetonitrile and water to a final concentration of 10 µg/mL.

  • Filtration: Filter the working solution through a 0.22 µm syringe filter into an LC autosampler vial to remove any particulate matter.

Liquid Chromatography (LC) Conditions
  • Instrument: UHPLC or HPLC system.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% to 95% B

    • 8-10 min: 95% B

    • 10-10.1 min: 95% to 5% B

    • 10.1-12 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 5 µL.

Mass Spectrometry (MS) Conditions
  • Instrument: Triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI), positive mode.

  • Capillary Voltage: 3.5 kV.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Cone Gas Flow: 50 L/hr.

  • Desolvation Gas Flow: 800 L/hr.

  • Scan Mode: Full Scan (m/z 100-500) and Tandem MS (MS/MS) of the expected parent ion (m/z 239.1).

  • Collision Gas: Argon.

  • Collision Energy: Ramped from 10-40 eV to generate fragment ions.

Visualizations

The following diagrams illustrate the experimental workflow and a relevant biological context for the synthesized compounds.

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis LC-MS Analysis A This compound C Suzuki-Miyaura Coupling (Pd Catalyst, Base) A->C B 4-Iodoanisole B->C D Crude Product (5-(4-methoxyphenyl)-4-methyl-1H-indazole) C->D E Column Chromatography D->E F Pure Compound E->F G Sample Preparation (Dilution, Filtration) F->G H LC Separation G->H I MS Detection (ESI+, Full Scan, MS/MS) H->I J Data Analysis (RT, m/z, Fragmentation) I->J

Caption: Experimental workflow from synthesis to LC-MS analysis.

G cluster_pathway Kinase Signaling Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (RTK) GrowthFactor->Receptor Kinase Kinase (e.g., AKT) Receptor->Kinase activates Substrate Substrate Protein Kinase->Substrate phosphorylates PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Response Cellular Response (Proliferation, Survival) PhosphoSubstrate->Response Inhibitor Synthesized Inhibitor (Compound A) Inhibitor->Kinase inhibits

Caption: Inhibition of a generic kinase signaling pathway.

comparing reactivity of (4-methyl-1H-indazol-5-yl)boronic acid with other indazole boronic acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of (4-methyl-1H-indazol-5-yl)boronic acid with other indazole boronic acid isomers. The analysis is based on established principles of organic chemistry and supported by experimental data from peer-reviewed literature. The primary focus is on the widely used palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery for constructing complex molecular architectures.[1][2][3]

Executive Summary

The reactivity of indazole boronic acids in Suzuki-Miyaura coupling is significantly influenced by the position of the boronic acid group on the indazole ring. Experimental evidence suggests that indazol-5-yl boronic acid derivatives are generally more reactive than their 4-yl and 6-yl counterparts.[4] This is attributed to the electronic properties of the indazole nucleus, where the C5 position exhibits higher electrophilicity.[4] The presence of a methyl group at the C4 position, as in this compound, is expected to have a modest electronic effect on the reactivity of the C5 boronic acid, but the positional reactivity trend is likely to be maintained.

Data Presentation: Reactivity in Suzuki-Miyaura Coupling

Indazole Boronic Acid DerivativeCoupling PartnerCatalystBaseSolventYield (%)
N-THP-indazol-4-yl boronic ester2-bromo-4-chloroquinolinePd(PPh₃)₄Cs₂CO₃1,4-Dioxane32-60%
N-THP-indazol-5-yl boronic ester 2-bromo-4-chloroquinoline Pd(PPh₃)₄ Cs₂CO₃ 1,4-Dioxane 80-90%
N-THP-indazol-6-yl boronic ester2-bromo-4-chloroquinoline2-bromo-4-chloroquinolinePd(PPh₃)₄Cs₂CO₃1,4-Dioxane

Data adapted from literature describing the synthesis of indazole-quinoline hybrids. The yields are presented as a range to reflect reactions with different substituted quinolines. The indazol-5-yl boronic ester consistently provided higher yields, indicating greater reactivity.[4]

Experimental Protocols

The following is a generalized, representative protocol for the Suzuki-Miyaura cross-coupling of an indazole boronic acid with an aryl halide, based on common methodologies reported in the literature.[2][5][6]

Materials:

  • Indazole boronic acid derivative (1.0 equiv)

  • Aryl halide (e.g., aryl bromide) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (0.05 equiv)

  • Base (e.g., K₂CO₃ or Cs₂CO₃) (3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane/water mixture, 4:1)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask or sealed tube, add the indazole boronic acid, aryl halide, palladium catalyst, and base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous solvent via syringe.

  • Stir the reaction mixture at a specified temperature (e.g., 90-100 °C) for the required time (typically 8-24 hours).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with an organic solvent (e.g., ethyl acetate).

  • The filtrate is then washed with water and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to yield the desired biaryl product.

Mandatory Visualizations

Logical Relationship of Indazole Boronic Acid Reactivity

cluster_reactivity Comparative Reactivity in Suzuki Coupling cluster_reason Underlying Principle Indazole_5_yl Indazol-5-yl Boronic Acid (Higher Reactivity) Indazole_6_yl Indazol-6-yl Boronic Acid (Moderate Reactivity) Indazole_5_yl->Indazole_6_yl > Reason Electronic Properties: Higher electrophilicity of C5 position in the indazole nucleus Indazole_5_yl->Reason Indazole_4_yl Indazol-4-yl Boronic Acid (Lower Reactivity) Indazole_6_yl->Indazole_4_yl >

Caption: Relative reactivity of indazole boronic acid isomers.

Experimental Workflow for Suzuki-Miyaura Coupling

Start 1. Combine Reagents (Indazole Boronic Acid, Aryl Halide, Catalyst, Base) Inert 2. Inert Atmosphere (Evacuate & Backfill with Ar/N2) Start->Inert Solvent 3. Add Solvent (e.g., Dioxane/H2O) Inert->Solvent Heat 4. Heat & Stir (e.g., 90-100 °C) Solvent->Heat Workup 5. Reaction Workup (Filter, Extract, Dry) Heat->Workup Monitor (TLC/LCMS) Purify 6. Purify (Column Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Generalized workflow for Suzuki-Miyaura cross-coupling.

Indazole Derivatives in KRAS Signaling Pathway

Indazole derivatives have been identified as agonists of SOS1, a crucial component in the KRAS signaling pathway, which is frequently dysregulated in various cancers.[7]

RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 SOS1 SOS1 (Guanine Nucleotide Exchange Factor) GRB2->SOS1 KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP Promotes exchange GDP for GTP KRAS_GTP KRAS-GTP (Active) KRAS_GDP->KRAS_GTP GTP KRAS_GTP->KRAS_GDP GDP RAF RAF Kinase KRAS_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Indazole Indazole Derivative (SOS1 Agonist)[7] Indazole->SOS1 Activates

References

(4-methyl-1H-indazol-5-yl)boronic acid vs. its Boronate Esters in Suzuki Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of boron reagent in Suzuki-Miyaura cross-coupling reactions is a critical parameter influencing reaction efficiency, stability, and overall synthetic strategy. This guide provides an objective comparison between (4-methyl-1H-indazol-5-yl)boronic acid and its corresponding boronate esters, supported by experimental data, to facilitate informed reagent selection in the synthesis of complex molecules.

The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The choice between a free boronic acid and its esterified counterpart, typically a pinacol ester, involves a well-understood trade-off between reactivity and stability. Boronic acids are generally more reactive but are often less stable, being prone to protodeboronation and trimerization to form boroxines. Conversely, boronate esters exhibit enhanced stability, facilitating purification and long-term storage, though sometimes at the cost of reduced reactivity.

Quantitative Performance Comparison

The following table summarizes representative experimental data for the Suzuki-Miyaura coupling of this compound and a closely related indazolylboronic acid pinacol ester with aryl halides. It is important to note that the data for the boronate ester is for a structurally similar compound due to the lack of directly comparable published results for the exact this compound pinacol ester under identical conditions.

ParameterThis compound1-(THP)-1H-Indazol-5-ylboronic acid pinacol ester
Coupling Partner 2-bromo-5-fluoropyridine4-Iodoanisole
Catalyst PdCl₂(dppf)Pd(PPh₃)₄
Base Na₂CO₃Cs₂CO₃
Solvent 1,4-Dioxane/H₂O1,4-Dioxane
Temperature 100 °CReflux
Reaction Time 16 hours18 hours
Yield 85%98%
Reference Patent WO2012065131A1Crestey et al., Synlett, 2009 , (4), 615-619

Experimental Protocols

General Suzuki-Miyaura Coupling Protocol using this compound

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of heteroaryl boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 2-bromo-5-fluoropyridine, 1.2 equiv)

  • Palladium catalyst (e.g., PdCl₂(dppf), 3 mol%)

  • Base (e.g., Na₂CO₃, 2.0 equiv)

  • Degassed solvent (e.g., 1,4-Dioxane/H₂O, 4:1)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry reaction vessel, add this compound, the aryl halide, the palladium catalyst, and the base.

  • Evacuate and backfill the vessel with an inert gas three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction to the desired temperature (e.g., 100 °C) and stir vigorously.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthesis and Suzuki-Miyaura Coupling of 1-(THP)-1H-Indazol-5-ylboronic acid pinacol ester

This protocol is based on the work of Crestey et al. (2009).

Synthesis of the Boronate Ester:

  • To a solution of 5-bromo-1-(THP)-1H-indazole in anhydrous 1,4-dioxane, add bis(pinacolato)diboron, potassium acetate, and PdCl₂(dppf).

  • Heat the mixture under an inert atmosphere at reflux for the required time.

  • After cooling, filter the reaction mixture and concentrate the filtrate.

  • Purify the residue by column chromatography to yield the desired pinacol ester.

Suzuki-Miyaura Coupling:

  • In a reaction vessel, combine the 1-(THP)-1H-indazol-5-ylboronic acid pinacol ester (1.0 equiv), the aryl halide (e.g., 4-iodoanisole, 1.1 equiv), Pd(PPh₃)₄ (5 mol%), and Cs₂CO₃ (2.5 equiv).

  • Add anhydrous 1,4-dioxane and reflux the mixture under an inert atmosphere for 18 hours.

  • Work-up and purify the product as described in the general protocol above.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a general experimental workflow for comparing the performance of boronic acids and their esters.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow cluster_prep Reagent Preparation cluster_reaction Suzuki Coupling Reaction cluster_analysis Analysis and Comparison Boronic_Acid This compound Reaction_Setup_BA Setup with Boronic Acid Boronic_Acid->Reaction_Setup_BA Boronate_Ester (4-methyl-1H-indazol-5-yl)boronate ester Reaction_Setup_BE Setup with Boronate Ester Boronate_Ester->Reaction_Setup_BE Reaction_Monitoring Monitor Progress (TLC, LC-MS) Reaction_Setup_BA->Reaction_Monitoring Reaction_Setup_BE->Reaction_Monitoring Workup_Purification_BA Work-up & Purification (BA) Reaction_Monitoring->Workup_Purification_BA Workup_Purification_BE Work-up & Purification (BE) Reaction_Monitoring->Workup_Purification_BE Time_Comparison Compare Reaction Times Reaction_Monitoring->Time_Comparison Yield_Comparison Compare Yields Workup_Purification_BA->Yield_Comparison Purity_Comparison Compare Purity Workup_Purification_BA->Purity_Comparison Workup_Purification_BE->Yield_Comparison Workup_Purification_BE->Purity_Comparison

A Comparative Guide to Boronic Acid Performance in Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Boronic Acid Yields in a Cornerstone of C-C Bond Formation.

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, prized for its versatility and functional group tolerance in constructing carbon-carbon bonds.[1][2] Central to this transformation is the organoboron reagent, typically a boronic acid, whose structure significantly influences reaction efficiency and product yield. This guide provides a comparative analysis of the performance of various boronic acids in the Suzuki-Miyaura coupling, supported by experimental data, to aid in the strategic selection of reagents for complex molecule synthesis.

Yield Comparison of Representative Boronic Acids

The efficacy of a boronic acid in Suzuki-Miyaura coupling is governed by a combination of electronic and steric factors.[2] The electronic nature of substituents on arylboronic acids can impact the transmetalation step of the catalytic cycle, while steric hindrance around the boron center can impede the approach of the palladium complex. The following table summarizes yields for a selection of boronic acids in coupling reactions with various aryl halides. It is important to note that reaction conditions are often optimized for specific substrates and may vary between studies.

Boronic AcidCoupling PartnerCatalyst / LigandBaseSolventYield (%)
Phenylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O95
4-Methoxyphenylboronic acid4-IodoanisolePd-PEPPSI-IPrKOt-BuTolueneHigh Yield
4-Methylphenylboronic acid4-BromoacetophenonePd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O98
4-Trifluoromethylphenylboronic acid4-ChloroanisolePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O91
2-Nitrophenylboronic acid4-ChlorotoluenePd(dppf)Cl₂K₂CO₃Dioxane/H₂O85
2-Thienylboronic acid4-BromoanisolePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O85
5-Pyrimidinylboronic acid3-BromopyridinePd(PPh₃)₄Na₂CO₃Dioxane/H₂O88
Cyclohexylboronic acid2,4,6-Triisopropylphenyl bromidePd(OAc)₂ / AntPhosK₃PO₄Toluene72

Key Factors Influencing Boronic Acid Reactivity

Electronic Effects: The electronic properties of substituents on arylboronic acids play a crucial role. Electron-donating groups (e.g., -OCH₃, -CH₃) generally enhance the rate of transmetalation, leading to higher yields.[3] Conversely, electron-withdrawing groups (e.g., -CF₃, -NO₂) can decrease the nucleophilicity of the organic group, potentially slowing down the reaction. However, with optimized catalyst systems, high yields can still be achieved.[4]

Steric Hindrance: Sterically demanding boronic acids, particularly those with ortho-substituents, can present challenges for the Suzuki-Miyaura coupling.[5] The increased bulk around the boron atom can hinder the formation of the key intermediate in the transmetalation step. The use of bulky, electron-rich phosphine ligands on the palladium catalyst can often overcome these steric barriers.

Heteroaryl Boronic Acids: The inclusion of heteroaromatic moieties is vital in medicinal chemistry. Heteroaryl boronic acids, such as those derived from pyridine, pyrimidine, and thiophene, are generally effective coupling partners.[1] However, the presence of heteroatoms can sometimes lead to catalyst inhibition. For instance, the nitrogen atom in 2-pyridylboronic acids can coordinate to the palladium center, a challenge often referred to as the "2-pyridyl problem".[1] The use of more stable boronic esters or highly active catalysts can mitigate these issues.

Experimental Protocols

A generalized and reproducible experimental protocol is essential for successful synthesis. Below is a representative procedure for a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • Aryl halide (1.0 mmol, 1.0 equiv)

  • Boronic acid (1.2 mmol, 1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%)

  • Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)

  • Degassed solvent (e.g., a mixture of Toluene, Ethanol, and Water)

Procedure:

  • To a flame-dried Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). This cycle should be repeated three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC or GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired biaryl compound.

Visualizing the Suzuki-Miyaura Catalytic Cycle and Experimental Workflow

To further elucidate the reaction, the following diagrams illustrate the catalytic cycle and a general workflow for boronic acid selection.

Suzuki_Miyaura_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition ArPdX Ar-Pd(II)L₂-X Pd0->ArPdX OA->ArPdX Ar-X TM Transmetalation ArPdAr Ar-Pd(II)L₂-Ar' ArPdX->ArPdAr TM->ArPdAr Ar'-B(OH)₂ / Base ArPdAr->Pd0 RE Reductive Elimination RE->Pd0 Ar-Ar' p1 p2 p3 p4

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Boronic_Acid_Selection_Workflow Start Define Target Biaryl Assess_Partners Assess Electronic & Steric Properties of Both Coupling Partners Start->Assess_Partners Standard_Conditions Standard Boronic Acid (e.g., Phenylboronic acid) Assess_Partners->Standard_Conditions Unsubstituted or Electron-Neutral Electron_Rich Electron-Rich Boronic Acid Assess_Partners->Electron_Rich Electron-Donating Substituents Electron_Poor Electron-Poor Boronic Acid Assess_Partners->Electron_Poor Electron-Withdrawing Substituents Sterically_Hindered Sterically Hindered Boronic Acid Assess_Partners->Sterically_Hindered Ortho-Substituents Heteroaryl Heteroaryl Boronic Acid Assess_Partners->Heteroaryl Heterocyclic Moiety Choose_Catalyst Select Appropriate Catalyst System (Ligand & Base) Standard_Conditions->Choose_Catalyst Electron_Rich->Choose_Catalyst Electron_Poor->Choose_Catalyst Sterically_Hindered->Choose_Catalyst Heteroaryl->Choose_Catalyst Standard_Catalyst Standard Catalyst (e.g., Pd(PPh₃)₄, Na₂CO₃) Choose_Catalyst->Standard_Catalyst Standard Coupling Bulky_Ligand_Catalyst Bulky Ligand Catalyst (e.g., XPhos, SPhos) Choose_Catalyst->Bulky_Ligand_Catalyst Steric Hindrance Active_Catalyst Highly Active Catalyst System Choose_Catalyst->Active_Catalyst Challenging Substrate Optimize Optimize Reaction Conditions (Temp, Solvent, Time) Standard_Catalyst->Optimize Bulky_Ligand_Catalyst->Optimize Active_Catalyst->Optimize

Caption: A decision workflow for selecting a boronic acid and catalyst system.

References

A Comparative Guide to C-C Coupling Reagents: Alternatives to (4-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the construction of carbon-carbon (C-C) bonds is a fundamental transformation in the synthesis of complex organic molecules. The Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids such as (4-methyl-1H-indazol-5-yl)boronic acid, is a cornerstone of this field. However, the stability and reactivity of boronic acids can sometimes present challenges. This guide provides an objective comparison of alternative reagents to this compound for C-C coupling reactions, supported by experimental data and detailed protocols.

Executive Summary

While this compound is a versatile reagent for Suzuki-Miyaura coupling, several alternatives offer advantages in terms of stability, handling, and reactivity profile. This guide explores the use of organotrifluoroborates, MIDA boronates, organosilanes (Hiyama coupling), organotins (Stille coupling), organozincs (Negishi coupling), and Grignard reagents (Kumada coupling) as viable alternatives for the synthesis of 5-aryl-4-methyl-1H-indazoles. The choice of reagent can significantly impact reaction efficiency, functional group tolerance, and overall synthetic strategy.

Performance Comparison of C-C Coupling Reagents

The following table summarizes the performance of various organometallic reagents in C-C coupling reactions to synthesize 5-aryl-4-methyl-1H-indazoles, providing a comparative overview of their yields and reaction conditions.

Reagent TypeSpecific Reagent ExampleCoupling PartnerCatalyst/LigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Boronic Acid This compoundAryl BromidePd(dppf)Cl₂K₂CO₃DME802~70-90%[1]
Organotrifluoroborate Potassium (4-methyl-1H-indazol-5-yl)trifluoroborateAryl ChloridePd(OAc)₂ / RuPhosNa₂CO₃Ethanol8514Good to Excellent[2]
MIDA Boronate (4-methyl-1H-indazol-5-yl)-MIDA boronateAryl BromidePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10024Good to Excellent[3]
Organotin (Stille) 5-(Tributylstannyl)-1H-indazoleAryl IodidePd(PPh₃)₄ / CuI-DMFNot specifiedNot specifiedModerate[4]
Organozinc (Negishi) 3-Indazolylzinc reagentAryl IodidePd(dba)₂ / tfp-THF506-2445-86%[4]
Grignard (Kumada) Arylmagnesium Bromide5-Bromo-1H-indazoleNiCl₂(dppb)-Diethyl etherRefluxNot specifiedModerate to Good[5]
Organosilane (Hiyama) Aryl(triethoxy)silane5-Bromo-1H-indazolePd(OAc)₂ / LigandTBAFToluene120554-92%[6]

Note: Yields are indicative and can vary based on the specific substrates and reaction conditions used. Data for some reagents with the exact (4-methyl-1H-indazol-5-yl) scaffold was limited; in such cases, data from closely related indazole systems is presented.

In-Depth Analysis of Alternative Reagents

Organotrifluoroborates: Enhanced Stability and Handling

Potassium organotrifluoroborates are crystalline, free-flowing solids that exhibit remarkable stability to both air and moisture, a significant advantage over boronic acids which can be prone to dehydration to form boroxines.[7][8] This stability simplifies storage, handling, and stoichiometry control in reactions.[7] They are readily prepared from the corresponding boronic acids by treatment with potassium hydrogen fluoride (KHF₂).[8] In Suzuki-Miyaura couplings, organotrifluoroborates often serve as a "protected" form of the boronic acid, slowly hydrolyzing in situ to the active species.[8]

MIDA Boronates: Controlled Reactivity and Iterative Coupling

N-methyliminodiacetic acid (MIDA) boronates are another class of air- and moisture-stable crystalline solids.[3][4] The MIDA ligand protects the boron center, rendering the reagent unreactive under anhydrous cross-coupling conditions.[3] Deprotection to the corresponding boronic acid is readily achieved using mild aqueous base, allowing for a slow-release strategy that can be beneficial for challenging couplings or for performing iterative cross-coupling sequences.[3][9] This feature makes MIDA boronates particularly valuable in complex molecule synthesis.

Organosilanes (Hiyama Coupling): A Fluoride-Activated Alternative

The Hiyama coupling utilizes organosilanes as the nucleophilic partner.[10] A key feature of this reaction is the requirement for an activating agent, typically a fluoride source like tetrabutylammonium fluoride (TBAF), to generate a hypervalent silicon species that facilitates transmetalation.[10] Organosilanes are generally stable, low-toxicity reagents.[10] The Hiyama-Denmark coupling is a modification that uses silanols and avoids the need for a fluoride activator.[11]

Organotins (Stille Coupling): High Functional Group Tolerance

The Stille coupling employs organotin reagents (stannanes) and is known for its excellent functional group tolerance and mild reaction conditions.[12] Organostannanes are stable to air and moisture and can be prepared and stored.[12] However, a significant drawback of this methodology is the high toxicity of organotin compounds and the difficulty in removing tin byproducts from the reaction mixture.[12]

Organozincs (Negishi Coupling): High Reactivity and Broad Scope

The Negishi coupling involves the reaction of organozinc reagents with organic halides.[13] Organozinc reagents exhibit high reactivity, allowing for the coupling of a wide range of substrates, including those with sp³, sp², and sp hybridized carbon atoms.[14] While highly effective, organozinc reagents are often sensitive to air and moisture, typically requiring their in situ generation.[13]

Grignard Reagents (Kumada Coupling): A Cost-Effective Option

The Kumada coupling was one of the first transition metal-catalyzed cross-coupling reactions to be developed and utilizes readily available and cost-effective Grignard reagents.[5][15] The reaction can be catalyzed by either palladium or nickel complexes.[15] A major limitation of the Kumada coupling is the high reactivity of Grignard reagents, which leads to poor functional group tolerance.[15]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-1-ethyl-1H-indazole

A mixture of 5-bromo-1-ethyl-1H-indazole, the corresponding arylboronic acid (1.2 equivalents), potassium carbonate (2.0 equivalents), and [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂, 5 mol%) in dimethoxyethane (DME) is heated at 80 °C for 2 hours under an inert atmosphere.[16] After cooling, the reaction mixture is diluted with water and extracted with an organic solvent. The combined organic layers are dried, concentrated, and purified by chromatography to afford the desired 5-aryl-1-ethyl-1H-indazole.[16]

General Procedure for Negishi Coupling of N-Protected 3-Iodoindazoles

To a solution of the N-protected 3-iodoindazole in anhydrous THF is added a solution of the arylzinc reagent (prepared in situ or from a commercial source). Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%) and a suitable phosphine ligand (e.g., tri(2-furyl)phosphine, 4 mol%) are then added.[4] The reaction mixture is stirred at 50 °C for 6-24 hours under an inert atmosphere.[4] Upon completion, the reaction is quenched, and the product is isolated and purified by standard procedures.[4]

Logical Workflow for Reagent Selection

The choice of an alternative reagent to this compound depends on several factors, including the desired functional group tolerance, the stability requirements of the starting materials and intermediates, and the overall synthetic strategy. The following diagram illustrates a logical workflow for selecting an appropriate C-C coupling reagent.

Reagent_Selection start Start: Need for C-C Coupling with Indazole Scaffold boronic_acid This compound start->boronic_acid alternatives Consider Alternatives boronic_acid->alternatives Challenges with Boronic Acid? stability High Stability & Easy Handling? alternatives->stability trifluoroborate Organotrifluoroborate stability->trifluoroborate Yes mida MIDA Boronate stability->mida Yes reactivity_control Need for Controlled Reactivity / Iterative Coupling? stability->reactivity_control No reactivity_control->mida Yes functional_group High Functional Group Tolerance? reactivity_control->functional_group No stille Organotin (Stille) (High Toxicity) functional_group->stille Yes negishi Organozinc (Negishi) (Moisture Sensitive) functional_group->negishi Yes cost Cost-Effective & Readily Available? functional_group->cost No kumada Grignard (Kumada) (Low FG Tolerance) cost->kumada Yes other_methods Other Considerations cost->other_methods No hiyama Organosilane (Hiyama) (Requires Activator) other_methods->hiyama

Caption: Workflow for selecting an alternative C-C coupling reagent.

Conclusion

While this compound remains a powerful tool for C-C bond formation, a variety of alternative reagents offer distinct advantages that can be leveraged to overcome specific synthetic challenges. Organotrifluoroborates and MIDA boronates provide enhanced stability and handling properties, while Stille and Negishi couplings offer broader functional group tolerance, albeit with their own set of considerations regarding toxicity and reagent sensitivity. The Kumada and Hiyama couplings present additional options with their own unique characteristics. By understanding the comparative performance and experimental nuances of these alternative reagents, researchers can make more informed decisions to optimize their synthetic routes and accelerate the drug discovery and development process.

References

A Comparative Guide to Analytical Techniques for Purity Assessment of (4-methyl-1H-indazol-5-yl)boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates like (4-methyl-1H-indazol-5-yl)boronic acid is paramount for safety, efficacy, and regulatory compliance. This guide provides an objective comparison of key analytical techniques for the purity assessment of this and structurally related boronic acid derivatives, supported by experimental data and detailed methodologies.

Introduction to Purity Assessment of Boronic Acids

This compound is a key building block in medicinal chemistry, often utilized in Suzuki-Miyaura coupling reactions to synthesize complex organic molecules. Its purity is critical as impurities can affect reaction yields, downstream product quality, and the pharmacological profile of the final compound. Common impurities may include starting materials, by-products from synthesis, isomers, and degradation products such as boroxines (anhydrides of boronic acids). The analytical techniques employed for purity assessment must be able to separate and quantify the main component from these potential impurities with high sensitivity and specificity.

Comparison of Key Analytical Techniques

The selection of an appropriate analytical technique depends on several factors, including the nature of the impurities, the required sensitivity, and the available instrumentation. This section compares the performance of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), Capillary Electrophoresis (CE), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

Data Presentation: Quantitative Performance of Analytical Methods

The following tables summarize the quantitative performance of commonly employed analytical techniques for the assessment of boronic acid derivatives. The data presented is a synthesis from various studies on aromatic boronic acids and serves as a representative comparison.

Table 1: Chromatographic and Electrophoretic Techniques

ParameterHPLC with UV DetectionUPLC-ESI-MS[1]GC-MS (after derivatization)[2]Non-Aqueous Capillary Electrophoresis (NACE)[3]
Limit of Detection (LOD) ~1 µM[4]0.1 µg/mL[1]0.16 µg/mL (for BPD)Not explicitly stated, but high sensitivity
Limit of Quantitation (LOQ) Not specified1.0 µg/mL[1]2.5 ppm (for derivatized BBA)[2]S/N of 10 at 0.5% level[3]
Linearity (R²) >0.99 (typical)>0.98[1]>0.99 (typical)Not specified
Recovery 98-102% (typical)97.1 - 105.7%[1]Not specified80 - 120%[3]
Precision (%RSD) <2% (typical)<2.0%[1]Not specifiedNot specified
Key Advantage Robust, widely availableHigh throughput, no derivatization needed[1]High sensitivity for volatile impuritiesExcellent for labile compounds, avoids hydrolysis[3]
Key Disadvantage Potential for on-column hydrolysisIon suppression effectsRequires derivatizationLower concentration sensitivity than MS

Table 2: Spectroscopic Techniques

Parameter¹H NMR¹¹B NMR
Primary Use Structural elucidation, quantification of major components and impuritiesStructural confirmation of boron species, pKa determination[5]
Quantitative Capability qNMR for assay and impurity quantificationCan be used for quantitative analysis[6]
Sensitivity Lower than chromatographic methodsLower than ¹H NMR
Key Advantage Provides detailed structural information without a reference standard for every impuritySpecific for boron-containing compounds, distinguishes between boronic acid and boronate esters[5]
Key Disadvantage Signal overlap in complex mixtures, lower sensitivityRequires quartz NMR tubes, broad signals can complicate quantification

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for aromatic boronic acids and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC)

This method is suitable for the routine purity assessment of this compound.

  • Chromatographic System: An HPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm). A column with low silanol activity is recommended to minimize on-column hydrolysis.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, and gradually increase it to elute more hydrophobic impurities. For example, 5% to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in a mixture of water and acetonitrile.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

This high-throughput method is ideal for rapid analysis and identification of impurities.[1]

  • Chromatographic System: A UPLC system coupled to an electrospray ionization mass spectrometer (ESI-MS).

  • Column: Acquity UPLC BEH C18 (e.g., 2.1 x 50 mm, 1.7 µm).[1]

  • Mobile Phase A: 10 mM Ammonium acetate in water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: A rapid gradient of 1-2 minutes can be employed for high-throughput analysis.[1]

  • Flow Rate: 0.4 - 0.6 mL/min.

  • MS System:

    • Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.

    • Mass Range: m/z 100 - 500.

Gas Chromatography-Mass Spectrometry (GC-MS)

This technique is suitable for the analysis of thermally stable and volatile impurities, or after derivatization of the boronic acid.

  • Derivatization (Silylation):

    • Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., pyridine).

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Heat the mixture at 60-70°C for 30 minutes.

  • GC System:

    • Injector Temperature: 250°C.

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.

  • MS System:

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40 - 550.

Non-Aqueous Capillary Electrophoresis (NACE)

NACE is particularly useful for analyzing boronic acids and their esters that are prone to hydrolysis.[3]

  • CE System: A capillary electrophoresis instrument with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): A solution of a buffer (e.g., ammonium acetate) in a non-aqueous solvent like acetonitrile or methanol.

  • Voltage: 20-30 kV.

  • Injection: Hydrodynamic injection.

  • Detection: UV at 254 nm.

  • Sample Preparation: Dissolve the sample in the BGE or a compatible non-aqueous solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for structural elucidation and quantification of the main component and impurities.

  • ¹H and ¹³C NMR:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD).

    • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Analysis: Analyze chemical shifts, coupling constants, and integration to identify and quantify components.

  • ¹¹B NMR:

    • Sample Preparation: Dissolve ~4 mg of the sample in 0.65 mL of a deuterated solvent in a quartz NMR tube.[5]

    • Instrument: A high-field NMR spectrometer equipped with a boron probe.

    • Analysis: The chemical shift will indicate the hybridization state of the boron atom (sp² for the boronic acid, sp³ for boronate esters or complexes).[5]

Mandatory Visualization

The following diagrams illustrate the workflows for the described analytical techniques, aiding in the selection of the most appropriate method.

Experimental_Workflow_Chromatography cluster_hplc HPLC / UPLC-MS Purity Assessment cluster_gc GC-MS Impurity Profiling HPLC_Start Sample Preparation (Dissolution) HPLC_Inject Injection into HPLC/UPLC System HPLC_Start->HPLC_Inject HPLC_Separation Chromatographic Separation (Reversed-Phase C18) HPLC_Inject->HPLC_Separation HPLC_Detection UV Detection HPLC_Separation->HPLC_Detection MS_Detection Mass Spectrometry (ESI-MS) HPLC_Separation->MS_Detection HPLC_Data Data Analysis (Purity Calculation) HPLC_Detection->HPLC_Data MS_Detection->HPLC_Data GC_Start Sample Preparation (Derivatization) GC_Inject Injection into GC System GC_Start->GC_Inject GC_Separation Gas Chromatographic Separation GC_Inject->GC_Separation GC_Detection Mass Spectrometry (EI-MS) GC_Separation->GC_Detection GC_Data Data Analysis (Impurity Identification) GC_Detection->GC_Data

Caption: Workflow for chromatographic purity assessment.

Experimental_Workflow_Other_Techniques cluster_ce Capillary Electrophoresis Analysis cluster_nmr NMR Spectroscopic Analysis CE_Start Sample Preparation (in BGE) CE_Inject Hydrodynamic Injection CE_Start->CE_Inject CE_Separation Electrophoretic Separation CE_Inject->CE_Separation CE_Detection UV Detection CE_Separation->CE_Detection CE_Data Data Analysis CE_Detection->CE_Data NMR_Start Sample Preparation (in Deuterated Solvent) NMR_Acquisition Acquisition of 1H, 13C, 11B Spectra NMR_Start->NMR_Acquisition NMR_Processing Spectral Processing NMR_Acquisition->NMR_Processing NMR_Analysis Structural Elucidation & Quantification NMR_Processing->NMR_Analysis

Caption: Workflow for CE and NMR analysis.

Decision_Tree Start Purity Assessment of This compound Question1 Routine QC or High-Throughput Screening? Start->Question1 HPLC HPLC-UV Question1->HPLC Routine QC UPLC_MS UPLC-MS Question1->UPLC_MS High-Throughput Question2 Compound Labile/ Prone to Hydrolysis? HPLC->Question2 UPLC_MS->Question2 NACE Non-Aqueous Capillary Electrophoresis Question2->NACE Yes Question3 Need for Structural Information/Absolute Quantification? Question2->Question3 No NMR NMR Spectroscopy (1H, 11B) Question3->NMR Yes Question4 Analysis of Volatile Impurities Needed? Question3->Question4 No GC_MS GC-MS (with Derivatization) Question4->GC_MS Yes

Caption: Decision tree for selecting an analytical technique.

References

Validating Biaryl Structures from (4-methyl-1H-indazol-5-yl)boronic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the synthesis of biaryl compounds is a cornerstone of modern medicinal chemistry. The Suzuki-Miyaura cross-coupling reaction, utilizing boronic acids, is a powerful tool for this purpose. This guide provides a comparative analysis of the use of (4-methyl-1H-indazol-5-yl)boronic acid in biaryl synthesis, focusing on the critical aspect of structural validation. We will explore the experimental methodologies for both the synthesis and the rigorous confirmation of the resulting biaryl structures, while also presenting a comparison with more stable alternatives to traditional boronic acids.

The indazole moiety is a prevalent scaffold in numerous pharmacologically active compounds, and its incorporation into biaryl structures offers a rich avenue for drug discovery. The use of this compound allows for the direct introduction of this important heterocyclic motif. However, the unambiguous confirmation of the final biaryl structure is paramount to ensure the integrity of subsequent biological and pharmacological studies.

Performance Comparison: this compound vs. Alternatives

While this compound is a direct and effective reagent for introducing the 4-methyl-1H-indazol-5-yl moiety, it shares the general limitations of boronic acids, namely potential instability and susceptibility to protodeboronation. In contrast, alternatives such as N-methyliminodiacetic acid (MIDA) boronates offer enhanced stability, facilitating easier handling, purification, and storage. The following table provides a qualitative comparison based on general trends observed for boronic acids and their MIDA boronate counterparts.

FeatureThis compound(4-methyl-1H-indazol-5-yl) MIDA Boronate
Stability Moderate; susceptible to protodeboronation and oxidation.High; often crystalline and stable to air and moisture.
Handling May require storage under inert atmosphere and at low temperatures for long-term stability.Easy to handle and weigh in air.
Purification Can be challenging to purify due to potential decomposition on silica gel.Generally compatible with standard silica gel chromatography.
Reactivity Generally more reactive, potentially leading to faster reaction times.Requires in-situ release of the boronic acid, which can be beneficial for controlled reactions.
Yield Yields can be variable and are highly dependent on reaction conditions and substrate purity.Often provides more reproducible and higher isolated yields, especially in complex syntheses.

Experimental Protocols

Representative Suzuki-Miyaura Coupling Protocol

This protocol is a representative procedure for the synthesis of a biaryl compound from this compound, adapted from established methods for similar indazole boronic acids.

Materials:

  • This compound (1.0 equiv)

  • Aryl halide (e.g., 4-bromopyridine) (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₃PO₄, 3.0 equiv)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a reaction vessel, add this compound, the aryl halide, and the palladium catalyst.

  • Add the base to the vessel.

  • Degas the solvent mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Add the degassed solvent to the reaction vessel.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir under an inert atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Perform an aqueous workup by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Structural Validation Protocols

¹H and ¹³C NMR spectra are fundamental for the structural elucidation of the synthesized biaryl compound.

Procedure:

  • Dissolve approximately 5-10 mg of the purified biaryl compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Transfer the solution to an NMR tube.

  • Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 or 500 MHz).

  • Process the spectra to identify chemical shifts (δ), coupling constants (J), and integration values. The number of protons and carbons, their connectivity, and the substitution pattern on the aromatic rings can be determined from this data.

HRMS provides the exact mass of the synthesized compound, allowing for the determination of its elemental composition.

Procedure:

  • Prepare a dilute solution of the purified biaryl compound in a suitable solvent (e.g., acetonitrile or methanol).

  • Introduce the sample into the mass spectrometer, typically using electrospray ionization (ESI).

  • Acquire the mass spectrum in the appropriate mode (positive or negative ion).

  • The high-resolution data will provide the accurate mass of the molecular ion, which can be used to confirm the elemental formula.

For crystalline biaryl compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure.

Procedure:

  • Grow single crystals of the purified biaryl compound suitable for X-ray diffraction. This can be achieved through techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution.

  • Mount a suitable crystal on the goniometer of a single-crystal X-ray diffractometer.

  • Collect the diffraction data at a controlled temperature.

  • Solve and refine the crystal structure using specialized software to obtain the precise atomic coordinates, bond lengths, and bond angles, confirming the connectivity and stereochemistry of the molecule.

Visualizations

G Experimental Workflow for Biaryl Compound Validation cluster_synthesis Synthesis cluster_validation Structural Validation reagents Reactants: This compound + Aryl Halide suzuki Suzuki-Miyaura Coupling reagents->suzuki purification Purification (Column Chromatography) suzuki->purification purified_product Purified Biaryl Compound purification->purified_product nmr NMR Spectroscopy (1H, 13C) final_structure Validated Biaryl Structure nmr->final_structure Connectivity & Substitution ms High-Resolution Mass Spectrometry ms->final_structure Elemental Composition xray X-ray Crystallography (if crystalline) xray->final_structure 3D Structure purified_product->nmr purified_product->ms purified_product->xray

Caption: Workflow for synthesis and structural validation.

G Comparative Logic: Boronic Acid vs. MIDA Boronate cluster_boronic_acid This compound cluster_mida_boronate (4-methyl-1H-indazol-5-yl) MIDA Boronate ba_reactivity Higher Reactivity synthesis_outcome Synthesis Outcome ba_reactivity->synthesis_outcome Potentially higher yield in short reaction times ba_stability Lower Stability ba_stability->synthesis_outcome Risk of decomposition, lower reproducibility ba_handling Requires Care in Handling & Storage mida_reactivity Controlled Reactivity mida_reactivity->synthesis_outcome Consistent & reproducible yields mida_stability Enhanced Stability mida_stability->synthesis_outcome Higher purity of starting material mida_handling Easier to Handle & Store choice Choice of Reagent choice->ba_reactivity Faster reactions desired choice->mida_stability Stability & reproducibility are key

Caption: Decision factors for reagent selection.

A Comparative Guide to Catalyst Efficiency in (4-methyl-1H-indazol-5-yl)boronic Acid Couplings

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in medicinal chemistry for the synthesis of complex organic molecules. The choice of catalyst is paramount for achieving high efficiency, particularly when working with heteroaromatic compounds such as (4-methyl-1H-indazol-5-yl)boronic acid. This guide provides a comparative analysis of various palladium-based catalyst systems to inform the selection of the optimal conditions for coupling this specific boronic acid with aryl halides, thereby streamlining the synthesis of potential therapeutic agents.

Catalyst Performance Comparison

Catalyst SystemLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄PPh₃Cs₂CO₃Dioxane/EtOH/H₂O1404HighEffective for various 3-bromoindazoles and boronic acids under microwave irradiation.[1]
Pd(dppf)Cl₂dppfK₂CO₃Dimethoxyethane80295High yield and short reaction time for the coupling of 5-bromo-1-ethyl-1H-indazole.[2]
Pd₂(dba)₃XPhosK₃PO₄Dioxane/H₂O1001556Good conversion for the coupling of 3-chloroindazole with 5-indole boronic acid.[3]
SPhos Pd G2SPhosK₃PO₄Dioxane/H₂O1001580Excellent yield for the coupling of 3-chloroindazole with 5-indole boronic acid.[3]
Pd(OAc)₂RuPhosK₃PO₄Dioxane/H₂O1001540Moderate yield for the coupling of 3-chloroindazole with 5-indole boronic acid.[3]

Key Observations:

  • Palladium(0) catalysts , such as Pd(PPh₃)₄, have demonstrated high efficacy in the coupling of bromoindazoles.[1]

  • Palladium(II) catalysts in combination with bulky, electron-rich phosphine ligands like XPhos and SPhos are highly effective, with SPhos-based precatalysts showing superior yields in the coupling of chloroindazoles.[3]

  • The choice of base is critical, with cesium carbonate (Cs₂CO₃) and potassium phosphate (K₃PO₄) being effective options.[1][3]

  • A mixture of ethereal solvents and water is commonly employed to facilitate the dissolution of both the organic and inorganic reagents.[1][3]

  • Microwave irradiation can significantly reduce reaction times.[1]

Experimental Protocols

Below are detailed methodologies for performing a Suzuki-Miyaura coupling reaction with an indazole derivative, based on optimized conditions reported in the literature. These protocols can be adapted for reactions involving this compound.

General Procedure for Suzuki-Miyaura Coupling of a Bromoindazole

This protocol is adapted from a study on the microwave-assisted Suzuki-Miyaura cross-coupling of free (NH) 3-bromoindazoles.[1]

Materials:

  • 3-Bromoindazole derivative (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Cs₂CO₃ (2.0 equiv)

  • 1,4-Dioxane, Ethanol (EtOH), and Water (H₂O) in a 3:1.5:0.5 ratio

Procedure:

  • To a microwave reactor vessel, add the 3-bromoindazole derivative, arylboronic acid, Pd(PPh₃)₄, and Cs₂CO₃.

  • Add the dioxane/EtOH/H₂O solvent mixture.

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the reaction mixture at 140 °C for the specified time (typically 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

General Procedure for Suzuki-Miyaura Coupling of a Chloroindazole

This protocol is based on a study of the Suzuki-Miyaura cross-coupling of unprotected, nitrogen-rich heterocycles.[3]

Materials:

  • Chloroindazole derivative (1.0 equiv)

  • Arylboronic acid (2.0 equiv)

  • SPhos Pd G2 (2.0–3.5 mol%)

  • K₃PO₄ (2.0 equiv)

  • 1,4-Dioxane and Water (H₂O) in a 4:1 ratio

Procedure:

  • In a reaction tube, combine the chloroindazole derivative, arylboronic acid, SPhos Pd G2, and K₃PO₄.

  • Add the dioxane/H₂O solvent mixture.

  • Seal the tube and heat the reaction mixture to 100 °C for 15 hours with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and water.

  • Separate the organic layer, and extract the aqueous layer with the organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by flash chromatography.

Visualizing the Catalytic Cycle

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Catalytic_Cycle A Pd(0)Ln B Oxidative Addition (R-X) A->B C R-Pd(II)-X Ln B->C D Transmetalation (R'-B(OH)₂) / Base C->D E R-Pd(II)-R' Ln D->E F Reductive Elimination E->F F->A Regeneration G R-R' F->G

Caption: A simplified representation of the Suzuki-Miyaura catalytic cycle.

References

Safety Operating Guide

Proper Disposal of (4-methyl-1H-indazol-5-yl)boronic acid: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of (4-methyl-1H-indazol-5-yl)boronic acid, ensuring the safety of laboratory personnel and compliance with environmental regulations. The following procedures are intended for researchers, scientists, and drug development professionals.

This compound is a chemical compound utilized in various research and development applications. Due to its potential hazards, it is imperative that proper disposal protocols are strictly followed. This guide outlines the necessary steps for the safe handling and disposal of this compound and its contaminated materials.

I. Hazard Identification and Safety Precautions

  • Skin Irritation: Causes skin irritation.[1][2][3][4]

  • Serious Eye Irritation: Causes serious eye irritation.[2][3][4]

  • Respiratory Irritation: May cause respiratory irritation.[1][2][3][4]

  • Harmful if Swallowed. [4][5][6]

Personal Protective Equipment (PPE):

Always wear the following PPE when handling this compound:

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

  • Use in a well-ventilated area or a fume hood.[1][3][4][7]

II. Disposal Procedures

There are two primary methods for the disposal of this compound waste, contingent on the quantity and institutional policies.

A. Collection for Hazardous Waste Disposal (Recommended for all quantities)

This is the most common and recommended method for the disposal of this compound and its contaminated materials.

Step-by-Step Protocol:

  • Segregate Waste: Do not mix this compound waste with other waste streams.

  • Containerize: Place solid waste and any contaminated materials (e.g., filter paper, gloves, weighing boats) into a clearly labeled, sealed, and compatible hazardous waste container.

  • Labeling: The container must be labeled with the full chemical name: "this compound," the associated hazards (e.g., "Irritant," "Harmful"), and the accumulation start date.

  • Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials such as strong oxidizing agents.[1]

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[2]

B. In-Lab Neutralization of Small Quantities (Institution-Permitting)

For very small quantities of this compound waste, in-lab neutralization may be an option if permitted by your institution and local regulations. Boronic acids are weakly acidic and can be neutralized with a mild base.[2]

Experimental Protocol: In-Lab Neutralization

This procedure must be performed in a chemical fume hood while wearing all required PPE.

Materials:

  • This compound waste (aqueous solution or solid)

  • Sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) solution (e.g., 10%)

  • Deionized water

  • pH indicator strips or a calibrated pH meter

  • Stir plate and stir bar

  • Appropriately sized beaker

  • Ice bath

Procedure:

  • Preparation:

    • If neutralizing a solid, dissolve it in a minimal amount of cold water in the beaker.

    • If neutralizing an aqueous solution, place it in the beaker.

    • Place the beaker in an ice bath to manage any potential exothermic reaction.

  • Neutralization:

    • While stirring the solution, slowly add the sodium bicarbonate or sodium carbonate solution dropwise. The addition of a carbonate base to an acid will generate carbon dioxide gas, which may cause foaming.[2]

    • Continuously monitor the pH of the solution using pH strips or a pH meter.

    • Continue adding the basic solution until the pH is between 6.0 and 8.0.

  • Final Disposal:

    • Once neutralized, consult your local regulations and institutional guidelines for final disposal. In some cases, the neutralized solution may be permissible for drain disposal with copious amounts of water. However, you must confirm this with your EHS department.

III. Spill and Emergency Procedures

  • Spill: In the event of a spill, evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it into a sealed container for hazardous waste disposal.[3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][3][7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][3][7]

  • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][3][7]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[1]

IV. Data Summary

Hazard Classification Description GHS Code
Acute Toxicity, OralHarmful if swallowedH302[4][5][6]
Skin IrritationCauses skin irritationH315[1][2][3][4][5][6]
Eye IrritationCauses serious eye irritationH319[2][3][4][5][6]
Specific target organ toxicity — single exposureMay cause respiratory irritationH335[2][3][4][5][6]

V. Disposal Workflow Diagram

DisposalWorkflow cluster_start Start cluster_decision Decision cluster_neutralization In-Lab Neutralization cluster_hazardous_waste Hazardous Waste Collection start Waste Generation (this compound) decision Small Quantity & Institutional Policy Allows? start->decision neutralize Neutralize with mild base (e.g., NaHCO3 solution) decision->neutralize Yes collect Collect in a labeled, sealed container decision->collect No verify_ph Verify pH (6.0-8.0) neutralize->verify_ph drain_disposal Consult EHS for final disposal verify_ph->drain_disposal store Store in designated waste area collect->store ehs_pickup Arrange EHS Pickup store->ehs_pickup

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling (4-methyl-1H-indazol-5-yl)boronic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for (4-methyl-1H-indazol-5-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of this compound, a key reagent in pharmaceutical research and development. Adherence to these protocols is essential for ensuring laboratory safety and operational integrity. This document outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and appropriate disposal methods.

Immediate Safety Precautions

Before handling this compound, ensure that all necessary engineering controls are in place and functioning correctly. A certified chemical fume hood is mandatory for all operations involving this compound to minimize inhalation exposure.[2][3] Eyewash stations and safety showers must be readily accessible.[2][4]

Personal Protective Equipment (PPE)

A comprehensive suite of personal protective equipment is required to prevent any direct contact with the compound.

PPE Category Specification Rationale
Eye and Face Protection Chemical safety goggles and a face shield.To protect against dust particles and potential splashes, preventing serious eye irritation.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact. Gloves should be inspected before use and changed immediately if contaminated.[1][3]
Body Protection A fully buttoned, flame-resistant laboratory coat, long pants, and closed-toe shoes.To protect the skin from accidental spills and contact.[2][4]
Respiratory Protection A NIOSH-approved respirator (e.g., N95 dust mask).Required when handling the solid compound to prevent the inhalation of dust particles, which may cause respiratory tract irritation.[1][2]
Operational Plan: Step-by-Step Handling Procedure

A meticulous and systematic approach to handling is crucial for safety.

  • Preparation:

    • Confirm that a chemical fume hood is operational.

    • Ensure the work area is clean and uncluttered.

    • Verify the immediate availability of an eyewash station and safety shower.[2][4]

  • Donning PPE:

    • Put on all required personal protective equipment as detailed in the table above before entering the designated handling area.

  • Handling the Compound:

    • Conduct all manipulations of this compound within the chemical fume hood.[2][3]

    • Keep the container tightly closed when not in use.[1][2]

    • To prevent the generation of dust, use appropriate tools, such as a spatula, for transfers.[3]

    • Avoid direct contact with the skin, eyes, and clothing.[4] Do not breathe in dust.[2][4]

  • Post-Handling:

    • Thoroughly clean the work area to remove any residual chemical.

    • Dispose of all contaminated materials, including gloves and weighing papers, as hazardous waste.

    • Wash hands thoroughly with soap and water after handling is complete.[1][3]

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

Waste Type Disposal Procedure
Solid Waste Collect in a clearly labeled, sealed container designated for hazardous chemical waste.
Contaminated Materials Items such as gloves, filter paper, and empty containers should be placed in a sealed and labeled hazardous waste container.[3]
Aqueous Solutions For small quantities, neutralization with a mild base to a pH between 5.5 and 9.0 may be permissible for drain disposal, but only if in accordance with institutional and local regulations. Always consult your institution's environmental health and safety (EHS) department before proceeding.

Important: Never dispose of boronic acid waste without consulting your institution's EHS guidelines and local regulations.

Emergency Procedures
Exposure Type Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2][3]
Skin Contact Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2][3]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[2]

Visual Aid: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate personal protective equipment when handling this compound.

PPE_Selection_Workflow PPE Selection Workflow for this compound start Start: Handling This compound engineering_controls Are Engineering Controls (Fume Hood) in Use? start->engineering_controls engineering_controls->start No, Stop Work ppe_assessment Assess Required PPE engineering_controls->ppe_assessment Yes eye_face Eye/Face Protection: Chemical Goggles & Face Shield ppe_assessment->eye_face hand Hand Protection: Chemical-Resistant Gloves ppe_assessment->hand body Body Protection: Lab Coat, Long Pants, Closed-Toe Shoes ppe_assessment->body respiratory Respiratory Protection: NIOSH-Approved Respirator ppe_assessment->respiratory proceed Proceed with Handling eye_face->proceed hand->proceed body->proceed respiratory->proceed

Caption: PPE selection workflow for handling this compound.

References

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.